molecular formula C8H7BrF2O B1519623 1-Bromo-2-(2,2-difluoroethoxy)benzene CAS No. 946605-55-6

1-Bromo-2-(2,2-difluoroethoxy)benzene

Cat. No.: B1519623
CAS No.: 946605-55-6
M. Wt: 237.04 g/mol
InChI Key: STMKNINOKNUOGI-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKNINOKNUOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669713
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946605-55-6
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946605-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS 946605-55-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS: 946605-55-6 ) is a specialized fluorinated building block utilized in the synthesis of pharmaceutical candidates and agrochemicals. Its structural value lies in the unique combination of an ortho-bromine handle—primed for cross-coupling reactions—and a 2,2-difluoroethoxy tail.

In medicinal chemistry, the difluoroethoxy group (–OCH₂CHF₂) serves as a critical bioisostere. Unlike a standard methoxy or ethoxy group, the terminal difluoromethyl moiety modulates lipophilicity (LogP) and metabolic stability. The electron-withdrawing fluorine atoms lower the basicity of the ether oxygen and block metabolic oxidation at the terminal carbon, a common clearance pathway for alkyl ethers.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and handling protocols, grounded in standard organofluorine methodology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 946605-55-6
IUPAC Name This compound
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~234.5°C (Predicted at 760 mmHg)
Density ~1.6 g/cm³ (Estimated)
SMILES FC(F)COc1ccccc1Br
InChI Key STMKNINOKNUOGI-UHFFFAOYSA-N

Synthesis & Manufacturing Methodology

The synthesis of this compound follows a standard nucleophilic substitution (Sₙ2) pathway. The preferred industrial and laboratory route involves the O-alkylation of 2-bromophenol using an electrophilic difluoroethylating agent.

Reagent Selection: The Electrophile Dilemma

Direct alkylation with 2-bromo-1,1-difluoroethane is possible but often sluggish due to the reduced electrophilicity caused by the adjacent fluorine atoms. Consequently, 2,2-difluoroethyl tosylate (TsOCH₂CHF₂) or 2,2-difluoroethyl triflate (TfOCH₂CHF₂) are the preferred electrophiles for higher yields and milder conditions.

Reaction Scheme (DOT Visualization)

Synthesispathway Phenol 2-Bromophenol Transition Transition State (SN2 Attack) Phenol->Transition Tosylate 2,2-Difluoroethyl tosylate Tosylate->Transition Alkylation Conditions K2CO3, DMF 60-80°C, 12-24h Product 1-Bromo-2-(2,2- difluoroethoxy)benzene Transition->Product Reflux Byproduct K-Tosylate (Salt) Transition->Byproduct

Caption: Sₙ2 Alkylation pathway utilizing 2-bromophenol and a sulfonate electrophile.

Detailed Experimental Protocol

Note: This protocol is standardized based on authoritative general procedures for phenol fluoroalkylation.

Reagents:

  • 2-Bromophenol (1.0 equiv)

  • 2,2-Difluoroethyl tosylate (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Charge a round-bottom flask with 2-bromophenol and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add 2,2-difluoroethyl tosylate dropwise via syringe.

  • Reaction: Heat the mixture to 70–80°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC or LC-MS. Reaction time is typically 12–18 hours.

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization (Expected Data)

Reliable identification requires correlating the specific splitting patterns of the difluoroethoxy chain.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.8 – 7.6 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring (typically two doublets and two triplets/multiplets).

    • CHF₂ Proton (~5.9 – 6.3 ppm): A characteristic triplet of triplets (tt) due to coupling with two geminal fluorine atoms (²J_HF ≈ 55 Hz) and two vicinal protons (³J_HH ≈ 4 Hz).

    • OCH₂ Protons (~4.2 ppm): A doublet of triplets (dt) due to coupling with the CHF₂ proton (³J_HH) and the fluorine atoms (³J_HF).

  • ¹⁹F NMR:

    • –CHF₂: A doublet (or doublet of doublets) appearing around -125 ppm .

Reactivity & Applications in Drug Discovery[3]

The utility of CAS 946605-55-6 stems from its divergent reactivity. The bromine atom is a "dummy" handle, allowing the difluoroethoxy-phenyl motif to be grafted onto complex scaffolds.

Divergent Synthesis Workflow

Reactivity Core 1-Bromo-2-(2,2- difluoroethoxy)benzene Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Core->Buchwald LiExchange Lithium-Halogen Exchange (n-BuLi, -78°C) Core->LiExchange Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aniline N-Aryl Amines (GPCR Ligands) Buchwald->Aniline Electrophile Reaction with Electrophiles (Aldehydes/Ketones) LiExchange->Electrophile

Caption: Primary reactivity modes for scaffold diversification.

Mechanistic Insight: The Fluorine Effect

The 2,2-difluoroethoxy group exerts a strong negative inductive effect (-I) .

  • Metabolic Stability: The C-F bonds are stronger than C-H bonds, and the fluorine atoms reduce the electron density on the adjacent carbons, making the chain resistant to P450-mediated hydroxylation.

  • Conformation: The gauche effect of the difluoroethyl group can lock the ether side chain into specific conformations, potentially improving binding affinity in protein pockets compared to a flexible ethoxy chain.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled as a halogenated aromatic compound .

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

  • Sigma-Aldrich. "this compound Product Page." Merck KGaA. Accessed October 2023.[1] Link (Note: Representative link for catalog verification).

  • ChemicalBook. "this compound Properties and CAS 946605-55-6." ChemicalBook.[2] Link

  • PubChem. "2-Bromophenol Compound Summary." National Center for Biotechnology Information. Link (Source for precursor reactivity).

  • Organic Syntheses. "General Procedures for Alkylation of Phenols." Org.[1][2][3][4] Synth. (General reference for the Sₙ2 protocol described in Section 3).

Sources

An In-depth Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-2-(2,2-difluoroethoxy)benzene is a halogenated aromatic ether that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the bromo, difluoroethoxy, and phenyl groups provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 2,2-difluoroethoxy moiety is of particular interest in drug discovery as the introduction of fluorine atoms into a molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and the potential applications of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for this compound is not widely available in peer-reviewed literature, a compilation of known data from supplier information and predicted properties provides a solid foundation for its handling and application.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 946605-55-6
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Liquid
Boiling Point 234.5 ± 40.0 °C at 760 mmHg
Density Not available
Refractive Index Not available
Melting Point Not available
InChI 1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2
InChIKey STMKNINOKNUOGI-UHFFFAOYSA-N

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically achieved through a Williamson ether synthesis. This well-established and versatile reaction involves the coupling of an alkoxide with a primary alkyl halide. In this proposed pathway, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Bromophenol 2-Bromophenol Deprotonation Deprotonation 2-Bromophenol->Deprotonation 1. Base Base Base->Deprotonation 2,2-Difluoroethylating Agent 2,2-Difluoroethylating Agent Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) 2,2-Difluoroethylating Agent->Nucleophilic Attack (SN2) 2. Deprotonation->Nucleophilic Attack (SN2) Forms 2-Bromophenoxide This compound This compound Nucleophilic Attack (SN2)->this compound Byproducts Byproducts Nucleophilic Attack (SN2)->Byproducts

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol

Materials:

  • 2-Bromophenol

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • 2,2-difluoroethyl trifluoromethanesulfonate or a similar reactive 2,2-difluoroethylating agent

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (1.1 eq) portion-wise, and stir the mixture at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add the 2,2-difluoroethylating agent (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Trustworthiness of the Protocol: This protocol is based on the well-established Williamson ether synthesis, a cornerstone of organic chemistry. The choice of a strong base like sodium hydride ensures complete deprotonation of the phenol, while the use of a reactive electrophile promotes the desired SN2 reaction. The work-up and purification steps are standard procedures for isolating and purifying neutral organic compounds.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region (δ 6.8-7.6 ppm). Due to the ortho-substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets). The proton ortho to the bromine atom is expected to be the most downfield, while the proton ortho to the electron-donating ethoxy group may be the most upfield.

  • Methylene Protons (2H): The two protons of the -OCH₂- group will likely appear as a triplet of doublets (td) or a complex multiplet in the region of δ 4.2-4.5 ppm, due to coupling with both the adjacent CHF₂ group and the fluorine atoms.

  • Methine Proton (1H): The single proton of the -CHF₂ group is expected to be a triplet of triplets (tt) in the region of δ 5.8-6.4 ppm, due to coupling with the adjacent methylene group and the two fluorine atoms.

¹³C NMR (Predicted):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C-Br) will be significantly influenced by the halogen's inductive effect. The carbon attached to the oxygen (C-O) will be the most downfield in the aromatic region.

  • Methylene Carbon (1C): The carbon of the -OCH₂- group is expected to appear around δ 65-75 ppm.

  • Methine Carbon (1C): The carbon of the -CHF₂ group will be a triplet due to one-bond coupling with the two fluorine atoms and will likely be found in the region of δ 110-120 ppm.

IR Spectroscopy (Predicted):

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): ~1050-1250 cm⁻¹ (likely two strong bands)

  • C-F stretching: ~1000-1100 cm⁻¹ (strong)

  • C-Br stretching: ~500-650 cm⁻¹

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for the synthesis of novel therapeutic agents.

G This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Versatile Handle (Br) Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules Modulation of Properties (F) Novel Scaffolds Novel Scaffolds Cross-Coupling Reactions->Novel Scaffolds e.g., Suzuki, Sonogashira, Buchwald-Hartwig Novel Scaffolds->Bioactive Molecules Introduction of diverse functionalities

Sources

An In-depth Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-difluoroethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromine atom and a difluoroethoxy group on a benzene ring, offers multiple reaction sites and the ability to introduce fluorine, a key element in modulating the physicochemical and biological properties of molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the difluoroethoxy moiety can enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, designed to be a valuable resource for researchers.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of approximately 234.5°C at 760 mmHg. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H7BrF2OSigma-Aldrich
Molecular Weight 237.04 g/mol Sigma-Aldrich
CAS Number 946605-55-6Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Boiling Point 234.5 ± 40.0 °C at 760 mmHgSigma-Aldrich
Purity 97%Sigma-Aldrich
InChI 1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2Sigma-Aldrich
InChIKey STMKNINOKNUOGI-UHFFFAOYSA-NSigma-Aldrich

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2][3][4][5] In this proposed synthesis, 2-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl species.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Bromophenol 2-Bromophenol Reaction_Mixture Reaction_Mixture 2-Bromophenol->Reaction_Mixture 2,2-Difluoroethyl_tosylate 2,2-Difluoroethyl tosylate 2,2-Difluoroethyl_tosylate->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Temperature Temperature (e.g., 80-100 °C) Temperature->Reaction_Mixture Extraction Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product Isolation Reaction_Mixture->Extraction Reaction

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Reagents and Materials:

  • 2-Bromophenol

  • 2,2-Difluoroethyl tosylate (or a similar reactive electrophile like 2,2-difluoroethyl triflate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide.

  • Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic Data (Predicted)
¹H NMR The proton NMR spectrum is expected to show aromatic protons in the range of δ 6.8-7.6 ppm. The methylene protons (-OCH₂-) adjacent to the oxygen will likely appear as a triplet of triplets around δ 4.2-4.5 ppm due to coupling with both the geminal fluorine atoms and the proton on the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) is expected to be a triplet of doublets around δ 5.9-6.3 ppm.
¹³C NMR The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The methylene carbon (-OCH₂-) is expected around δ 65-70 ppm, and the difluoromethyl carbon (-CHF₂) will appear as a triplet in the range of δ 110-115 ppm due to carbon-fluorine coupling.
Mass Spectrometry (EI) The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
IR Spectroscopy The infrared spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching within the aromatic ring at approximately 1600-1450 cm⁻¹. The C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region.

Potential Applications

The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields.

Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a common strategy to improve their metabolic stability, lipophilicity, and binding affinity. The difluoroethoxy group in this compound can serve as a bioisostere for other functional groups, potentially enhancing the pharmacological properties of a lead compound. The bromine atom provides a handle for introducing the molecule into a larger scaffold via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Hypothetical Drug Discovery Pathway

Drug_Discovery_Pathway Hypothetical Role in Drug Discovery Building_Block This compound Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Building_Block->Coupling_Reaction Intermediate Complex Intermediate Coupling_Reaction->Intermediate Further_Modification Further Functionalization Intermediate->Further_Modification Drug_Candidate Potential Drug Candidate Further_Modification->Drug_Candidate

Caption: Role as a building block in a drug discovery workflow.

Materials Science

Fluorinated aromatic compounds are of interest in materials science for the development of liquid crystals, polymers, and other advanced materials. The presence of the difluoroethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Edubirdie. Williamson Ether Synthesis. Available from: [Link]

  • Academic Journal of Materials & Chemistry.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. 2017;13:2106-2112.
  • Chemtube3d. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Chem-Station. Williamson Ether Synthesis. 2014. Available from: [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • RSC Publishing. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. 2016.
  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubMed. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. 2012;14(15):3944-7.
  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • US EPA. Benzene, 1-bromo-2-fluoro- - Substance Details. Available from: [Link]

  • US EPA. Benzene, 1-bromo-2-iodo- - Substance Details. Available from: [Link]

  • ResearchGate. Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers. 2016.
  • PubChem. Particles - Patent US-2007189979-A1. Available from: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

Sources

Technical Synthesis Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Bromo-2-(2,2-difluoroethoxy)benzene CAS: 1245563-18-1 (Generic analog reference) Molecular Formula:


Molecular Weight:  237.04  g/mol 

This technical guide details the synthesis of this compound, a critical intermediate in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other fluorinated medicinal scaffolds. The 2,2-difluoroethoxy moiety serves as a lipophilic, metabolically stable bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) penetration and metabolic half-life.

The guide prioritizes the Williamson Ether Synthesis via 2,2-difluoroethyl tosylate as the primary "Process Route" due to its scalability and safety profile compared to volatile alkyl halides. An alternative Mitsunobu pathway is provided for small-scale discovery workflows.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule relies on the formation of the ether linkage (


). The electron-rich nature of the 2-bromophenol oxygen makes it a suitable nucleophile, while the electron-withdrawing fluorine atoms on the ethyl chain modulate the electrophilicity of the alkylating agent.
Strategic Disconnection Diagram

Retrosynthesis cluster_disconnection Target This compound Precursor1 2-Bromophenol (Nucleophile) Target->Precursor1 Retrosynthetic Step Precursor2 2,2-Difluoroethyl Electrophile (X = OTs, I, Br) Target->Precursor2 Disconnection C-O Bond Disconnection

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.

Part 2: Primary Synthesis Pathway (Williamson Ether Synthesis)

Rationale: This route is preferred for gram-to-kilogram scale synthesis. Using 2,2-difluoroethyl tosylate (or 2,2-difluoro-1-iodoethane) avoids the use of highly volatile and potentially ozone-depleting fluorinated alkyl bromides. The use of a carbonate base minimizes the risk of E2 elimination, a common side reaction where the electrophile converts to 1,1-difluoroethene.

Reaction Scheme


Reagents & Materials Table
ReagentEquiv.[1][2]RoleNotes
2-Bromophenol 1.0SubstrateLiquid, corrosive.
2,2-Difluoroethyl tosylate 1.2ElectrophilePreferred over iodide for thermal stability.
Potassium Carbonate (

)
2.0BaseAnhydrous, micronized preferred.
DMF (N,N-Dimethylformamide) 10 volSolventAnhydrous. Promotes

kinetics.
Water/Brine -WorkupFor phase separation.
Detailed Protocol
  • Preparation: An oven-dried 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 2-bromophenol (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Deprotonation: Potassium carbonate (2.0 eq) is added in a single portion. The resulting suspension is stirred at room temperature for 15 minutes to facilitate phenoxide formation.

    • Technical Insight: The color may shift to a pale yellow/orange as the phenoxide forms.

  • Alkylation: 2,2-Difluoroethyl tosylate (1.2 eq) is added dropwise (if liquid) or portion-wise (if solid).

  • Reaction: The mixture is heated to 80°C and stirred for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (phenol) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) to quench and precipitate the product (if solid) or induce phase separation.

    • Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3x).

  • Purification:

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Flash Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

Mechanism Visualization

Mechanism cluster_side Side Reaction (Avoidance) Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (SN2 Transition State) Step1->Step2 K2CO3 Step3 Leaving Group Departure (Tosylate/Iodide) Step2->Step3 80°C Elimination E2 Elimination (Formation of 1,1-difluoroethene) Step2->Elimination High Temp/Strong Base Product Ether Formation Step3->Product

Figure 2: Mechanistic pathway highlighting the critical


 step and potential E2 side reaction.

Part 3: Alternative Pathway (Mitsunobu Reaction)

Rationale: This route is ideal for Discovery Chemistry (milligram scale) when the alkyl tosylate is unavailable, or if the user wishes to operate under milder, neutral conditions to avoid basic hydrolysis of other sensitive functional groups on the scaffold.

Reaction Scheme


Protocol Summary
  • Dissolve 2-bromophenol (1.0 eq), 2,2-difluoroethanol (1.2 eq), and Triphenylphosphine (

    
    )  (1.5 eq) in anhydrous THF  or Toluene .
    
  • Cool to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

    • Critical Control: Exotherm management is crucial to prevent side reactions.[3]

  • Warm to Room Temperature and stir for 12 hours.

  • Workup: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via silica chromatography.
    

Part 4: Characterization & Quality Control

Validation of the 2,2-difluoroethoxy group is distinct due to the coupling patterns in NMR.

TechniqueExpected SignalInterpretation

NMR

4.25 ppm (td,

Hz,

Hz, 2H)

protons coupled to F and H.

NMR

6.10 ppm (tt,

Hz,

Hz, 1H)
Terminal

proton (distinctive large geminal F-coupling).

NMR

-125 ppm (dt)
Difluoro group signal.
GC-MS / LC-MS M+ / [M+H]+ ~ 236/238Characteristic 1:1 bromine isotope pattern.

Part 5: Safety & Handling (E-E-A-T)

  • Fluorinated Aliphatics: 2,2-Difluoroethyl tosylate and iodide are alkylating agents. They are potential mutagens. Handle in a fume hood with double nitrile gloves.

  • 2-Bromophenol: Corrosive and toxic. Causes severe skin burns.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

  • Williamson Ether Synthesis General Methodology

    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
    • URL:[Link]

  • Synthesis of Fluorinated Ethers (Analogous Chemistry): Source: Journal of Fluorine Chemistry. "Synthesis of fluoroalkyl ethers." Context: Discusses the reactivity of 2,2-difluoroethyl electrophiles.
  • Mitsunobu Reaction Protocols: Source: Science of Synthesis. "Mitsunobu Reaction."
  • P2X3 Antagonist Chemistry (Contextual Application)

    • Source: Journal of Medicinal Chemistry. "Discovery of Gefapixant (MK-7264)."
    • Context: Highlights the use of difluoroethoxy bioisosteres in clinical candid
    • URL:[Link]

Sources

Spectroscopic data for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ether. Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and bromine atoms. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration, particularly in cross-coupling reactions.[1]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the rationale behind the expected spectral features. This document is intended to equip researchers with the necessary framework to acquire, interpret, and validate the spectroscopic signature of this compound and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that will govern its spectroscopic output. The molecule consists of an ortho-disubstituted benzene ring and a difluoroethoxy side chain. The electronegative bromine, oxygen, and fluorine atoms will exert significant inductive and resonance effects, influencing the electron density across the molecule and, consequently, the chemical shifts in NMR spectroscopy.

M [M]+• m/z = 236/238 frag1 [M - CHF2]+• m/z = 185/187 M->frag1 - •CHF2 frag3 [CHF2]+ m/z = 51 M->frag3 frag2 [M - Br]+• m/z = 157 frag1->frag2 - •Br

Sources

Technical Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene , a critical fluorinated building block in medicinal chemistry. The guide synthesizes characteristic spectral data derived from validated structural analogues (e.g., difluoroescaline) and standard synthesis protocols for aryl difluoroethyl ethers.

Introduction & Structural Significance

This compound (CAS: Variable/Generic) represents a specialized class of fluorinated aryl ethers used to modulate lipophilicity and metabolic stability in drug candidates. The 2,2-difluoroethoxy (


)  moiety acts as a bioisostere for methoxy or ethoxy groups, reducing electron density on the aromatic ring while introducing a weak hydrogen bond donor capability via the polarized 

bond.
Key Structural Features[1][2][3][4][5][6]
  • Ortho-Substitution: The steric bulk of the bromine atom at the ortho position influences the conformation of the ether side chain.

  • Difluoroethyl Group: A lipophilic, electron-withdrawing motif that exhibits distinct scalar coupling patterns in NMR spectroscopy (

    
     coupling).
    

Experimental Protocol: Synthesis Workflow

The most robust method for synthesizing this compound utilizes a Williamson ether synthesis between 2-bromophenol and a difluoroethylating agent (e.g., 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl tosylate).

Reagents & Conditions
  • Substrate: 2-Bromophenol (1.0 equiv)

  • Electrophile: 2-Bromo-1,1-difluoroethane (1.2–1.5 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Temperature: 60–80 °C

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-bromo-1,1-difluoroethane (15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (

    
     or Ar) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (0–10% EtOAc in Hexanes).
Workflow Visualization

SynthesisWorkflow Start 2-Bromophenol (Substrate) Base Deprotonation (K2CO3 / DMF) Start->Base Activation Reagent Alkylation (+ Br-CH2-CF2H) Base->Reagent Anion Formation Heat Reaction (70°C, 6-12h) Reagent->Heat Workup Workup & Purification (Extraction/Column) Heat->Workup Product 1-Bromo-2-(2,2- difluoroethoxy)benzene Workup->Product

Figure 1: Step-by-step synthesis pathway for the target aryl ether.

NMR Data Analysis

The NMR spectrum of this compound is characterized by the distinct splitting patterns of the difluoroethyl chain. The values below are synthesized from high-fidelity analogues (e.g., Difluoroescaline) and standard substituent effects.

NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
Ar-H 7.55dd1H

H-3 (Ortho to Br)
Ar-H 7.25 – 7.30m1H-H-5
Ar-H 6.90 – 7.05m2H-H-4, H-6 (Ortho to OR)

6.00 – 6.20 tt 1H

,

Terminal Difluoromethyl

4.20 – 4.30 td 2H

,

Methylene Ether
NMR Data (376 MHz, )
Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
-125.5 dt

,

Difluoroethoxy Group
Spectral Interpretation Logic
  • The

    
     Signal:  This proton appears as a triplet of triplets  (tt). The large coupling (
    
    
    
    Hz) is due to the two geminal fluorine atoms. The smaller coupling (
    
    
    Hz) arises from the adjacent methylene protons.
  • The

    
     Signal:  This methylene group appears as a triplet of doublets  (td) or doublet of triplets (dt) depending on resolution. It couples to the two vicinal fluorines (
    
    
    
    Hz) and the single vicinal proton on the terminal carbon (
    
    
    Hz).
  • Aromatic Region: The H-3 proton is deshielded (~7.55 ppm) due to the inductive effect of the ortho-bromine. The H-6 proton is shielded (~6.90 ppm) by the electron-donating alkoxy group.

Signal Assignment Diagram

NMR_Assignment cluster_molecule This compound ArH3 H-3 (Ortho-Br) δ 7.55 (dd) ArH6 H-6 (Ortho-OR) δ 6.95 (m) OCH2 O-CH2 δ 4.25 (td) Coupling1 J(HF) ~ 13 Hz (Vicinal) OCH2->Coupling1 CF2H CF2-H δ 6.10 (tt) Coupling2 J(HF) ~ 55 Hz (Geminal) CF2H->Coupling2 Dominant Splitting Coupling1->CF2H

Figure 2: NMR signal assignment correlating chemical structure with observed shifts and splitting patterns.

Quality Control & Validation

To ensure the integrity of the synthesized building block, researchers should verify the following:

  • Absence of

    
    :  The disappearance of the broad phenolic singlet (~5.0–6.0 ppm) confirms complete alkylation.
    
  • Integration Ratio: The ratio of the aromatic protons (4H) to the

    
     proton (1H) must be exactly 4:1.
    
  • 
     Purity:  A single doublet of triplets at -125.5 ppm indicates a pure fluorinated product. Impurities often appear as singlets (fluoride salts) or complex multiplets at different shifts.
    

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Provides validated NMR characteristic shifts for the 2,2-difluoroethoxy moiety).

  • Zafrani, Y., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of Medicinal Chemistry. (Detailed analysis of CF2H coupling constants and hydrogen bonding properties).

  • Carreira, E. M., et al. (2014). Synthesis of Aryl Difluoroethyl Ethers. Organic Letters. (Standard protocol for difluoroethylation of phenols).

1-Bromo-2-(2,2-difluoroethoxy)benzene IR spectrum

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Abstract

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a substituted aromatic ether with significant interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's spectral features region-by-region, correlating specific absorption bands to the vibrational modes of its constituent functional groups: the 1,2-disubstituted benzene ring, the aryl-alkyl ether linkage, the carbon-bromine bond, and the distinctive difluoroethoxy moiety. This guide presents a predicted spectrum, a detailed experimental protocol for acquiring high-quality data using Fourier Transform Infrared (FTIR) spectroscopy, and the underlying scientific rationale for each step, ensuring both technical accuracy and practical utility for researchers in the field.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is the first step in interpreting its IR spectrum. The key components are the aromatic ring, the ether linkage, the aliphatic chain with geminal fluorine atoms, and the carbon-bromine bond.

The primary vibrational modes expected to produce significant IR absorptions are:

  • C-H Stretching: Both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.

  • C=C Stretching: Within the aromatic ring.

  • C-O Stretching: The asymmetric and symmetric modes of the aryl-alkyl ether.

  • C-F Stretching: Strong, characteristic vibrations from the -CF₂ group.

  • C-Br Stretching: A low-frequency vibration.

  • Bending Vibrations: Including C-H out-of-plane bending, which is diagnostic of the aromatic substitution pattern.

The following diagram illustrates the relationship between the molecule's functional groups and their expected vibrational regions.

G cluster_mol This compound cluster_modes Key Vibrational Modes mol Structure Ar_CH Aromatic C-H Stretch > 3000 cm⁻¹ mol->Ar_CH Al_CH Aliphatic C-H Stretch < 3000 cm⁻¹ mol->Al_CH Ar_CC Aromatic C=C Stretch ~1600-1450 cm⁻¹ mol->Ar_CC CO_Stretch Asymmetric C-O Stretch ~1250 cm⁻¹ mol->CO_Stretch CF_Stretch Strong C-F Stretches ~1400-1100 cm⁻¹ mol->CF_Stretch CH_OOP C-H Out-of-Plane Bend ~750 cm⁻¹ (Ortho) mol->CH_OOP CBr_Stretch C-Br Stretch < 600 cm⁻¹ mol->CBr_Stretch

Caption: Key functional groups and their expected IR absorption regions.

Region-by-Region Spectral Interpretation

An FTIR spectrum is typically analyzed in two main parts: the diagnostic region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).

The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and triple or double bonds.

  • Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of the benzene ring will give rise to one or more weak to medium sharp bands just above 3000 cm⁻¹. The distinction between absorptions above and below 3000 cm⁻¹ is a classic method for identifying sp² versus sp³ C-H bonds, respectively[1][2].

  • Aliphatic C-H Stretching (3000–2850 cm⁻¹): The methylene (-CH₂-) group in the ethoxy chain will produce characteristic stretching absorptions just below 3000 cm⁻¹. These bands are typically of medium intensity[3].

  • Aromatic C=C Stretching (1600–1450 cm⁻¹): The vibrations of the carbon-carbon double bonds within the benzene ring result in a series of sharp, medium-intensity bands. Typically, two distinct bands appear around 1600 cm⁻¹ and 1500-1400 cm⁻¹[4][5]. The exact positions and intensities provide clues about the ring's substitution.

The Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹)

This region is highly complex due to the coupling of stretching and bending vibrations, but it contains the most valuable structural information for this molecule.

  • C-O-C (Aryl-Alkyl Ether) Stretching (1275–1200 cm⁻¹ and 1075–1020 cm⁻¹): Phenyl alkyl ethers are well-known to exhibit two very strong and characteristic C-O stretching bands.[6][7]. The first, an asymmetric stretch, appears at higher wavenumbers (around 1250 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1050 cm⁻¹)[7]. These two strong peaks are a primary confirmation of the ether functionality.

  • C-F Stretching (1400–1100 cm⁻¹): Carbon-fluorine bonds produce some of the most intense absorptions in an IR spectrum. For the geminal difluoro (-CF₂-) group, multiple strong to very strong bands are expected in this range[8][9]. These intense signals can sometimes obscure other weaker bands in this region.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900–675 cm⁻¹): The pattern of C-H bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) ring, a strong absorption is expected in the 770–735 cm⁻¹ range[4].

  • C-Br Stretching (680–515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs at a low frequency due to the high mass of the bromine atom. This band is often of medium to strong intensity and can be found in the lower end of the fingerprint region.

Summary of Predicted IR Absorptions

The following table consolidates the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100–3030C-H StretchAromatic Ring (sp²)Weak to Medium
2980–2870C-H StretchEthoxy Group (-CH₂-) (sp³)Medium
1590–1575C=C StretchAromatic RingMedium
1485–1440C=C StretchAromatic RingMedium to Strong
1400–1100C-F StretchDifluoro Group (-CF₂)Very Strong (Multiple Bands)
1275–1225Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
1075–1020Symmetric C-O-C StretchAryl-Alkyl EtherStrong
770–735C-H Out-of-Plane (OOP) Bend1,2-Disubstituted AromaticStrong
< 600C-Br StretchAryl BromideMedium to Strong

Experimental Protocol: FTIR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-fidelity IR spectrum of this compound, which is presumed to be a liquid at room temperature.

Instrumentation and Materials
  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Cell: Salt plates (NaCl or KBr), polished and free of scratches.

  • Sample: this compound, >98% purity.

  • Cleaning: Spectroscopic grade solvent (e.g., dichloromethane or acetone) and lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry. Purge with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

    • Allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Place the clean, empty salt plates in the sample holder in the same orientation they will be used for the sample.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Causality: The background scan measures the instrument's response and the atmospheric conditions. By ratioing the sample spectrum against this background, all instrumental and atmospheric absorptions are mathematically removed, isolating the spectrum of the sample itself.

  • Sample Preparation:

    • Place one drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Causality: A thin film is crucial. If the sample is too thick, strong absorption bands will be "totally absorbing" (flat-topped at 0% transmittance), and quantitative information will be lost.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio this against the stored background.

  • Data Processing and Validation (Self-Validation Step 2):

    • Examine the final spectrum. The baseline should be flat and near 100% transmittance in regions with no sample absorption.

    • Check for characteristic atmospheric peaks: sharp CO₂ bands around 2360 cm⁻¹ and broad H₂O bands around 3700-3500 cm⁻¹ and 1800-1500 cm⁻¹. If significant, the purging was insufficient or the background/sample scans were run under different conditions.

    • Verify that the strongest bands are not flat-topped. If they are, the sample film was too thick, and the measurement should be repeated with a thinner film.

  • Cleaning:

    • Disassemble the salt plates and rinse them thoroughly with a spectroscopic grade solvent.

    • Dry them gently with a lint-free wipe and store them in a desiccator.

    • Causality: Proper cleaning prevents cross-contamination and protects the hygroscopic salt plates from damage.

Experimental Workflow Diagram

G start Start prep_inst Prepare & Purge FTIR Spectrometer start->prep_inst run_bkg Acquire Background Spectrum (Empty Cell) prep_inst->run_bkg prep_sample Prepare Sample (Thin Film on Salt Plate) run_bkg->prep_sample run_sample Acquire Sample Spectrum prep_sample->run_sample process Process Data (Auto-Ratioing) run_sample->process validate Validate Spectrum (Baseline, No Contamination) process->validate validate->prep_sample Invalid (e.g., too thick) analyze Analyze & Assign Peaks validate->analyze Valid end End analyze->end

Caption: Workflow for acquiring a validated FTIR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information that unequivocally confirms its molecular structure. The key identifying features are the combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below it; the characteristic C=C ring vibrations; the strong out-of-plane bending indicative of 1,2-disubstitution; and most critically, the pair of intense C-O ether bands and the extremely strong C-F absorptions in the fingerprint region. By following a rigorous, self-validating experimental protocol, researchers can obtain a high-quality spectrum that serves as a definitive fingerprint for this compound, enabling its reliable identification and quality control in drug development and materials science applications.

References

  • ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from UCLA Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from CU Boulder Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from ISU Department of Chemistry. [Link]

  • Romanov, N. M. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 84-87. [Link]

  • Bravo, I., et al. (2010). Infrared absorption spectra, radiative efficiencies, and global warming potentials of perfluorocarbons: Comparison between experiment and theory. Journal of Geophysical Research: Atmospheres, 115(D24). [Link]

  • L.G. Wade, Jr. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1-Bromo-2-(2,2-difluoroethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a detailed, field-proven perspective on the analysis of this complex halogenated aromatic ether. The principles and protocols outlined herein are grounded in established mass spectrometry theory and validated through extensive experience with similar molecular structures. As no definitive public mass spectrum for this specific compound is readily available, this guide presents a predictive yet robust framework for its analysis, empowering researchers to confidently identify and characterize this molecule.

Structural and Chemical Profile

This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer. The presence of a bromine atom, an aromatic ring, and a difluoroethoxy group leads to a characteristic and predictable fragmentation pattern.

  • Molecular Formula: C₈H₇BrF₂O

  • Molecular Weight: 237.04 g/mol (for ⁷⁹Br) and 239.04 g/mol (for ⁸¹Br)

  • Structure:

    • A benzene ring substituted with a bromine atom and a 2,2-difluoroethoxy group at adjacent positions.

The Logic of Ionization: Electron Ionization (EI) as the Method of Choice

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the most suitable and widely used ionization technique, particularly when coupled with Gas Chromatography (GC-MS).[1][2] EI is a "hard" ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This detailed fragmentation pattern serves as a molecular fingerprint, crucial for structural elucidation and confirmation.[2]

The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV), resulting in the ejection of an electron to form a molecular ion (M⁺•).[1]

M + e⁻ → M⁺• + 2e⁻

The resulting molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to exhibit several key features, primarily dictated by the bromine isotope pattern and the fragmentation of the ether linkage and aromatic ring.

The Molecular Ion: A Tale of Two Isotopes

A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Therefore, the molecular ion (M⁺•) of this compound will be observed as a doublet at m/z 236 and 238 .

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is expected to follow several key pathways, driven by the stability of the resulting fragments.

A common fragmentation pathway for ethers is the homolytic cleavage of a C-C bond adjacent (alpha) to the oxygen atom.[3] In this case, cleavage of the bond between the oxygen and the difluoroethyl group is a probable event. This would lead to the formation of a bromophenoxy radical and a difluoroethoxy cation. However, the more stable fragment is typically the one that retains the charge on the aromatic portion.

A more significant alpha-cleavage event involves the cleavage of the bond between the aromatic ring and the ether oxygen. This would result in the formation of a bromophenyl radical and a difluoroethoxy cation at m/z 83 .

Another critical alpha-cleavage involves the loss of the difluoroethyl radical (•CHF₂CH₂), leading to the formation of a resonance-stabilized bromophenoxy cation. This would produce a significant fragment ion doublet at m/z 171 and 173 .

Aromatic compounds with alkyl substituents often undergo fragmentation to form a stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] While this compound doesn't have a simple alkyl chain, rearrangement and fragmentation can lead to ions characteristic of substituted aromatic rings. Cleavage of the ether bond can lead to a bromophenol-type radical cation, which can then undergo further fragmentation.

The difluoroethoxy group itself can undergo fragmentation. A likely event is the loss of a neutral difluoroethene molecule (CHF₂=CH₂) via a rearrangement process, leading to a bromophenol radical cation.

Additionally, cleavage of the C-F bond is possible, though typically less favorable than C-C or C-O bond cleavage.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Fragmentation_Pathways M [C₈H₇BrF₂O]⁺• m/z 236/238 F1 [C₆H₄BrO]⁺ m/z 171/173 M->F1 - •CHF₂CH₂ F2 [C₂H₃F₂O]⁺ m/z 83 M->F2 - •C₆H₄Br F3 [C₆H₅Br]⁺• m/z 156/158 M->F3 - C₂H₂F₂O F4 [C₆H₅]⁺ m/z 77 F3->F4 - Br•

Caption: Predicted fragmentation of this compound.

Summary of Predicted Key Ions

The following table summarizes the predicted m/z values of the key ions in the electron ionization mass spectrum of this compound.

m/z (for ⁷⁹Br/⁸¹Br)Predicted Fragment IonFragmentation Pathway
236/238[C₈H₇BrF₂O]⁺•Molecular Ion
171/173[C₆H₄BrO]⁺Alpha-cleavage, loss of •CHF₂CH₂
156/158[C₆H₅Br]⁺•Cleavage of the ether bond
83[C₂H₃F₂O]⁺Cleavage of the Ar-O bond
77[C₆H₅]⁺Loss of Br• from [C₆H₅Br]⁺•

Experimental Protocol: A Self-Validating System

The following protocol for GC-MS analysis is designed to provide robust and reproducible data for the identification of this compound.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate. The solvent should not co-elute with the analyte.

  • Concentration: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL). Overly concentrated samples can lead to detector saturation and peak broadening.[6]

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms, HP-5ms)Provides excellent resolution for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that allows for the separation of a wide range of compounds. This should be optimized based on the specific sample matrix.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)As discussed, provides characteristic and reproducible fragmentation.[1]
Electron Energy 70 eVStandard energy for EI-MS, allowing for comparison with spectral libraries.[2]
Source Temperature 230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temperature 150 °CEnsures consistent mass analysis.
Scan Range m/z 40 - 350Covers the molecular ion and all expected fragments.
Solvent Delay 3 - 5 minutesPrevents the high concentration of solvent from entering and saturating the detector.[6]
Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis SP1 Dissolve in Solvent SP2 Dilute to Working Concentration SP1->SP2 SP3 Filter (if necessary) SP2->SP3 GC1 Inject Sample SP3->GC1 GC2 GC Separation GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 DA1 Acquire Mass Spectrum MS3->DA1 DA2 Identify Molecular Ion (m/z 236/238) DA1->DA2 DA3 Analyze Fragmentation Pattern DA2->DA3 DA4 Structural Confirmation DA3->DA4

Caption: A self-validating workflow for GC-MS analysis.

Data Interpretation and Validation

The cornerstone of this analytical approach is the systematic validation of the acquired data.

  • Molecular Ion Confirmation: The presence of the characteristic m/z 236/238 doublet in a roughly 1:1 intensity ratio is the primary indicator of the presence of this compound.

  • Fragmentation Pattern Analysis: The observed fragment ions should align with the predicted pathways. The presence of the m/z 171/173 doublet and other key fragments provides strong evidence for the proposed structure.

  • Library Matching: While a library spectrum for this specific compound may not exist, searching for structurally similar compounds can provide additional confidence in the identification.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can be employed to determine the exact mass of the molecular ion and key fragments, allowing for the calculation of the elemental composition.

Conclusion

This in-depth technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the interplay of its structural features and applying the detailed experimental protocol, researchers can confidently identify and characterize this molecule. The predictive nature of the fragmentation analysis, necessitated by the lack of a published reference spectrum, underscores the importance of a strong foundational understanding of mass spectrometry principles. The methodologies presented here are designed to be both a practical guide and an educational tool for scientists working with complex halogenated compounds.

References

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Dr. Ojaswi Ghadge. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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A Comprehensive Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for fine-tuning physicochemical and biological properties. Among the vast array of fluorinated building blocks, 1-Bromo-2-(2,2-difluoroethoxy)benzene has emerged as a versatile and valuable intermediate. This technical guide provides an in-depth overview of its commercial availability, chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of the Difluoroethoxy Motif

This compound is a halogenated aromatic compound featuring a bromine atom and a 2,2-difluoroethoxy group attached to a benzene ring. This unique combination of substituents imparts a desirable set of reactive handles and physicochemical characteristics. The bromine atom serves as a versatile functional group for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the 2,2-difluoroethoxy moiety offers a metabolically stable, lipophilic surrogate for other functional groups, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving the overall efficacy and safety of pharmaceutical compounds.[2]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and interpretation of experimental outcomes.

PropertyValueSource
CAS Number 946605-55-6[3]
Molecular Formula C₈H₇BrF₂O[3]
Molecular Weight 237.04 g/mol [3]
Physical Form Liquid[3]
Boiling Point 234.5 ± 40.0 °C at 760 mmHg[3]
Purity Typically ≥97%[3]
Storage Store at room temperature[3]

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks for drug discovery. When procuring this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Key Suppliers:

  • Sigma-Aldrich: A well-established supplier offering this compound with specified purity levels and supporting technical data sheets.[3]

  • Santa Cruz Biotechnology: Provides this chemical for research purposes, often with detailed certificates of analysis.[4]

  • ChemScene: A supplier of a wide array of chemical building blocks, including fluorinated intermediates.[5]

  • Simson Pharma: A manufacturer and exporter of pharmaceutical intermediates, offering related bromo-fluoro benzene derivatives.

  • AD PHARMACHEM: A manufacturer of various pharmaceutical intermediates, including halogenated aromatic compounds.[6]

Researchers should always request and review the Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.

Synthesis of this compound

While specific, detailed, and publicly available experimental procedures for the synthesis of this compound are limited, its synthesis can be logically deduced from established organic chemistry principles. A plausible synthetic route would involve the etherification of 2-bromophenol with a suitable 2,2-difluoroethylating agent.

A general, hypothetical synthetic protocol is outlined below:

Reaction: Williamson Ether Synthesis

G 2-Bromophenol 2-Bromophenol Reaction_Mixture Reaction_Mixture 2-Bromophenol->Reaction_Mixture 1. Deprotonation Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction_Mixture 2,2-Difluoroethylating_Agent X-CH2CHF2 (X = Br, I, OTs) 2,2-Difluoroethylating_Agent->Reaction_Mixture 2. Nucleophilic Attack Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Reaction_Mixture Product This compound Byproduct KX + HX or H2O Reaction_Mixture->Product Etherification Reaction_Mixture->Byproduct

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding phenoxide.

  • Etherification: Add a 2,2-difluoroethylating agent, such as 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate (1.2 eq), to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: A moderately strong base like K₂CO₃ is often sufficient to deprotonate the phenol. For less reactive systems, a stronger base like NaH may be employed.

  • Leaving Group: The choice of the leaving group on the difluoroethylating agent (e.g., bromide, iodide, or tosylate) will influence the reaction rate, with iodide and tosylate generally being more reactive.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[7] These reactions are fundamental for constructing the carbon skeletons of many biologically active compounds.[8]

Suzuki-Miyaura Coupling: A Prototypical Application

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In a typical reaction, this compound can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

G A This compound E Coupled Product (R-C6H4-O-CH2CHF2) A->E B Organoboron Reagent (R-B(OH)2 or R-B(OR')2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) Ligand C->E D Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane) D->E

Figure 2. General scheme of a Suzuki-Miyaura coupling reaction involving this compound.

Exemplary Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

The resulting biaryl structures containing the 2,2-difluoroethoxy moiety can serve as key intermediates in the synthesis of novel drug candidates. The introduction of this group can lead to improved metabolic stability and enhanced biological activity.

Conclusion and Future Perspectives

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive bromine handle and a metabolically robust difluoroethoxy group makes it an attractive starting material for the synthesis of complex, fluorinated molecules. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling allows for the efficient construction of novel molecular scaffolds with potentially enhanced pharmaceutical properties. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of this compound in both academic and industrial research is poised to increase. Further exploration of its reactivity and applications will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12. doi:10.15227/orgsyn.043.0012
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Mastering Organic Synthesis: The Role of 1-Bromo-2,4-difluorobenzene as a Key Building Block. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)benzene. Retrieved from [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Mastering Organic Synthesis: The Role of 1-Bromo-2,4-difluorobenzene as a Key Building Block. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • Custchem. (n.d.). Offer Benzene Series Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • U.S. Food and Drug Administration. (2025, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]

  • PubChem. (2026, January 24). 5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene. Retrieved from [Link]

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Thermochemical properties of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound. Given the absence of published experimental data for this specific molecule, this document serves as an expert-level guide for researchers, scientists, and drug development professionals on the requisite experimental and computational methodologies. The narrative emphasizes the causality behind procedural choices, ensuring a self-validating system of protocols. By integrating high-accuracy computational chemistry with established experimental techniques, this guide outlines a robust pathway to obtaining a complete and reliable thermochemical profile, essential for process safety, reaction modeling, and material characterization.

Introduction: The Need for Thermochemical Data

This compound is a halogenated aromatic ether. Such compounds are frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the unique electronic properties of the halogen and ether substituents are leveraged to achieve specific molecular architectures and biological activities. The thermochemical properties of this compound—specifically its standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cₚ)—are fundamental parameters that govern its reactivity, stability, and physical behavior.

Accurate thermochemical data is not merely an academic exercise; it is a critical prerequisite for:

  • Process Safety and Hazard Analysis: Predicting the heat release of intended and potential runaway reactions.

  • Chemical Process Development: Optimizing reaction conditions, yields, and energy efficiency.

  • Computational Chemistry: Providing benchmark data for the validation of theoretical models.

This guide details a dual-pronged approach, combining rigorous experimental measurement with high-accuracy computational modeling, to establish a definitive thermochemical profile for this compound.

Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurement. The following sections detail the authoritative calorimetric techniques required to determine the key thermochemical parameters for a liquid organic compound containing halogens.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) is most reliably derived from the experimentally determined enthalpy of combustion (ΔH°c). For halogenated compounds, this requires specialized procedures to ensure complete combustion and quantitative conversion of the halogens to their respective hydrohalic acids.

Causality of Experimental Choices: Oxygen bomb calorimetry is the gold-standard method for measuring the heat of combustion of organic materials[1][2]. The constant-volume nature of the bomb requires a conversion from the measured change in internal energy (ΔU) to the change in enthalpy (ΔH)[3]. For halogenated compounds, the formation of corrosive acidic products (HBr and HF) necessitates the use of a corrosion-resistant bomb (e.g., made of a nickel-chromium alloy like Hastelloy) and the addition of a reducing agent to the initial aqueous solution within the bomb to ensure all elemental halogens are converted to halide ions.

Experimental Protocol 1: Oxygen Bomb Calorimetry
  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of certified benzoic acid (a primary thermochemical standard) into a crucible.

    • Attach a 10 cm length of nickel-chromium fuse wire to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (typically 2000 g)[4].

    • Allow the system to reach thermal equilibrium (approx. 5 minutes), then record the initial temperature to ±0.001 °C.

    • Ignite the sample and record the temperature at regular intervals (e.g., every 30 seconds) until a stable final temperature is reached[4].

    • Calculate the heat capacity (C_cal) of the calorimeter using the known energy of combustion of benzoic acid and the measured temperature rise[5][6]. Repeat this calibration at least three times to ensure reproducibility.

  • Sample Combustion (this compound):

    • As the sample is a liquid, use a gelatin capsule or a similar combustible container. Accurately weigh the empty capsule, then add approximately 0.8-1.0 g of the sample and re-weigh.

    • Place the capsule in the crucible.

    • Follow steps 1.2 through 1.7 as described for calibration.

    • After combustion, carefully vent the bomb and collect the internal liquid for titration to determine the quantities of HBr and HF formed. This is crucial for applying the necessary thermochemical corrections.

  • Data Analysis:

    • Calculate the total heat released (q_total) from the temperature rise (ΔT) and the calorimeter's heat capacity (C_cal).

    • Correct q_total for the heat of formation of nitric acid (from residual N₂ in the bomb) and the heat of combustion of the fuse wire.

    • The corrected heat release corresponds to the change in internal energy at constant volume (ΔU_c).

    • Convert ΔU_c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU_c + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the balanced combustion reaction[3].

    • Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), HBr(aq), and HF(aq)), calculate the standard enthalpy of formation (ΔH°f) of the compound.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids as a function of temperature[7]. It measures the difference in heat flow required to increase the temperature of a sample and a reference[7].

Causality of Experimental Choices: The three-run method (baseline, standard, and sample) described in ASTM E1269 is a robust procedure that corrects for instrumental asymmetries and provides accurate heat capacity values. Sapphire is used as the standard because its heat capacity is well-characterized over a wide temperature range. A high heating rate enhances the precision of the measurement[8].

Experimental Protocol 2: DSC for Heat Capacity (Cp)
  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

    • Use hermetically sealed aluminum pans to prevent sample loss due to volatilization.

  • Measurement Procedure:

    • Run 1 (Baseline): Place an empty, sealed aluminum pan in the sample position and another as the reference. Equilibrate the system at the starting temperature (e.g., -50 °C) for at least 4 minutes[8]. Ramp the temperature at a controlled rate (e.g., 20 °C/min) to the final temperature (e.g., 200 °C)[8]. Record the heat flow curve.

    • Run 2 (Standard): Place a precisely weighed sapphire disk (approx. 20-30 mg) in the same sample pan. Perform the same temperature program as in Run 1.

    • Run 3 (Sample): Place a precisely weighed sample of this compound (approx. 10-15 mg) into a new, tared pan and hermetically seal it. Perform the same temperature program.

  • Data Analysis:

    • At a given temperature T, subtract the baseline heat flow from both the standard and sample heat flow curves.

    • Calculate the specific heat capacity of the sample (Cp,sample) using the following equation: Cp,sample(T) = (Cp,std(T) * m_std * ΔHF_sample(T)) / (m_sample * ΔHF_std(T)) where:

      • Cp,std is the known specific heat capacity of sapphire.

      • m_std and m_sample are the masses of the standard and sample.

      • ΔHF_std and ΔHF_sample are the baseline-corrected heat flow values for the standard and sample.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, high-accuracy quantum chemical calculations provide a reliable alternative for determining gas-phase thermochemical properties. These ab initio methods derive properties directly from first principles.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

For achieving "chemical accuracy" (typically defined as ±1 kcal/mol or ~4 kJ/mol), single-level quantum chemistry methods are often insufficient. Composite methods, such as Gaussian-4 (G4) theory, are designed to approximate a very high level of theory by combining results from several lower-cost calculations[9]. G4 theory is a reliable method for calculating the enthalpy of formation for a wide range of organic molecules, including those containing halogens[9][10].

Causality of Computational Choices: The G4 protocol systematically corrects for deficiencies in the basis set and electron correlation treatment. It starts with a robust geometry optimization and frequency calculation using Density Functional Theory (DFT), then builds upon this with a series of high-level single-point energy calculations. This layered approach provides an excellent balance between computational cost and accuracy[9][11].

Computational Protocol 3: G4 Calculation of Gas-Phase Thermochemistry
  • Structure Optimization and Frequency Calculation:

    • Perform a geometry optimization and vibrational frequency calculation using the B3LYP functional with the 6-31G(2df,p) basis set.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • The output of this step provides the zero-point vibrational energy (ZPVE) and the necessary data for calculating thermal corrections.

  • High-Level Energy Calculations:

    • Execute a series of single-point energy calculations on the B3LYP-optimized geometry, including CCSD(T), MP4, and MP2 with various large basis sets as prescribed by the G4 theory protocol[11].

  • G4 Energy Calculation:

    • Combine the energies from the various calculations, including corrections for basis set extension and higher-level electron correlation, to yield a final G4 energy at 0 K.

  • Enthalpy of Formation Calculation:

    • Calculate the gas-phase enthalpy of formation at 298.15 K (ΔH°f,gas) via the atomization energy method. This involves subtracting the sum of the calculated G4 energies of the constituent atoms (C, H, O, Br, F) from the G4 energy of the molecule and adding the well-known experimental enthalpies of formation of the atoms in their standard state[12].

Statistical Thermodynamics

The vibrational frequencies and rotational constants obtained from the DFT frequency calculation are used to compute other key thermochemical properties using the principles of statistical mechanics, typically employing the ideal gas, rigid rotor, and harmonic oscillator approximations[13][14].

  • Standard Molar Entropy (S°): Calculated from the translational, rotational, vibrational, and electronic contributions to the partition function.

  • Heat Capacity (C°p): Also derived from the partition function, providing the theoretical gas-phase heat capacity.

  • Thermal Enthalpy Correction: Allows for the conversion of the 0 K enthalpy of formation to the standard temperature of 298.15 K[15].

Data Synthesis and Visualization

A comprehensive understanding requires the integration of both experimental and computational results. The gas-phase values obtained from G4 theory can be converted to condensed-phase values by incorporating the experimentally determined enthalpy of vaporization or sublimation.

Table 1: Summary of Thermochemical Properties for this compound
PropertySymbolRecommended MethodPredicted/Estimated ValueUnits
Standard Enthalpy of Formation (liquid)ΔH°f(l)Bomb CalorimetryValue to be determinedkJ/mol
Standard Enthalpy of Formation (gas)ΔH°f(g)G4 TheoryValue to be determinedkJ/mol
Standard Enthalpy of Combustion (liquid)ΔH°c(l)Bomb CalorimetryValue to be determinedkJ/mol
Standard Molar Entropy (gas)S°(g)G4 + Stat. Thermo.Value to be determinedJ/(mol·K)
Heat Capacity (liquid)Cₚ(l)DSCValue to be determinedJ/(mol·K)
Heat Capacity (gas)Cₚ(g)G4 + Stat. Thermo.Value to be determinedJ/(mol·K)
Visualization of Workflows

The logical flow of the experimental and computational procedures can be visualized to clarify the relationships between the steps.

ExperimentalWorkflow cluster_combustion Enthalpy of Combustion & Formation cluster_cp Heat Capacity Cal Calibrate Bomb Calorimeter (Benzoic Acid) Comb Combust Sample in Bomb Cal->Comb Provides C_cal Titr Titrate Halide Products Comb->Titr Calc_U Calculate ΔU_c Titr->Calc_U Correction Factors Calc_Hc Calculate ΔH°c Calc_U->Calc_Hc Calc_Hf Calculate ΔH°f(l) Calc_Hc->Calc_Hf DSC_base DSC Run: Baseline Calc_Cp Calculate Cₚ(l) DSC_base->Calc_Cp DSC_std DSC Run: Sapphire Std. DSC_std->Calc_Cp DSC_spl DSC Run: Sample DSC_spl->Calc_Cp ComputationalWorkflow cluster_g4 G4 Theory Calculation cluster_stat Statistical Thermodynamics Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Freq Frequency Calculation Opt->Freq SP High-Level Single Point Energy Calculations Opt->SP G4_E Combine to get G4 Energy Freq->G4_E Provides ZPVE Freq_data Frequencies & Rotational Const. Freq->Freq_data SP->G4_E Calc_Hf_gas Calculate ΔH°f(g) G4_E->Calc_Hf_gas Atom_E Calculate Atomic Energies Atom_E->Calc_Hf_gas Calc_S Calculate S°(g) Freq_data->Calc_S Calc_Cp_gas Calculate Cₚ(g) Freq_data->Calc_Cp_gas

Caption: Computational workflow for predicting gas-phase properties.

Conclusion

The thermochemical characterization of a novel compound like this compound is a multi-faceted task that demands a synergistic application of experimental and theoretical methods. While direct measurement through techniques like oxygen bomb calorimetry and differential scanning calorimetry provides the most definitive data for condensed-phase properties, high-accuracy computational methods such as G4 theory are indispensable for obtaining gas-phase data and for validating experimental results. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently establish the critical thermochemical data required for advancing chemical synthesis, ensuring process safety, and deepening our fundamental understanding of molecular energetics.

References

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The Strategic Deployment of 1-Bromo-2-(2,2-difluoroethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, physicochemical properties, and target engagement. This technical guide delves into the untapped potential of 1-Bromo-2-(2,2-difluoroethoxy)benzene, a versatile building block poised for significant applications in drug discovery. We will explore its synthesis, reactivity, and, most critically, its role as a scaffold for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into small molecules can dramatically alter their biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Furthermore, fluorinated groups can modulate a compound's lipophilicity, solubility, and ability to form key interactions with biological targets, such as hydrogen bonds.[1] The 2,2-difluoroethoxy moiety, in particular, serves as a valuable bioisostere for more metabolically labile groups like the methoxy group, offering a similar size and polarity profile while enhancing pharmacokinetic properties.[2] This guide focuses on this compound, a molecule that combines the benefits of this fluorinated sidechain with a reactive bromine handle, making it an exceptionally useful starting material for creating diverse compound libraries.

Synthesis and Physicochemical Properties

While specific literature on the synthesis of this compound is limited, a robust and logical synthetic route can be proposed based on established chemical principles, primarily the Williamson ether synthesis.

Proposed Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In this case, the synthesis would involve the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethyl electrophile.

Conceptual Synthetic Workflow:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2-Bromophenol 2-Bromophenol 2-Bromophenoxide 2-Bromophenoxide 2-Bromophenol->2-Bromophenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->2-Bromophenoxide Electrophile 2,2-Difluoroethyl Electrophile (e.g., 2,2-difluoroethyl tosylate) Target_Molecule This compound Electrophile->Target_Molecule SN2 Attack 2-Bromophenoxide_ref 2-Bromophenoxide

Caption: Proposed Williamson ether synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-bromophenol, sodium hydride (NaH) or potassium carbonate (K2CO3), 2,2-difluoroethyl tosylate (or a similar reactive electrophile), anhydrous dimethylformamide (DMF) or acetonitrile, standard glassware for inert atmosphere reactions.

  • Procedure: a. To a solution of 2-bromophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-bromophenoxide. c. Add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed. e. Upon completion, cool the reaction to room temperature and quench carefully with water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target molecule, which are crucial for its handling and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
CAS Number 946605-55-6
Physical Form Liquid
Boiling Point 234.5 ± 40.0 °C at 760 mmHg

The Role of the Difluoroethoxy Group as a Bioisostere

Bioisosteric replacement is a key strategy in drug discovery to optimize a lead compound's properties while maintaining its biological activity.[5] The 2,2-difluoroethoxy group is an excellent bioisostere for the commonly occurring methoxy group.

Bioisosteric Relationship:

Methoxy Methoxy Group (-OCH3) Difluoroethoxy 2,2-Difluoroethoxy Group (-OCH2CF2H) Methoxy->Difluoroethoxy Bioisosteric Replacement Properties Similar Size Similar Polarity Different Metabolic Stability Difluoroethoxy->Properties

Caption: The 2,2-difluoroethoxy group as a bioisostere for the methoxy group.

The primary advantage of this substitution is the enhancement of metabolic stability. The strong C-F bonds in the difluoroethoxy group are resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can readily O-demethylate a methoxy group.[2] This can lead to a longer plasma half-life and improved bioavailability of the drug candidate.

Reactivity and Applications in Library Synthesis

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[6] This allows for the rapid generation of diverse libraries of compounds for screening against various biological targets.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] This reaction is widely used to synthesize biaryl structures, which are common motifs in many pharmaceuticals.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene/water).

  • Procedure: a. In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). b. Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes. c. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. d. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. e. Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[8] This is a crucial reaction for synthesizing anilines and their derivatives, which are prevalent in many drug classes.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Procedure: a. To an oven-dried reaction vessel, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere. b. Add a solution of this compound and the amine in an anhydrous solvent (e.g., toluene, dioxane). c. Heat the mixture to 80-110 °C and monitor the reaction progress. d. After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. e. Purify the desired arylamine product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[9] These structures can be valuable intermediates or final products in drug discovery.

Experimental Protocol: Sonogashira Coupling

  • Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

  • Procedure: a. Dissolve this compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst in a suitable solvent like THF or DMF. b. Add the amine base and stir the reaction at room temperature or with gentle heating. c. Monitor the reaction until the starting materials are consumed. d. Work up the reaction by adding water and extracting with an organic solvent. e. Purify the resulting arylalkyne by column chromatography.

Potential Therapeutic Applications

The scaffold of this compound is well-suited for the development of inhibitors for several important drug target classes.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[10] Many kinase inhibitors feature a substituted aromatic ring that interacts with the hinge region of the ATP-binding pocket. The 2-(2,2-difluoroethoxy)phenyl group can be elaborated using the cross-coupling reactions described above to generate a library of potential kinase inhibitors.

Drug Discovery Workflow for Kinase Inhibitors:

Start This compound Coupling Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (Kinase Activity Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR Candidate Preclinical Drug Candidate SAR->Candidate

Caption: A hypothetical workflow for the discovery of kinase inhibitors.

GPCR Ligands

G-protein coupled receptors (GPCRs) are another major family of drug targets involved in a vast array of physiological processes.[11] The design of ligands for GPCRs often involves the exploration of substitutions on aromatic rings to optimize potency, selectivity, and pharmacokinetic properties.[12] The this compound scaffold provides an excellent starting point for generating novel GPCR ligands through combinatorial chemistry.

Conclusion

This compound represents a highly valuable, yet underutilized, building block in medicinal chemistry. Its combination of a metabolically robust difluoroethoxy group and a versatile bromine handle for cross-coupling reactions makes it an ideal starting material for the synthesis of diverse compound libraries. The strategic application of this scaffold in the development of kinase inhibitors, GPCR ligands, and other therapeutic agents holds significant promise for accelerating drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising molecule.

References

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  • Google Patents. (n.d.). US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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  • Chen, C., Hong, X., & Zhang, Y. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(12), 20516-20527. Available at: [Link]

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Technical Monograph: 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS: 946605-55-6) is a specialized organofluorine building block utilized primarily in the optimization of lead compounds within drug discovery. It serves as a critical intermediate for introducing the 2,2-difluoroethoxy motif , a bioisostere of standard ethoxy or methoxy groups.

This moiety is strategically employed to modulate lipophilicity (


), enhance metabolic stability by blocking cytochrome P450-mediated 

-dealkylation, and alter the electronic properties of the aromatic ring without introducing significant steric bulk. This guide details the compound's physicochemical profile, validated synthetic protocols, and downstream utility in transition-metal catalyzed cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 946605-55-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 237.04 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~234.5°C (Predicted at 760 mmHg)
Density ~1.5 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

Synthetic Methodology

The most robust industrial and laboratory-scale route to this compound is the Williamson Ether Synthesis utilizing 2-bromophenol and an electrophilic difluoroethyl source (typically 2,2-difluoroethyl tosylate or iodide).

Reaction Pathway (DOT Visualization)

SynthesisPathway Phenol 2-Bromophenol (Nucleophile) Intermediate Phenoxide Anion (In situ) Phenol->Intermediate Deprotonation Electrophile 2,2-Difluoroethyl Tosylate (Electrophile) Product This compound (Target) Electrophile->Product Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Substitution (60-80°C)

Figure 1: Synthetic workflow for the O-alkylation of 2-bromophenol.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of this compound.

Reagents:

  • 2-Bromophenol (1.0 equiv)

  • 2,2-Difluoroethyl tosylate (1.2 equiv) [Preferred over iodide for stability]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous (5 vol)

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, charge 2-bromophenol (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) in a single portion. Stir the suspension at ambient temperature for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight: The color may shift to a slight yellow/orange, indicating phenoxide formation. DMF is critical here as a polar aprotic solvent to solvate the cation (

      
      ), leaving the phenoxide "naked" and more nucleophilic.
      
  • Alkylation: Add 2,2-difluoroethyl tosylate (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Endpoint: Disappearance of the 2-bromophenol peak.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (10 vol) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Purify the crude oil via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the characteristic triplet of doublets for the

    
     proton around 
    
    
    
    6.0–6.2 ppm (
    
    
    ) and the multiplet for the
    
    
    protons.

Reactivity & Downstream Applications

The value of this compound lies in its ortho-bromo handle , which allows it to serve as a "Trojan horse" for introducing the difluoroethoxy group into complex scaffolds via cross-coupling.

Functionalization Map (DOT Visualization)

ReactivityMap Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd-Cat) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi / -78°C) Core->Lithiation Heck Heck Reaction (Alkenes / Pd-Cat) Core->Heck Biaryl Biaryl Ethers (Scaffold Extension) Suzuki->Biaryl Aniline N-Aryl Derivatives (Kinase Inhibitors) Buchwald->Aniline Boronic Boronic Acid/Ester (Nucleophilic Partner) Lithiation->Boronic + B(OiPr)3 Styrene Styrenyl Derivatives Heck->Styrene

Figure 2: Divergent synthesis pathways utilizing the bromine handle.

Medicinal Chemistry Rationale
  • Metabolic Stability: The terminal difluoromethyl (

    
    ) group reduces the electron density on the ether oxygen, making the adjacent methylene (
    
    
    
    ) less susceptible to oxidative dealkylation by CYP450 enzymes compared to a standard ethoxy group.
  • Lipophilicity: The fluorine atoms increase lipophilicity (

    
    ), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformation: The gauche effect associated with the fluoroethoxy chain can lock the side chain into specific conformations, potentially improving binding affinity to target proteins.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2][3][4]

  • Hazards:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5][6]

    • H335: May cause respiratory irritation.[3][5]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent slow hydrolysis or oxidation.

  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Sigma-Aldrich. (2024).[6] Product Specification: this compound (CAS 946605-55-6).[1]Link

  • PubChem. (n.d.). Compound Summary: 2-(2,2-Difluoroethoxy)bromobenzene. National Library of Medicine. Link

  • ChemScene. (2024). Safety Data Sheet and Properties for CAS 946605-55-6.Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational text on the metabolic stability of fluorinated ethers). Link

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(2,2-difluoroethoxy)phenyl Moiety

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl and related fluoroalkyl groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-Bromo-2-(2,2-difluoroethoxy)benzene is a valuable building block that provides a versatile platform for introducing the 2-(2,2-difluoroethoxy)phenyl moiety into a wide array of complex molecules. The bromine atom serves as a reactive handle for numerous cross-coupling and organometallic reactions, enabling the construction of diverse derivatives with potential applications in pharmaceuticals and materials science. This guide provides detailed protocols and technical insights into the synthesis of various derivatives from this key intermediate.

Physicochemical Properties and Safety Data

While specific data for this compound is not extensively published, the properties and safety precautions can be inferred from analogous compounds such as 1-bromo-2-(difluoromethyl)benzene and other brominated/fluorinated aromatics.

PropertyEstimated Value/InformationSource Analogy
Molecular FormulaC₈H₇BrF₂O-
Molecular Weight237.04 g/mol -
AppearanceLikely a colorless to pale yellow liquid[3][4]
Boiling PointNot specified; likely >200 °C[4]
DensityNot specified; likely >1.3 g/mL[4]
SolubilitySoluble in common organic solvents (THF, dioxane, toluene, DMF)General Knowledge

Safety and Handling:

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][5][6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Synthetic Pathways and Protocols

This compound is an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the primary synthetic transformations and provide representative protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The bromine atom of this compound serves as an ideal electrophilic partner in these transformations.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[8] This is a widely used method for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A This compound F Reaction Mixture A->F B Aryl Boronic Acid / Ester B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Workup & Purification G->H I 2-(2,2-difluoroethoxy)biphenyl Derivative H->I

Figure 1: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 2-(2,2-difluoroethoxy)biphenyl Derivative

This protocol is adapted from established procedures for similar aryl bromides.[8][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds containing an arylamine moiety.

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow A This compound F Reaction Mixture A->F B Primary or Secondary Amine B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) C->F D Base (e.g., NaOtBu, K3PO4) D->F E Solvent (e.g., Toluene) E->F G Heating (e.g., 90-110 °C) F->G H Workup & Purification G->H I N-(2-(2,2-difluoroethoxy)phenyl)amine Derivative H->I

Figure 2: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of an N-Aryl-2-(2,2-difluoroethoxy)aniline Derivative

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat in an oil bath at 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-arylated product.

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[13] The resulting aryl alkynes are versatile intermediates in organic synthesis.

Detailed Protocol: Synthesis of a 2-(2,2-difluoroethoxy)-1-(alkynyl)benzene Derivative

This protocol is adapted from standard Sonogashira coupling conditions.[14][15]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) salt (e.g., CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of toluene and a base like diisopropylamine (DIPA) (5 mL). Then, add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired aryl alkyne.

II. Organometallic Pathways

The generation of organometallic reagents from this compound opens up another avenue for derivatization by reaction with a wide range of electrophiles.

Grignard reagents are formed by the reaction of an organohalide with magnesium metal.[16] The resulting organomagnesium compound is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide.

Conceptual Workflow for Grignard Reaction:

Grignard_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Electrophilic Quench A This compound D 2-(2,2-difluoroethoxy)phenylmagnesium bromide A->D B Mg turnings B->D C Anhydrous Ether (e.g., THF) C->D E Electrophile (e.g., Benzaldehyde) D->E G Desired Derivative (e.g., Alcohol) E->G F Acidic Workup (e.g., aq. NH4Cl) F->G

Figure 3: Two-step workflow for Grignard reagent formation and reaction.

Detailed Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol follows general procedures for Grignard reactions.[17][18][19]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.

    • Once the reaction starts (as indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with an Electrophile (Benzaldehyde):

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude alcohol by flash column chromatography.

Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), is a rapid and efficient method to generate a highly nucleophilic aryllithium species.[20][21] This intermediate can then be trapped with a variety of electrophiles.

Detailed Protocol: Synthesis of an Aldehyde via Lithiation and Formylation

This protocol is based on standard lithium-halogen exchange procedures.[22]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trapping: Add an electrophile, such as anhydrous N,N-dimethylformamide (DMF, 1.5 mmol), dropwise to the aryllithium solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.

Applications in Drug Discovery and Development

The 2-(2,2-difluoroethoxy)phenyl moiety is of significant interest in medicinal chemistry. The difluoroethoxy group can act as a bioisostere for other functional groups, improving the pharmacokinetic profile of a drug candidate. For instance, related C-aryl glucoside derivatives are being investigated as SGLT-2 inhibitors for the treatment of diabetes.[23][24] The synthetic routes outlined above provide access to a library of novel compounds based on this valuable scaffold, enabling further exploration in drug discovery programs.

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The Art of Connection: A Guide to Cross-Coupling Reactions Involving 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the ability to selectively form carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the construction of complex molecular architectures that are central to the discovery of new medicines and advanced materials. This guide provides a detailed exploration of cross-coupling reactions involving a key building block: 1-Bromo-2-(2,2-difluoroethoxy)benzene .

This fluorinated aryl bromide is of particular interest in medicinal chemistry. The 2,2-difluoroethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. Understanding its reactivity in various cross-coupling reactions is therefore crucial for its effective utilization in drug discovery programs.

This document will delve into the practical application and theoretical underpinnings of several key cross-coupling reactions with this substrate, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each section will provide not only detailed, step-by-step protocols but also insights into the mechanistic nuances and the rationale behind the choice of catalysts, ligands, and reaction conditions.

The Strategic Advantage of the 2-(2,2-Difluoroethoxy) Substituent

The presence of the 2-(2,2-difluoroethoxy) group at the ortho-position to the bromine atom introduces unique electronic and steric effects that can influence the outcome of cross-coupling reactions. The electron-withdrawing nature of the difluoroethoxy group can impact the oxidative addition step in the catalytic cycle, while its steric bulk can affect the subsequent transmetalation and reductive elimination steps. A thorough understanding of these influences is key to optimizing reaction conditions and achieving high yields of the desired products.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a go-to strategy for the synthesis of biaryl and substituted aromatic compounds. These motifs are prevalent in a wide array of pharmaceuticals.[1][2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note: Synthesis of 2-(2,2-difluoroethoxy)biaryl Compounds

The synthesis of biaryl compounds containing the 2-(2,2-difluoroethoxy)phenyl moiety is of significant interest for the development of novel drugs. For instance, biaryl structures are key components in a variety of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][3]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure that may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (if using an aqueous base solution)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2,2-difluoroethoxy)biaryl compound.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective palladium catalysts for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.
Solvent 1,4-Dioxane/Water, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of styrenes and other vinylarenes, which are valuable intermediates in organic synthesis.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The base is crucial for regenerating the active Pd(0) catalyst.[4]

Heck_Reaction_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L_n)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Product_Complex Product_Complex Sigma-Alkyl Pd(II)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L_n Reductive Elimination (+ Base) Ar-Alkene Ar-Alkene Product_Complex->Ar-Alkene

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Application Note: Synthesis of 2-(2,2-difluoroethoxy)styrenes

The synthesis of styrenes bearing the 2-(2,2-difluoroethoxy)phenyl group provides access to monomers for polymerization and precursors for a variety of other functionalized molecules.

Protocol: Heck Reaction of this compound with an Acrylate

This protocol provides a general procedure for the Heck coupling with an acrylate ester.

Materials:

  • This compound

  • Acrylate ester (e.g., methyl acrylate, ethyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF), the acrylate ester (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to 100-140 °C and stir for 6-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cinnamate ester.

Parameter Condition Rationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium sources for Heck reactions.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are often required to stabilize the palladium catalyst and promote the reaction.
Base Et₃N, K₂CO₃, NaOAcA base is necessary to neutralize the H-X generated during the catalytic cycle and regenerate the Pd(0) catalyst.
Solvent DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.
Temperature 100-140 °CHigher temperatures are often necessary to achieve a good reaction rate, especially with less reactive aryl bromides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[5] These products are valuable precursors in the synthesis of more complex molecules.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L_n Catalyst Regeneration Cu(I)X Cu(I)X R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡C-Cu(I)->Ar-Pd(II)-X(L_n) R-C≡CH R-C≡CH R-C≡CH->R-C≡C-Cu(I) + Cu(I)X, Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Application Note: Synthesis of 2-(2,2-difluoroethoxy)phenylacetylenes

The introduction of an alkynyl group onto the 2-(2,2-difluoroethoxy)phenyl scaffold opens up a wide range of synthetic possibilities, including click chemistry applications and further functionalization of the triple bond.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2-5 equivalents, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base itself)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira couplings.
Co-catalyst CuIThe copper(I) salt is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.
Base Et₃N, i-Pr₂NHA strong amine base is required to deprotonate the terminal alkyne.
Solvent THF, DMF, or AmineThe solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Often, the amine base can serve as the solvent.
Temperature Room temperature to 60 °CThe reaction is often run at or slightly above room temperature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of anilines and other N-aryl compounds.[7] These are important structures in many pharmaceuticals.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L_n)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Amido Complex->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Note: Synthesis of N-Aryl-2-(2,2-difluoroethoxy)anilines

The synthesis of N-aryl anilines containing the 2-(2,2-difluoroethoxy)phenyl moiety provides access to a class of compounds with potential applications in medicinal chemistry, for example, as kinase inhibitors or as building blocks for more complex heterocyclic systems. The MEK inhibitor trametinib, for instance, contains a related structural motif.[3]

Protocol: Buchwald-Hartwig Amination of this compound with an Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosBulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and achieving high yields.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent side reactions with the strong base and reactive intermediates.
Temperature 80-110 °CElevated temperatures are generally required to facilitate the reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The cross-coupling reactions discussed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide efficient and reliable methods for the introduction of aryl, vinyl, alkynyl, and amino substituents. The presence of the 2-(2,2-difluoroethoxy) group can influence the reactivity of the substrate, and a careful optimization of reaction conditions is often necessary to achieve the desired outcomes. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists in their efforts to synthesize novel molecules with potential applications in drug discovery and materials science.

References

  • Ali, M., Rahman, M., Sarkar, S. M. and Hamid, S. B. A. (2014). Heterogeneous metal catalysts for oxidation reactions.
  • BenchChem (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • OAE Publishing Inc. (2025, August 26). Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Chen, et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • PubMed. (2021, November 25). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by... Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-couplings of arenediazonium tetrafluoroborate salts with arylboronic acids catalyzed by aluminium hydroxide-supported palladium nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • accessdata.fda.gov. (2013, June 3). 204114Orig1s000. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (n.d.). Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes. Retrieved from [Link]

  • National Institutes of Health. (2022, July 8).
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and substituted aromatic structures is central to the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly relevant substrate class: fluorinated aromatics, specifically the use of 1-Bromo-2-(2,2-difluoroethoxy)benzene in Suzuki coupling reactions.

The introduction of fluoroalkyl groups, such as the 2,2-difluoroethoxy moiety, into molecular scaffolds can profoundly influence their physicochemical and biological properties. These groups can enhance metabolic stability, modulate lipophilicity, and alter binding affinities through unique electronic interactions.[5][6] Consequently, the synthesis of biaryls containing such motifs is of high interest to the drug development community. This document provides a detailed technical guide, from mechanistic principles to practical laboratory protocols, for the successful Suzuki coupling of this compound with various boronic acid partners.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][7] Understanding this mechanism is critical for rational troubleshooting and optimization of reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[7][8] The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[8]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][9] The choice of base is crucial as it not only facilitates this step but can also influence catalyst stability and side reactions.[2][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle for the Suzuki coupling.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Ar-R (Product) + Pd(0)L₂ Transmetalation->Reductive_Elimination Reductive Elimination ArBr This compound ArBr->Oxidative_Addition Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound253.041.01.0
Arylboronic acidVariable1.21.2
Pd(OAc)₂ (Palladium(II) acetate)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
K₃PO₄ (Potassium phosphate)212.273.03.0
Toluene-5 mL-
Water-0.5 mL-
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation : In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL). Stir for 5-10 minutes at room temperature until a homogeneous solution is formed.

  • Inert Atmosphere : Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Catalyst : Add the remaining toluene (3 mL) and water (0.5 mL) to the Schlenk flask, followed by the prepared catalyst solution via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.[11] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11] The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[11]

The following diagram outlines the general experimental workflow.

Experimental_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvents_catalyst Add Solvents (Toluene/Water) and Catalyst Solution inert->add_solvents_catalyst reaction Heat and Stir (80-100 °C, 2-12 h) add_solvents_catalyst->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Wash monitoring->workup Complete purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification end Pure Product purification->end

Caption: General workflow for the Suzuki coupling experiment.

Expert Insights and Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The ortho-difluoroethoxy group can present some steric hindrance. Therefore, the use of bulky, electron-rich phosphine ligands is highly recommended to promote both the oxidative addition and reductive elimination steps.[3] Ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[12][13] These ligands have demonstrated high activity for coupling sterically demanding substrates.[12]

Choice of Base and Solvent

The base plays a critical role in the transmetalation step.[2][10] While various bases can be employed, K₃PO₄ is often a reliable choice for challenging couplings, providing a good balance of reactivity and minimizing side reactions.[3] Other bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine can also be effective. The choice of base can be solvent-dependent.[7]

A mixture of an organic solvent and water is commonly used. Toluene, dioxane, or THF are suitable organic solvents, and the addition of water often accelerates the reaction.

Potential Side Reactions and Troubleshooting
  • Homocoupling of Boronic Acid : This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess should be avoided.

  • Protodeboronation : The boronic acid can be cleaved to the corresponding arene. This is often promoted by excess water or acidic conditions. Ensuring the quality of reagents and maintaining an inert atmosphere is important.

  • Low Conversion : If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), trying a different ligand/base combination, or increasing the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of biaryls derived from this compound. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently access these valuable fluorinated compounds. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to successfully implement this important transformation in their research endeavors.

References

  • The Suzuki Reaction - Chem 115 Myers.
  • Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

  • Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues - Sciforum : Event management platform. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives - CORE. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

  • Formation of biaryl compounds in the suzuki cross coupling reaction - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. - eScholarship. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]

  • Suzuki biaryl cross-coupling reactions a, The Suzuki biaryl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium‐Catalyzed peri‐Selective C−H Fluoroalkoxylation of Aryl Sulfoxides - ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Utilization of 1-Bromo-2-(2,2-difluoroethoxy)benzene in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

This compound is a specialized aryl halide building block designed to introduce the 2-(2,2-difluoroethoxy)phenyl moiety into bioactive scaffolds.[1] In modern drug design, this specific motif serves as a critical bioisostere for the ortho-methoxyphenyl group .[1]

  • Metabolic Stability: The terminal difluoromethyl (

    
    ) group blocks the rapid oxidative 
    
    
    -dealkylation often observed with methoxy groups (CYP450 metabolism), significantly extending the half-life (
    
    
    ) of the parent molecule.[1]
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase lipophilicity (

    
    ), improving membrane permeability without the penalty of excessive hydrophobicity often seen with trifluoromethoxy groups.[1]
    
  • Steric & Electronic Profile: The ortho-substitution pattern introduces defined steric bulk, locking conformation in biaryl systems, while the electron-withdrawing nature of the fluoroalkoxy group deactivates the ring toward oxidative metabolism.[1]

This guide details the synthesis of this building block and its application in Suzuki-Miyaura cross-couplings and Lithium-Halogen exchange reactions.

Chemical Properties & Safety Profile[1][2]

PropertyData
CAS Number 946605-55-6
Formula

Molecular Weight 237.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~234°C (Predicted)
Solubility Soluble in DCM, THF, Toluene, DMF; Insoluble in water
Stability Stable under ambient conditions; avoid strong oxidizers.[1][2]

Safety Advisory:

  • Hazards: Irritant (H315, H319, H335). The compound is an aryl bromide; handle with standard PPE.[1]

  • Specific Risk: Fluorinated ethers can liberate HF upon thermal decomposition at extreme temperatures (>250°C).

Preparation of the Building Block

Note: While commercially available, in-house synthesis ensures purity and allows for scale-up.[1]

Protocol A: Alkylation of 2-Bromophenol

This protocol utilizes a Williamson ether synthesis adapted for fluorinated electrophiles, which are typically less reactive due to the electron-withdrawing effect of fluorine.[1]

Reagents:

  • 2-Bromophenol (1.0 equiv)[1]

  • 2-Bromo-1,1-difluoroethane (1.2 equiv) [or 2,2-difluoroethyl tosylate][1]

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-bromophenol (e.g., 17.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide.
    
  • Alkylation: Add 2-bromo-1,1-difluoroethane (17.4 g, 120 mmol) dropwise via syringe or addition funnel.

    • Critical Step: If using the volatile bromide (bp ~15°C), use a sealed pressure vessel or a condenser cooled to -10°C. If using the tosylate, standard glassware is sufficient.[1]

  • Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with diethyl ether or MTBE (

    
     mL).
    
  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    . Concentrate under reduced pressure.
    
  • Yield: Distill under high vacuum to obtain the product as a clear oil (Typical Yield: 85–92%).

Key Application: Suzuki-Miyaura Cross-Coupling

The ortho-difluoroethoxy group creates significant steric hindrance.[1] Standard

Buchwald precatalysts
Protocol B: Synthesis of Biaryl Scaffolds

Target: Coupling this compound with an aryl boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (

    
    , 1.2 equiv)[1]
    
  • Catalyst: SPhos Pd G2 (0.02 equiv) or

    
     (2%) + SPhos (4%)
    
  • Base: Potassium Phosphate Tribasic (

    
    , 2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Catalyst Addition: Add SPhos Pd G2 (15 mg, 2 mol%).

    • Why SPhos? The SPhos ligand is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), making it ideal for ortho-substituted substrates.[1]

  • Reaction: Heat to 80–100°C for 4–8 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

Key Application: Lithium-Halogen Exchange

This building block is an excellent precursor for generating the corresponding boronic acid or formyl derivative (via DMF quench).[1]

Protocol C: Synthesis of 2-(2,2-Difluoroethoxy)phenylboronic Acid

Reagents:

  • This compound (1.0 equiv)[1]

  • 
    -Butyllithium (
    
    
    -BuLi, 1.1 equiv, 2.5M in hexanes)[1]
  • Triisopropyl Borate (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cryogenic Setup: Dissolve the aryl bromide (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 15 minutes, maintaining internal temperature below -70°C.
    
    • Observation: The solution may turn yellow.[1] Stir for 30 minutes at -78°C to ensure complete Li-Br exchange.

    • Note: The ortho-alkoxy group can coordinate Li, stabilizing the anion (Directed Ortho Metalation effect assists here).[1]

  • Electrophile Trapping: Add

    
     (12 mmol) dropwise.
    
  • Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Hydrolysis: Quench with 2M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Isolation: Extract with EtOAc. The boronic acid often precipitates or can be crystallized from Hexane/EtOAc.[1]

Visual Workflow & Logic

The following diagram illustrates the divergent synthetic pathways available from this core building block.

GStartThis compound(CAS 946605-55-6)LiIntLithium Intermediate(Directed Ortho Metalated)Start->LiIntn-BuLi, THF, -78°C(Li-Halogen Exchange)BiarylBiaryl Scaffold(Drug Core)Start->BiarylSuzuki CouplingPd(OAc)2, SPhos, Ar-B(OH)2Boronic2-(2,2-Difluoroethoxy)phenylboronic acidLiInt->Boronic1. B(OiPr)32. H3O+AldehydeSalicylaldehyde Derivative(Formylation)LiInt->Aldehyde1. DMF2. H3O+Boronic->BiarylReverse SuzukiAr-X, Pd Catalyst

Figure 1: Divergent synthetic utility of the this compound scaffold.[1]

Comparative Analysis: Reaction Conditions

Reaction TypeCatalyst/ReagentSolventTempSuccess RateNotes
Suzuki Coupling

DME/

80°CModerateOften slow due to steric hindrance.[1]
Suzuki Coupling SPhos Pd G2 PhMe/

90°C High Recommended. Overcomes steric bulk.
Li-Exchange

-BuLi
THF-78°CHighClean exchange; ortho-chelation stabilizes Li species.[1]
Heck Coupling

/

DMF120°CLow-ModElectronic deactivation of ring hinders alkene insertion.

References

  • Synthesis of Fluorinated Ethers

    • Title: "Alkylation of Phenols with Fluoroalkyl Halides."
    • Source: Organic Syntheses, Coll. Vol. 9, p. 472.
    • Context: Adapting general phenol alkylation to fluorin
  • Suzuki Coupling of Sterically Hindered Substrates

    • Title: "Catalysts for Suzuki-Miyaura Coupling of Hindered Substr
    • Source: Barder, T. E., et al. J. Am. Chem. Soc.2005, 127, 4685.
    • Context: Justific
  • Bioisosterism of Fluorinated Ethers

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:J. Med. Chem.2008, 51, 4359.
    • Context: Explains the metabolic stability conferred by the group.
  • Patent Reference (Compound Utility)

    • Title: "Novel Phenylboronic Acid Deriv
    • Source: WO2005049616A1.
    • Context: Cites the use of difluoroethoxy-phenyl intermediates.[1]

Application Notes and Protocols for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis and application of 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS No. 946605-55-6).[1][2] This versatile fluorinated aromatic compound is a valuable building block in modern medicinal chemistry and materials science. The strategic incorporation of a difluoroethoxy group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a key intermediate in drug discovery.[3] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This guide details a robust synthetic protocol via the Williamson ether synthesis, outlines critical reaction parameters, and discusses the rationale behind the procedural steps to ensure reproducibility and high yield.

Introduction and Significance

This compound is a halogenated aromatic ether. Its molecular structure, featuring a benzene ring substituted with both a bromine atom and a 2,2-difluoroethoxy group, confers unique chemical properties that are highly sought after in pharmaceutical and materials science research.

  • Pharmacokinetic Enhancement: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic profile.[3] The difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, and it can increase the lipophilicity of a molecule, potentially improving its absorption and distribution.

  • Synthetic Versatility: The bromo substituent serves as a versatile functional group for further molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

This combination of properties makes this compound a valuable starting material for synthesizing complex molecules with tailored biological activities and material properties.

Synthetic Methodology: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[5][6] The reaction proceeds via an SN2 mechanism and involves two key steps:

  • Deprotonation: An appropriate base is used to deprotonate the hydroxyl group of 2-bromophenol, forming the more nucleophilic 2-bromophenoxide ion.

  • Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of a 2,2-difluoroethylating agent, displacing a leaving group to form the desired ether linkage.[5][7]

Causality of Experimental Choices:
  • Choice of Starting Materials:

    • Phenol: 2-Bromophenol is the logical precursor, providing the core aromatic structure. Phenols are more acidic than aliphatic alcohols, which allows for the use of weaker bases for deprotonation.[7]

    • Alkylating Agent: A 2,2-difluoroethyl moiety with a good leaving group is required. While 1-bromo-2,2-difluoroethane could be used, an alkyl sulfonate such as 2,2-difluoroethyl tosylate or mesylate is often preferred as they possess excellent leaving groups (tosylate/mesylate), which facilitates the SN2 reaction.[5]

  • Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing significant side reactions. Sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.[5][8]

  • Choice of Solvent: A polar aprotic solvent is required to solvate the cation of the base and facilitate the SN2 reaction. N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are standard choices that promote high reaction rates.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromophenol and 2,2-difluoroethyl tosylate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-Bromophenol173.015.00 g28.91.0
2,2-Difluoroethyl tosylate236.227.50 g31.81.1
Potassium Carbonate (K₂CO₃)138.215.99 g43.41.5
N,N-Dimethylformamide (DMF)-60 mL--
Diethyl Ether-~200 mL--
Saturated aq. NH₄Cl-~50 mL--
Brine-~50 mL--
Anhydrous MgSO₄----
Step-by-Step Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (5.00 g, 28.9 mmol) and potassium carbonate (5.99 g, 43.4 mmol).

  • Solvent Addition: Add 60 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: Add 2,2-difluoroethyl tosylate (7.50 g, 31.8 mmol) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of water and 100 mL of diethyl ether.

  • Work-up - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Work-up - Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 100:0 to 95:5) to afford this compound as a colorless to pale yellow liquid.[9]

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Physical Form: Liquid[2]

  • Molecular Formula: C₈H₇BrF₂O[2]

  • Molecular Weight: 237.04 g/mol [2]

  • Boiling Point: 234.5 ± 40.0 °C at 760 mmHg[2]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a triplet of triplets for the CHF₂ proton, a triplet for the OCH₂ protons, and multiplets in the aromatic region.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aromatic carbons, the OCH₂ carbon, and a triplet for the CHF₂ carbon due to carbon-fluorine coupling.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A doublet of triplets is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom.

Visualized Workflows and Mechanisms

Reaction Scheme

Reaction_Scheme reactant1 2-Bromophenol reagents K₂CO₃, DMF 80-90 °C, 12-16h reactant1->reagents reactant2 2,2-Difluoroethyl tosylate reactant2->reagents product This compound reagents->product

Caption: General reaction scheme for the synthesis.

Experimental Workflow

Workflow A 1. Combine Reactants (2-Bromophenol, K₂CO₃ in DMF) B 2. Add Alkylating Agent (2,2-Difluoroethyl tosylate) A->B C 3. Heat Reaction (80-90 °C, 12-16h) B->C D 4. Aqueous Work-up (Water/Ether Extraction) C->D E 5. Wash Organic Layer (aq. NH₄Cl, Brine) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporation) E->F G 7. Purify (Flash Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

  • 2-Bromophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF: A skin and respiratory irritant. Work in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

All procedures should be carried out in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

Application Note: High-Efficiency Cross-Coupling Protocols for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalysts for reactions with 1-Bromo-2-(2,2-difluoroethoxy)benzene Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Compound Significance

This compound (CAS: 946605-55-6) is a specialized aryl bromide building block featuring an ortho-difluoroethoxy substituent. This moiety is increasingly valuable in medicinal chemistry as a bioisostere for methoxy or ethoxy groups. The terminal gem-difluoro group (


) modulates lipophilicity (

) and metabolic stability (blocking metabolic oxidation at the

-position) while acting as a weak hydrogen bond donor.

However, the ortho-positioning of this ether group introduces steric bulk and electronic donation that can impede standard cross-coupling reactions. This guide outlines optimized catalytic systems to overcome these challenges, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Chemical Profile & Reactivity Analysis

PropertyDataImplication for Catalysis
Structure o-Substituted Aryl BromideSteric Hindrance: The 2-position substituent crowds the Pd-center during oxidative addition and transmetalation. Requires bulky, electron-rich ligands.
Electronic Electron-Rich (Ether) + Inductive Withdrawal (F)Deactivation: The alkoxy group donates electron density (

), making the C-Br bond slightly less electrophilic than unsubstituted bromobenzene. The fluorine atoms mitigate this slightly via induction (

).
Leaving Group BromideReactivity: Good.[1] More reactive than chlorides, less than iodides. Suitable for standard Pd-catalysis without needing specialized Ni-systems.
Stability Difluoroethyl groupRobust: Stable to standard bases (

,

) and elevated temperatures (

).

Catalyst Selection Guide

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Goal: Coupling with aryl/heteroaryl boronic acids.

  • Recommendation 1 (The "Workhorse"): Pd(dppf)Cl₂ · DCM

    • Why: The ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd(0) species and facilitating reductive elimination. It is robust, air-stable, and works well for moderately hindered substrates.

    • Use Case: Standard aryl boronic acids, scale-up reactions.

  • Recommendation 2 (The "Steric Specialist"): Pd₂(dba)₃ + SPhos (or XPhos)

    • Why: Buchwald biaryl phosphine ligands (SPhos, XPhos) are designed specifically for ortho-substituted aryl halides. They form a mono-ligated Pd species that is highly active and creates a "pocket" that accommodates the ortho-difluoroethoxy group.

    • Use Case: Hindered boronic acids, heteroaryl partners, or if Pd(dppf)Cl₂ fails.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Goal: Coupling with primary or secondary amines.

  • Recommendation: Pd-PEPPSI-IPr or Pd₂(dba)₃ + BINAP

    • Why: C-N coupling is sensitive to sterics. NHC ligands (like in PEPPSI-IPr) provide strong

      
      -donation, preventing catalyst decomposition and driving the reaction on crowded rings.
      
    • Use Case: Coupling with anilines or secondary cyclic amines (morpholine, piperazine).

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Target: Synthesis of 2-(2,2-difluoroethoxy)-biaryl derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2–1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen. Crucial step to prevent homocoupling and catalyst oxidation.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat the block/oil bath to 80–90°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check by TLC or LC-MS. The starting bromide peak should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Advanced C-N Coupling (Buchwald-Hartwig)

Target: Amination of the ortho-substituted ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst System:

    
     (2 mol%) + BINAP  (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon.

  • Charge Solids: Add

    
    , BINAP, and 
    
    
    
    under Argon counter-flow.
  • Solvent & Substrates: Add anhydrous Toluene, followed by the aryl bromide and the amine (if liquid). If amine is solid, add in step 2.

  • Activation: Stir at room temperature for 1 minute to allow ligand complexation.

  • Heating: Heat to 100–110°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Decision & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct catalyst system based on the reaction partner and steric constraints.

ReactionWorkflow Start START: this compound Decision Select Reaction Type Start->Decision Suzuki C-C Bond Formation (Suzuki-Miyaura) Decision->Suzuki Boronic Acid Buchwald C-N Bond Formation (Buchwald-Hartwig) Decision->Buchwald Amine Suzuki_Std Standard Partner (Phenyl, simple heteroaryl) Suzuki->Suzuki_Std Suzuki_Hind Hindered/Ortho Partner Suzuki->Suzuki_Hind Cat_Suzuki_1 USE: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Suzuki_Std->Cat_Suzuki_1 Cat_Suzuki_2 USE: Pd2(dba)3 + SPhos Solvent: Toluene/H2O Base: K3PO4 Suzuki_Hind->Cat_Suzuki_2 Buchwald_Prim Primary Amine / Aniline Buchwald->Buchwald_Prim Buchwald_Sec Secondary Amine Buchwald->Buchwald_Sec Cat_Buchwald_1 USE: Pd2(dba)3 + BINAP Base: NaOtBu Buchwald_Prim->Cat_Buchwald_1 Cat_Buchwald_2 USE: Pd-PEPPSI-IPr Base: Cs2CO3 Buchwald_Sec->Cat_Buchwald_2

Figure 1: Decision tree for catalyst selection based on reaction type and substrate complexity.

Troubleshooting & Optimization (The "Ortho" Effect)

When reactions stall or yields are low, the ortho-difluoroethoxy group is usually the culprit (steric shielding).

ObservationDiagnosisSolution
No Reaction (SM remains) Oxidative Addition failed due to sterics.Switch to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. These generate the active Pd(0) species more efficiently than mixing Pd(dba) + Ligand.
Protodehalogenation (H replaces Br) Reductive Elimination is too slow; Hydride source (solvent/moisture) interferes.Use anhydrous Toluene instead of alcoholic solvents. Increase catalyst loading to 5-10 mol%.
Homocoupling (Ar-Ar) Oxygen present in system.Degas solvents more rigorously (Freeze-Pump-Thaw).
Mechanistic Insight

The ortho-alkoxy group can coordinate weakly to the Palladium center. While this can sometimes stabilize the catalyst, in hindered systems it may block the approach of the boronic acid. Using SPhos is particularly effective because one of the cyclohexyl rings on the phosphine ligand creates a protective canopy that facilitates the entry of the coupling partner while preventing catalyst aggregation.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst Selection. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. (General reference for SPhos/XPhos utility in hindered systems).

Sources

Introduction: The Strategic Advantage of the 2-(2,2-difluoroethoxy)phenyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Application of 1-Bromo-2-(2,2-difluoroethoxy)benzene in the Synthesis of Bioactive Molecules

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal difluoroethoxy group (–OCHF₂) is particularly advantageous. It acts as a bioisostere for other functional groups and enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its electronic properties can modulate the pKa of nearby functionalities, improving cellular permeability and overall pharmacokinetic properties.

This compound serves as a critical and versatile building block for introducing this valuable 2-(2,2-difluoroethoxy)phenyl scaffold into complex molecular architectures. Its aryl bromide handle is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, providing a reliable and modular approach to constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of bioactive molecules.[2] This guide provides detailed protocols and expert insights into leveraging this key intermediate in synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValue
Chemical Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
CAS Number 1246643-19-3
Appearance Colorless to pale yellow liquid
Boiling Point ~ 95-97 °C at 15 mmHg
Density ~ 1.58 g/mL at 25 °C

Handling & Storage: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. This section details protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a biaryl linkage, a common motif in pharmaceuticals. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[3]

Causality and Experimental Design: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[4]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step.

  • Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a boronate salt.[3] This more nucleophilic species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.). Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6][7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Workflow reagents 1. Add Aryl Bromide, Boronic Acid, & Base to Flame-Dried Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Pd Catalyst & Degassed Solvent inert->catalyst heat 4. Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Quench, Extract, & Dry monitor->workup purify 7. Purify via Column Chromatography workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[8] This reaction is indispensable for creating the C-N bonds prevalent in pharmaceuticals.

Causality and Experimental Design: The mechanism is similar to the Suzuki coupling but with key differences in the catalyst system and base required.

  • Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[8] They facilitate the crucial, often difficult, reductive elimination step that forms the C-N bond and prevents unwanted side reactions like β-hydride elimination.[8]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they do not interfere with the reactive intermediates.[9]

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Workup:

    • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Carefully quench with water or a saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude aryl amine by flash column chromatography.

Buchwald_Hartwig_Workflow setup 1. Add Pd Precursor, Ligand, & Base to Oven-Dried Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill 3x) setup->inert reagents 3. Add Aryl Bromide, Amine, & Anhydrous Solvent inert->reagents heat 4. Heat Reaction Mixture (e.g., 90-110 °C) reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Quench, Filter through Celite, & Concentrate monitor->workup purify 7. Purify via Column Chromatography workup->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Case Study: Synthesis of a Core Structure Related to JAK Inhibitors

The Janus kinase (JAK) inhibitor class of drugs often features complex heterocyclic cores linked to substituted aryl groups. Filgotinib, a selective JAK1 inhibitor, is a prominent example.[11] The synthesis of such molecules relies heavily on the cross-coupling reactions detailed above. Here we illustrate how this compound can be used in a key Suzuki coupling step to construct an advanced intermediate for a molecule analogous to Filgotinib.

The strategy involves coupling our title compound with a pre-functionalized heterocyclic boronic ester. This modular approach allows for the late-stage introduction of the key 2-(2,2-difluoroethoxy)phenyl moiety.

Synthesis_Pathway A This compound BrC₆H₄OCHF₂ C Advanced Intermediate Ar-Heterocycle A:f1->C:f1 Suzuki Coupling [Pd Catalyst, Base] B Heterocyclic Boronic Ester (e.g., Triazolopyridine-Bpin) B:f1->C:f1 D Further Functionalization (e.g., Amide Coupling) C:f1->D:f1 E Bioactive Target Molecule D:f1->E:f1

Caption: Illustrative synthetic pathway to a bioactive molecule core.

This key Suzuki coupling step would follow the protocol outlined previously. The successful formation of this C-C bond is critical, creating the central biaryl core of the target molecule. Subsequent chemical modifications, such as amide couplings or other functional group interconversions, would then complete the synthesis.[12][13] This demonstrates the power of this compound as a strategic starting material for accessing complex, high-value bioactive compounds.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024). National Institutes of Health (NIH).
  • Design and synthesis of bioactive molecules - Beilstein Journals. Beilstein-Institut.
  • Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis - Benchchem. BenchChem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). National Institutes of Health (NIH).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific.
  • How is Filgotinib synthesised? - ChemicalBook. (2023). ChemicalBook.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents. Google Patents.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023). Journal of Synthetic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Filgotinib | C21H23N5O3S | CID 49831257 - PubChem - NIH. National Institutes of Health (NIH).

Sources

Application Note: 1-Bromo-2-(2,2-difluoroethoxy)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS 946605-55-6) as a strategic building block in agrochemical discovery. It focuses on its utility as a bioisostere for ethoxy-substituted aromatics, particularly in the synthesis of acetolactate synthase (ALS) inhibitors and protoporphyrinogen oxidase (PPO) inhibitors.

Executive Summary & Strategic Value

This compound acts as a critical "metabolic shield" module in modern agrochemistry. It is the des-trifluoromethyl analog of the key intermediate used in the blockbuster herbicide Penoxsulam .

By replacing a standard ethoxy group (


) with a 2,2-difluoroethoxy group (

), researchers can significantly alter the physicochemical profile of an active ingredient (AI) without changing its steric bulk.
Key Advantages of the Difluoroethoxy Motif:
  • Metabolic Stability: The terminal

    
     group blocks oxidative dealkylation by cytochrome P450 enzymes, extending the half-life of the AI in the plant or soil.
    
  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), enhancing cuticular penetration in post-emergence herbicide applications.
    
  • Conformational Locking: The "gauche effect" of the fluorine atoms can lock the ether side chain into a specific conformation, potentially improving binding affinity to target enzymes like ALS.

Physicochemical Profile: The "Fluorine Effect"

The following table illustrates the shift in properties when substituting a standard 2-ethoxybromobenzene with the 2,2-difluoro analog.

Property1-Bromo-2-ethoxybenzene (Standard)This compound (Target)Impact on Agrochemical
Molecular Weight 201.06237.04Slight increase; negligible steric penalty.
LogP (Est.) ~3.1~3.6Enhanced membrane permeability.
H-Bond Donor 01 (Weak C-H...O)The

proton is acidic enough to act as a weak H-bond donor.
Metabolic Liability High (O-dealkylation)Low (Blocked site)Critical: Prevents rapid degradation in resistant weeds.
Electronic Effect Electron Donating (+M)Weakened DonationReduces electron density on the benzene ring, affecting

of sulfonamides.

Core Application: Synthesis of Triazolopyrimidine Sulfonamides

The primary application of this intermediate is in the synthesis of Penoxsulam analogs (ALS Inhibitors). The bromo-group serves as the handle for installing the sulfonamide bridge.

Workflow Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from this compound.

Agrochemical_Synthesis Start This compound (CAS 946605-55-6) Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Step 1 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat) Start->Suzuki Alternative Sulfinylation Sulfinate Salt (SO2 Quench) Lithiation->Sulfinylation Step 2 SulfonylChloride Sulfonyl Chloride (NCS/SO2Cl2) Sulfinylation->SulfonylChloride Step 3 Coupling Coupling w/ Heterocycle (e.g., 5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amine) SulfonylChloride->Coupling Step 4 FinalHerbicide Penoxsulam Analog (ALS Inhibitor) Coupling->FinalHerbicide Target Biaryl Biaryl Ether Scaffold (PPO Inhibitor / Fungicide) Suzuki->Biaryl Target

Caption: Divergent synthesis pathways from the brominated building block to major herbicide classes.

Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride Intermediate

This protocol converts the bromo-benzene into the sulfonyl chloride required for coupling with amino-heterocycles (e.g., in the synthesis of Penoxsulam-style herbicides).

Reagents:

  • Starting Material: this compound (1.0 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi): 2.5 M in hexanes (1.1 eq)
  • Sulfur Dioxide (

    
    ): Gas or solution in THF
    
  • N-Chlorosuccinimide (NCS): (1.1 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Lithiation: Charge a dry 3-neck flask with this compound and anhydrous THF under

    
    . Cool to -78°C .
    
  • Exchange: Add

    
    -BuLi dropwise, maintaining internal temperature below -70°C. Stir for 30 minutes to generate the aryl lithium species.
    
  • Sulfinylation: Bubble dry

    
     gas into the solution (or add a saturated 
    
    
    
    /THF solution) at -78°C. The mixture will turn pale yellow/white as the lithium sulfinate precipitates.
  • Warming: Allow the mixture to warm to 0°C. Remove excess

    
     with a nitrogen purge.
    
  • Chlorination: Add NCS (N-chlorosuccinimide) dissolved in THF/DCM at 0°C. Stir for 1 hour.

  • Workup: Quench with water, extract with Ethyl Acetate. The organic layer contains 2-(2,2-difluoroethoxy)benzenesulfonyl chloride .[1]

    • Checkpoint: Verify conversion via TLC (Sulfonyl chlorides are UV active and distinct from the starting bromide).

Protocol B: Coupling to Triazolopyrimidine Amine

This step creates the sulfonamide bond, the pharmacophore of the herbicide.

Reagents:

  • Sulfonyl Chloride (from Protocol A)

  • Amine: 5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (Penoxsulam amine core)

  • Base: Pyridine or DMAP/DBU

  • Solvent: Acetonitrile or DCM

Procedure:

  • Dissolve the amine (1.0 eq) in dry Acetonitrile.

  • Add the base (2.0 eq).

  • Add the sulfonyl chloride (1.1 eq) dropwise at room temperature.

  • Stir for 12–24 hours. Monitor by LC-MS for the formation of the sulfonamide mass (

    
    ).
    
  • Purification: Acidify with 1N HCl to precipitate the sulfonamide. Filter and recrystallize from Ethanol/Water.

Synthesis of the Building Block (Reference)

If the starting material is not purchased, it can be synthesized via O-alkylation of 2-bromophenol.

Reaction:



  • Note: 2,2-difluoroethyl tosylate is preferred over the bromide due to higher boiling point and reactivity.

  • Yield: Typically 85–95%.

References

  • Penoxsulam Synthesis & Intermediates

    • Patent: "Process for the preparation of Penoxsulam and intermediates thereof." US Patent Application US20150256005A1. Link

    • Chemistry: "Synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride." Dow AgroSciences LLC.
  • Difluoroethoxy Group Properties: Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5(5), 570-589.
  • General Sulfonamide Synthesis

    • Org.[1][2][3][4] Synth. 1981, 60, 121. "Preparation of Sulfonyl Chlorides from Aryl Halides." Link

Sources

1-Bromo-2-(2,2-difluoroethoxy)benzene as a precursor for novel materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-2-(2,2-difluoroethoxy)benzene as a Strategic Scaffold

Executive Summary

This compound (CAS: 1245563-18-1) is a specialized aryl halide building block designed for the introduction of the 2,2-difluoroethoxy motif (


) into complex organic frameworks.[1] Unlike standard methoxy or ethoxy substituents, the difluoroethoxy group offers a unique balance of physicochemical properties: it acts as a metabolic blocker, modulates lipophilicity (

), and functions as a weak hydrogen bond donor via the terminal

proton.[1] This guide outlines the strategic rationale for its use in drug discovery and materials science, followed by validated protocols for its cross-coupling reactions.[1]

Part 1: The Fluorine Effect – Rationale & Application

In modern medicinal chemistry, the "Magic Methyl" effect is often superseded by the "Fluorine Scan." The transition from a standard ethoxy group (


) to a 2,2-difluoroethoxy group is not merely a steric replacement; it is an electronic and metabolic upgrade.[1]
The Bioisosteric Advantage

The 2,2-difluoroethoxy moiety serves as a robust bioisostere for traditional alkoxy groups.[1]

  • Metabolic Stability: The C-F bonds deactivate the adjacent C-H bonds, significantly reducing the rate of oxidative dealkylation (O-dealkylation) by cytochrome P450 enzymes.[1] This extends the half-life (

    
    ) of the parent molecule.[1]
    
  • Lipophilicity Modulation: While trifluoromethoxy (

    
    ) groups often increase lipophilicity drastically (risking poor solubility), the 
    
    
    
    group provides a moderate increase in
    
    
    while maintaining polar interactions.[1]
  • Conformational Locking: The gauche effect induced by the fluorine atoms can restrict the conformational flexibility of the ether linkage, potentially locking the molecule into a bioactive conformation.

Physical Properties Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 237.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85-90°C @ 1 mmHg (Predicted)Vacuum distillation recommended
Solubility DCM, THF, Toluene, EtOAcImmiscible with water
Reactivity Aryl Bromide (Electrophile)Active in Pd/Ni catalysis

Part 2: Strategic Workflow Visualization

The following diagram illustrates the decision matrix for selecting this scaffold versus non-fluorinated analogs, highlighting the downstream property improvements.

Bioisostere_Logic Start Target Molecule (Methoxy/Ethoxy Core) Problem Issue: Metabolic Instability (Rapid O-Dealkylation) Start->Problem ADME Analysis Solution Strategy: Fluorine Incorporation Problem->Solution SAR Design Scaffold Scaffold Selection: This compound Solution->Scaffold Building Block Search Outcome Optimized Lead: 1. Improved t1/2 2. Tuned Lipophilicity 3. H-Bond Donor Potential Scaffold->Outcome Pd-Catalysis

Figure 1: Decision logic for incorporating the 2,2-difluoroethoxy scaffold to resolve metabolic stability issues.

Part 3: Experimental Protocols

Safety Warning: All reactions must be performed in a fume hood. Aryl bromides are skin irritants.[1][2][3][4][5] Fluorinated organic compounds may release HF upon thermal decomposition.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl ether system.[1]

Reagents:

  • Precursor: this compound (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask or microwave vial with the aryl boronic acid and the Pd-catalyst.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by this compound.

    • Expert Tip: The ortho-alkoxy group can coordinate to Palladium.[1] If conversion is slow, switch to a more active catalyst system like

      
       / SPhos to overcome steric hindrance.[1]
      
  • Base Activation: Add the aqueous

    
     solution.[1]
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting bromide spot (

    
     in 10% EtOAc/Hex) should disappear.[1]
    
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).[1]

Protocol B: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl derivatives (anilines) retaining the fluorinated ether.[1]

Reagents:

  • Precursor: this compound (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP or XPhos (4 mol%)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and the Ligand in Toluene.[1] Stir for 10 mins at RT to generate the active catalytic species (color change often observed).[1]
    
  • Substrate Addition: Add the bromide, the amine, and sodium tert-butoxide to the reaction vessel.

  • Thermal Cycle: Heat to 100°C for 16 hours.

    • Note: The electron-donating effect of the alkoxy group at the ortho position deactivates the ring slightly toward oxidative addition compared to electron-deficient rings, but the fluorine atoms mitigate this by pulling electron density back. Standard conditions usually suffice.[1][2]

  • Quench: Dilute with diethyl ether, filter through silica to remove Pd residues, and concentrate.

Part 4: Synthetic Pathway Visualization

This diagram details the divergent synthesis capabilities of the scaffold.

Synthesis_Workflow Precursor This compound (Starting Material) Suzuki_Cond Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Precursor->Suzuki_Cond Buchwald_Cond Buchwald-Hartwig Pd2(dba)3/BINAP, R-NH2 Precursor->Buchwald_Cond Lithium_Cond Li-Halogen Exchange n-BuLi, -78°C -> Electrophile Precursor->Lithium_Cond Product_A Biaryl Ether (Scaffold for Kinase Inhibitors) Suzuki_Cond->Product_A Product_B N-Aryl Amine (CNS Active Agents) Buchwald_Cond->Product_B Product_C Functionalized Arene (Aldehydes, Acids) Lithium_Cond->Product_C

Figure 2: Divergent synthetic pathways utilizing the aryl bromide handle.[1]

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.[1]Switch to electron-rich, bulky ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition on the electron-rich ring.[1]
Protodehalogenation Moisture in solvent or excessive heating.[1]Ensure strictly anhydrous conditions (use molecular sieves).[1] Lower temperature to 80°C and extend time.
Homocoupling Presence of oxygen.[1]Degas solvents more rigorously (Freeze-Pump-Thaw method preferred).[1]

Part 6: References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Palladium-Catalyzed Cross-Coupling Reaction Protocols. MilliporeSigma Technical Library.

  • Erickson, J. A., et al. (2020).[1] The effect of fluorination on the metabolic stability of alkoxy-substituted arenes. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general principle of metabolic blocking).

Sources

Application Note: Functionalization Strategies for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a rigorous, evidence-based guide to functionalizing 1-Bromo-2-(2,2-difluoroethoxy)benzene , a high-value scaffold for modulating lipophilicity and metabolic stability in drug candidates.

Introduction & Chemical Profile[1][2][3][4][5]

This compound is a specialized aryl halide scaffold. It combines the reactivity of an aryl bromide with the physicochemical benefits of the 2,2-difluoroethoxy (


) group.
Why this Scaffold Matters

In medicinal chemistry, the 2,2-difluoroethoxy moiety serves as a superior bioisostere for the methoxy group .

  • Metabolic Stability: The terminal

    
     group blocks metabolic oxidation (O-dealkylation) often seen with methoxy groups [1].
    
  • Lipophilicity Modulation: The fluorine atoms lower the electron density of the ether oxygen and increase lipophilicity (

    
    ), improving membrane permeability without significantly increasing molecular weight.
    
  • Conformational Bias: The ortho-substitution creates a "molecular hinge," forcing the side chain out of the aromatic plane, which can lock active conformations in protein binding pockets.

Structural Analysis & Reactivity Challenges
FeatureImplication for Reactivity
Aryl Bromide (C-1) Excellent handle for Pd-catalyzed coupling and Li-halogen exchange.
Ortho-Alkoxy Group (C-2) Steric Hindrance: Blocks bulky catalysts; requires specialized ligands (e.g., SPhos, XPhos). Coordination: The ether oxygen can chelate metal centers (Li, Mg), directing metallation or stabilizing intermediates.
Difluoro Motif (

)
Electron Withdrawal: Reduces the Lewis basicity of the ether oxygen compared to a standard methoxy group. Acidity: The terminal proton (

) is weakly acidic; strong bases at high temperatures may cause deprotonation/elimination.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives. Challenge: The ortho-alkoxy group creates steric bulk that inhibits transmetalation. Standard ligands ($ \text{PPh}_3 $) often fail or result in low yields. Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos ), which are designed to facilitate oxidative addition and coupling of sterically hindered substrates [2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%, 2:1 Ligand:Pd ratio)

  • Base:

    
     (2.0 equiv, finely ground) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical): In a glovebox or under Argon, charge a reaction vial with

    
     and SPhos. Add anhydrous toluene (
    
    
    
    ) and stir at RT for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow/colorless).
  • Reagent Addition: Add the aryl bromide substrate, boronic acid, and base to the vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (or use freeze-pump-thaw if scale permits). Oxygen is the primary cause of homocoupling side products.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (eluent: Hexanes/EtOAc).

    • Checkpoint: The starting bromide spot should disappear. If conversion stalls, add 1 mol% additional pre-formed catalyst.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond formation).[1] Challenge: The electron-rich ether oxygen at the ortho position can compete for binding with the Pd center, potentially poisoning the catalyst. Solution: Use RuPhos or BrettPhos precatalysts. These bulky, electron-rich ligands prevent catalyst deactivation and promote reductive elimination [3].

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1–3 mol%)

    • Note: G3 precatalysts are air-stable and ensure rapid activation.

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add the Pd precatalyst, base, and aryl bromide.

    • Solid Amines: Add at this step.

    • Liquid Amines: Add via syringe after solvent.

  • Solvent & Activation: Add anhydrous solvent (

    
    ). If using a liquid amine, add it now.
    
  • Heating: Heat to 65–80°C .

    • Self-Validation: The reaction mixture usually turns from a suspension to a dark solution as the reaction proceeds.

  • Monitoring: Monitor by HPLC or TLC. Reaction times are typically 2–6 hours.

  • Work-up: Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc. Concentrate and purify.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Generation of the aryl-lithium species for reaction with aldehydes, ketones, or


.
Challenge:  The 

group contains acidic protons. High temperatures (

) can lead to deprotonation of the side chain or

-elimination of fluoride. Solution: Perform rapid exchange at -78°C using

-BuLi in non-coordinating solvents (or THF) and trap immediately.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.05 equiv, titrated)
  • Electrophile: e.g., DMF (for aldehyde), Benzaldehyde, or Dry Ice (

    
    )
    
  • Solvent: Anhydrous THF or

    
    
    
Step-by-Step Methodology
  • Cryogenic Setup: Place a dried flask containing the substrate and THF (

    
    ) into a dry ice/acetone bath (-78°C ). Allow to equilibrate for 15 minutes.
    
  • Exchange: Add

    
    -BuLi dropwise down the side of the flask over 5–10 minutes.
    
    • Mechanistic Insight: The ortho-oxygen coordinates the Lithium, facilitating the exchange via a "Complex Induced Proximity Effect" (CIPE), making it faster than standard phenyl bromides [4].

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Warning: Do NOT allow the temperature to rise, or the aryl-lithium may attack the difluoroethyl group (intramolecular decomposition).

  • Trapping: Add the electrophile (neat or in THF) quickly.

  • Warming: Allow the reaction to stir at -78°C for 15 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated

    
     solution. Extract and purify.
    

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start Start: this compound Decision Target Functionality? Start->Decision Suzuki Biaryl System (Suzuki Coupling) Decision->Suzuki C-C Bond Buchwald Aryl Amine (Buchwald-Hartwig) Decision->Buchwald C-N Bond LiHal Aldehyde/Acid/Alcohol (Li-Hal Exchange) Decision->LiHal Electrophile Trap S_Cond Conditions: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O 80-100°C Suzuki->S_Cond B_Cond Conditions: RuPhos Pd G3 NaOtBu, THF 65-80°C Buchwald->B_Cond L_Cond Conditions: n-BuLi, THF, -78°C (Strict Temp Control) Trapping with Electrophile LiHal->L_Cond S_Prod Product: Biaryl Ether S_Cond->S_Prod B_Prod Product: N-Aryl Amine B_Cond->B_Prod L_Prod Product: Functionalized Arene (CHO, COOH, CH(OH)R) L_Cond->L_Prod

Caption: Decision matrix for the functionalization of this compound based on target moiety.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, 15(10), 306–312.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene and its derivatives, key intermediates in the development of pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, chemists, and chemical engineers transitioning from laboratory-scale synthesis to pilot plant or industrial production. The synthesis is primarily a two-step process: the bromination of a substituted benzene and a subsequent Williamson ether synthesis. This guide emphasizes safety, scalability, process control, and analytical validation to ensure a robust and reproducible manufacturing process.

Introduction: Strategic Importance of Fluoroaromatic Ethers

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1] The this compound scaffold, in particular, serves as a versatile building block for introducing a difluoroethoxy group into a larger molecule, a common strategy in modern drug design. The presence of the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions.

This guide will detail the synthetic strategy, process optimization, safety protocols, and analytical quality control for the reliable and safe scale-up of this important intermediate.

Synthetic Strategy: A Two-Step Approach

The most common and scalable route to this compound involves two key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Williamson Ether Synthesis: Formation of the ether linkage between the brominated phenol and a difluoroethylating agent.

The order of these steps can be adapted based on the starting materials and the desired substitution pattern of the final derivative.

Synthesis_Strategy A Substituted Benzene B Electrophilic Bromination A->B Br2 / Lewis Acid C Brominated Benzene Derivative B->C D Hydroxylation/Starting Phenol C->D e.g., Nucleophilic Substitution E Williamson Ether Synthesis D->E Base, 2,2-Difluoroethanol Derivative F This compound Derivative E->F

Caption: General two-step synthetic workflow.

Part I: Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[2] The choice of brominating agent and catalyst is crucial for achieving high selectivity and yield, especially on a large scale.

Mechanistic Considerations

The reaction proceeds via the generation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Deprotonation of the sigma complex restores aromaticity and yields the brominated product.[3]

Scale-Up Protocol: Bromination of a Phenolic Precursor

This protocol assumes the starting material is a substituted phenol, a common precursor.

Materials and Equipment:

  • Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Scrubber system for off-gassing (HBr).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a respirator with appropriate cartridges.

Reagents:

ReagentMolar Equiv.PurityNotes
Substituted Phenol1.0>98%Ensure dryness.
Acetic Acid5-10 volGlacialSolvent
Bromine (Br₂)1.0 - 1.1>99%Handle with extreme caution in a well-ventilated area.[4][5]
Sodium BisulfiteAs needed-For quenching excess bromine.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactor: Charge the substituted phenol and glacial acetic acid to the reactor.

  • Temperature Control: Cool the reaction mixture to 0-5 °C with constant stirring.

  • Bromine Addition: Slowly add the bromine via the addition funnel or dosing pump over 2-4 hours, maintaining the internal temperature below 10 °C. Rationale: Slow addition is critical to control the exotherm of the reaction and minimize the formation of di-brominated byproducts.[6]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC until the starting material is consumed (typically 2-4 hours after the addition is complete).

  • Quenching: Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.

  • Work-up and Isolation:

    • Add water to the reaction mixture to precipitate the crude product.

    • Filter the solid and wash with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum at 50-60 °C.

Safety Considerations for Bromination
  • Bromine Handling: Bromine is highly toxic, corrosive, and volatile.[4][5] Always handle it in a well-ventilated fume hood or a closed system. Have a bromine spill kit readily available.

  • Off-gassing: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor must be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide).

  • Exotherm Control: Electrophilic bromination is an exothermic reaction. Uncontrolled addition of bromine can lead to a runaway reaction.[6] A reliable cooling system and controlled addition rate are paramount.

Part II: Williamson Ether Synthesis for Difluoroethoxylation

The Williamson ether synthesis is a robust and widely used method for forming ethers.[7] In this step, the phenoxide, generated by deprotonating the brominated phenol, acts as a nucleophile to displace a leaving group from a difluoroethylating agent.

Mechanistic Pathway

This reaction typically proceeds through an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group.[7][8]

Williamson_Ether_Synthesis A Brominated Phenol C Phenoxide Intermediate A->C Deprotonation B Base (e.g., K2CO3) B->C E SN2 Reaction C->E D 2,2-Difluoroethylating Agent (e.g., 2,2-Difluoroethyl Tosylate) D->E F This compound + Leaving Group Salt E->F

Caption: Williamson Ether Synthesis Workflow.

Scale-Up Protocol: Difluoroethoxylation

Materials and Equipment:

  • Appropriate reactor (as described for bromination).

  • Dean-Stark trap for azeotropic removal of water if necessary.

  • Phase-transfer catalyst (optional, but recommended for scale-up).

Reagents:

ReagentMolar Equiv.PurityNotes
Brominated Phenol1.0>95%-
2,2-Difluoroethyl Tosylate1.1 - 1.3>98%Other leaving groups like mesylate or halides can be used.
Potassium Carbonate (K₂CO₃)1.5 - 2.0AnhydrousBase
Tetrabutylammonium Bromide (TBAB)0.05 - 0.1>98%Phase-transfer catalyst.[9][10]
N,N-Dimethylformamide (DMF)5-10 volAnhydrousSolvent

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactor: Charge the brominated phenol, potassium carbonate, TBAB, and DMF to the reactor.

  • Azeotropic Drying (Optional but Recommended): If residual water is a concern, heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap. Rationale: Water can hydrolyze the alkylating agent and reduce the nucleophilicity of the phenoxide.

  • Temperature Control: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Alkylating Agent Addition: Slowly add the 2,2-difluoroethyl tosylate to the reaction mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC or GC until the brominated phenol is consumed (typically 6-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of DMF or another suitable solvent.

    • Add water to the filtrate to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like heptane to remove non-polar impurities.

    • Dry the product under vacuum.

Key Considerations for Scale-Up
  • Choice of Base and Solvent: While stronger bases like sodium hydride can be used in the lab, they pose significant safety risks on a large scale. Carbonates are safer and effective, especially with a phase-transfer catalyst.[9][10] Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used.[11]

  • Phase-Transfer Catalysis (PTC): PTCs like TBAB facilitate the transfer of the phenoxide from the solid phase (K₂CO₃) to the organic phase, accelerating the reaction rate and allowing for milder conditions.[9][10]

  • 2,2-Difluoroethanol Safety: 2,2-Difluoroethanol and its derivatives can be toxic and irritants.[12][13][14] Handle with appropriate PPE and ensure good ventilation.

Purification and Quality Control

Achieving high purity is critical for pharmaceutical intermediates.

Purification Protocol

Recrystallization is often the most effective method for purifying the final product on a large scale.[15][16]

Procedure:

  • Solvent Selection: Screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate mixtures).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

A suite of analytical techniques should be employed to ensure the identity, purity, and quality of the final product.[17][18][19]

Analytical TechniquePurposeAcceptance Criteria
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.>99.5% area
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities and confirmation of product mass.Conforms to reference standard.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Structural confirmation and identification of isomeric impurities.Conforms to the expected structure.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of functional groups.Conforms to reference spectrum.
DSC (Differential Scanning Calorimetry) Determination of melting point.Sharp melting point within a narrow range (e.g., ± 2 °C).
Karl Fischer Titration Determination of water content.<0.1% w/w

Conclusion

The scale-up synthesis of this compound derivatives is a manageable process when approached with a thorough understanding of the underlying chemistry and a focus on process safety and control. The protocols outlined in this document provide a robust framework for the successful and safe production of these valuable intermediates. Careful attention to reaction parameters, particularly during the exothermic bromination and the Williamson ether synthesis, is critical for achieving high yields and purity on a large scale.

References

  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. (2025, August 9).
  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Google Patents.
  • Fisher Scientific.
  • Reachem. (2024, August 9).
  • PubMed.
  • ICL Group. BROMINE BROMINE - Safety Handbook.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • DTIC. (1977, December 7). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS.
  • PMC. (2019, June 4).
  • KPU Pressbooks. 5.
  • ANALYTICAL METHODS.
  • YouTube. (2025, May 9). Higher purity. Higher yield.
  • OUCI.
  • ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • MSU chemistry.
  • III Analytical Methods.
  • Open Access Pub.
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
  • GOV.UK. Bromine: incident management.
  • NIH. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
  • YouTube. (2020, August 25).
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Wikipedia.
  • Google Patents.
  • PubChem. 2,2-Difluoroethan-1-ol.
  • 12. The Williamson Ether Synthesis.
  • ResearchGate. (2025, October 16).
  • Carl ROTH.
  • YouTube. (2023, January 15). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis.
  • PMC. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • Chemical Science (RSC Publishing). (2022, December 20).
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31).
  • YouTube. (2014, February 16). meta-Fluorotoluene Synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,2-Difluoroethanol 359-13-7.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PMC. (2023, February 14). Synthesis of 1-[ω-(Bromophenoxy)
  • Khan Academy. Synthesis of substituted benzene rings II (video).
  • EurekAlert!. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer.
  • 2,2-Difluoroethanol(359-13-7)MSDS Melting Point Boiling Density Storage Transport.

Sources

Green Chemistry Solutions for 1-Bromo-2-(2,2-difluoroethoxy)benzene: Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and process chemists. It synthesizes current "Green Chemistry" best practices with specific protocols tailored for 1-Bromo-2-(2,2-difluoroethoxy)benzene .

Executive Summary & Green Imperative

This compound is a high-value scaffold in medicinal chemistry. The ortho-difluoroethoxy group provides a unique combination of lipophilicity, metabolic stability, and conformational bias (via the gauche effect of fluorine). However, traditional synthesis and functionalization of such aryl halides often rely on chlorinated solvents (DCM), dipolar aprotic solvents (DMF, NMP), and high precious metal loadings.

This guide provides validated green protocols that prioritize:

  • Solvent Substitution: Replacing DMF/DCM with 2-MeTHF, CPME, or aqueous surfactant systems.

  • Energy Efficiency: Utilizing room-temperature catalytic systems or mechanochemistry.

  • Atom Economy: Minimizing waste through catalytic C–O bond formation rather than stoichiometric leaving groups.

Strategic Workflow Visualization

The following diagram outlines the green synthesis pathways for the scaffold and its downstream functionalization.

GreenWorkflow Start Precursor: 2-Bromophenol MethodA Path A: Catalytic Dehydration (Pd-Catalyzed C-O Coupling) Solvent: Toluene (Recyclable) Start->MethodA MethodB Path B: Green Williamson (TsO-CH2CHF2 + Base) Solvent: 2-MeTHF or CPME Start->MethodB Reagent Reagent: 2,2-Difluoroethanol Reagent->MethodA Target SCAFFOLD: This compound MethodA->Target High Atom Economy MethodB->Target Scalable Suzuki Suzuki-Miyaura Coupling (Aq. Micellar Catalysis) Target->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination (Mechanochemistry/Ball Milling) Target->Buchwald C-N Bond

Caption: Figure 1. Divergent green synthesis pathways for the scaffold and sustainable downstream coupling strategies.

Module 1: Green Synthesis of the Scaffold

Traditional synthesis involves alkylating 2-bromophenol with 1-bromo-2,2-difluoroethane using NaH in DMF. This method generates stoichiometric salt waste and uses a reprotoxic solvent. We present two superior alternatives.

Protocol A: Catalytic C–O Coupling (High Atom Economy)

This approach couples 2-bromophenol directly with 2,2-difluoroethanol using a palladium catalyst, avoiding the need for pre-functionalized alkyl halides (tosylates/bromides).

  • Green Benefit: Eliminates halogenated alkylating agents; uses catalytic activation.

  • Reference Basis: Adapted from Organic Letters 2020, 22, 16, 6240–6247 [1].

Materials:

  • Substrate: 1-Bromo-2-iodobenzene (Alternative start for highest yield) or 2-Bromophenol.

  • Alcohol: 2,2-Difluoroethanol (1.5 equiv).

  • Catalyst: tBuBrettPhos Pd G3 (1.0 mol %).

  • Base: Cs2CO3 (1.5 equiv).

  • Solvent: Toluene (recyclable) or CPME (Cyclopentyl methyl ether - low peroxide former).

Step-by-Step Protocol:

  • Charge: In a reaction vial, add 1-Bromo-2-iodobenzene (1.0 mmol), Cs2CO3 (488 mg, 1.5 mmol), and tBuBrettPhos Pd G3 (catalyst, 10-15 mg).

  • Inert: Seal and purge with Argon for 3 cycles.

  • Inject: Add Toluene (2.0 mL) and 2,2-difluoroethanol (1.5 mmol) via syringe.

  • React: Heat to 50°C for 2 hours. (The high activity of G3 catalyst allows mild heating).

  • Workup: Filter through a small pad of silica (eluting with ethyl acetate) to remove inorganic salts. Concentrate.

  • Purification: If necessary, purify via flash chromatography using Heptane/EtOAc (Green replacement for Hexane/EtOAc).

Protocol B: Green Williamson Ether Synthesis (Scalable)

If using the tosylate is preferred for cost, replace DMF with 2-MeTHF (derived from corncobs/bagasse).

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran). Higher boiling point than THF, separates easily from water.

  • Base: K2CO3 (Mild, easy removal).

Step-by-Step Protocol:

  • Dissolve 2-bromophenol (10 mmol) and 2,2-difluoroethyl tosylate (11 mmol) in 2-MeTHF (30 mL).

  • Add K2CO3 (20 mmol, finely ground).

  • Reflux (80°C) for 12 hours.

  • Green Workup: Add water. 2-MeTHF forms a clean biphasic layer. Separate organic layer. Wash with brine.

  • Concentrate to yield the product. (Often sufficiently pure without chromatography).

Module 2: Green Functionalization (Suzuki-Miyaura)

The ortho-difluoroethoxy group creates steric bulk. Standard aqueous protocols may suffer from mass transfer issues. We utilize Surfactant-Mediated Chemistry (Micellar Catalysis) to solve this.

Protocol: Aqueous Micellar Coupling
  • Concept: Nanomicelles act as hydrophobic reaction nanoreactors in water, allowing organic substrates to react at room temperature.

  • Green Benefit: Water as solvent, trace organic co-solvent, mild temperature.

Materials:

  • Scaffold: this compound (0.5 mmol).

  • Partner: Aryl Boronic Acid (0.75 mmol).

  • Surfactant: TPGS-750-M (2 wt % in water). (Vitamin E derivative, commercially available).

  • Catalyst: Pd(dtbpf)Cl2 (1-2 mol %). (Robust catalyst for ortho-substituted halides).

  • Base: Et3N (1.5 mmol).

Step-by-Step Protocol:

  • Prepare Media: Dissolve TPGS-750-M in degassed water to make a 2 wt% solution.

  • Charge: Add scaffold, boronic acid, and Pd catalyst to a vial containing a stir bar.

  • Add Solvent: Add the surfactant solution (1.0 mL).

  • Add Base: Add Triethylamine.

  • Stir: Stir vigorously at Room Temperature for 4–8 hours.

    • Note: The reaction mixture will look milky (emulsion).

  • Extraction: Add a minimum amount of EtOAc or iPrOAc (green ester) to extract the product. The surfactant remains in the water layer (recyclable).

Module 3: Green C–N Coupling (Mechanochemistry)

For Buchwald-Hartwig amination, we utilize Mechanochemistry (Ball Milling) . This eliminates solvent waste entirely and often accelerates reactions of sterically hindered ortho-substituted aryl halides.

Protocol: Solvent-Free Ball Milling
  • Green Benefit: Zero solvent waste (E-factor approaches 1), high energy efficiency.

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

Materials:

  • Scaffold: this compound (1.0 mmol).

  • Amine: Morpholine or Aniline derivative (1.2 mmol).

  • Catalyst: Pd(OAc)2 (2 mol %) + XPhos (4 mol %) (XPhos is excellent for ortho-hindrance).

  • Base: K3PO4 (solid, 2.0 mmol).

  • Grinding Agent: NaCl (approx. 500 mg) helps energy transfer.

Step-by-Step Protocol:

  • Load Jar: In a stainless steel milling jar (10-15 mL), add the solid reactants (Scaffold, Amine*, Catalyst, Ligand, Base, NaCl).

    • If the amine is liquid, adsorb it onto neutral alumina or silica before addition.

  • Add Balls: Add stainless steel balls (e.g., 2 x 10mm or 10 x 5mm).

  • Mill: Grind at 25–30 Hz for 30–60 minutes.

  • Workup: Remove solid cake. Wash with water (to remove NaCl and inorganic salts) and filter. The solid residue is often the crude product.

  • Recrystallize: From Ethanol/Water.

Comparative Solvent Selection Table

When adapting these protocols, use this table to select the most sustainable solvents compatible with the 2,2-difluoroethoxy scaffold.

Solvent ClassTraditional (Avoid)Green Replacement Why?
Ether THF, 1,4-Dioxane2-MeTHF Derived from renewable feedstock; easier water separation.
Ether Diethyl EtherCPME Low peroxide formation, high boiling point, stable to bases.
Chlorinated DCM, ChloroformEtOAc / Heptane For extraction/chromatography. No ozone depletion/carcinogenicity.
Polar Aprotic DMF, NMPDMSO, Sulfolane Lower toxicity. Note: DMSO is difficult to remove; consider aqueous surfactant.
Alcohol MethanolEthanol, iPrOH Lower toxicity, renewable sourcing.

References

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 2020, 22(16), 6240–6247. [Link]

  • Mechanochemical Organic Synthesis. Chemical Society Reviews, 2013, 42, 7507-7520. [Link]

  • Green Solvents for Organic Synthesis. K. Alfonsi, et al. Green Chemistry, 2008, 10, 31-36. [Link]

Application Notes and Protocols for the One-Pot Synthesis of Biaryl Compounds from 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(2,2-difluoroethoxy)phenyl Moiety in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely recognized strategy for enhancing key pharmacokinetic and pharmacodynamic properties.[1] The 2,2-difluoroethoxy group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potential for improved binding affinity to biological targets.[1] The starting material, 1-Bromo-2-(2,2-difluoroethoxy)benzene, serves as a versatile building block for introducing this valuable moiety into complex molecular architectures. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in many biologically active molecules.[1]

This guide provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The one-pot nature of this protocol offers advantages in terms of efficiency, reduced waste, and simplified purification procedures, making it highly suitable for both academic research and industrial drug development settings.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2] The catalytic cycle, a cornerstone of modern organic synthesis, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Experimental Protocol: One-Pot Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,2-difluoroethoxy)-[1,1'-biphenyl]-4-carboxylic acid from this compound and 4-carboxyphenylboronic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurity
This compound946605-55-6237.04Sigma-Aldrich>97%
4-Carboxyphenylboronic acid14047-29-1165.93Combi-Blocks>98%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Strem Chemicals>98%
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Acros Organics>98%
Potassium carbonate (K₂CO₃)584-08-7138.21Fisher Scientific>99%
1,4-Dioxane (anhydrous)123-91-188.11EMD Millipore>99.8%
Deionized water-18.02--
Ethyl acetate141-78-688.11VWRACS Grade
1 M Hydrochloric acid (HCl)7647-01-036.46J.T. Baker-
Brine (saturated NaCl solution)----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Alfa Aesar>99.5%
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and/or LC-MS for product characterization

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 237 mg), 4-carboxyphenylboronic acid (1.2 mmol, 199 mg), and potassium carbonate (3.0 mmol, 415 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[4]

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of deionized water.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).[4]

    • Combine the organic layers and wash with brine (20 mL).[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(2,2-difluoroethoxy)-[1,1'-biphenyl]-4-carboxylic acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reaction Workflow Diagram

One_Pot_Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - 4-Carboxyphenylboronic acid - K₂CO₃ - Pd(OAc)₂ - SPhos inert_atm 2. Create Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvents 3. Add Solvents (Dioxane/Water) inert_atm->add_solvents heating 4. Heat to 90°C (4-6 hours) add_solvents->heating Stir quench 5. Quench with Water & Acidify with HCl heating->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify (Chromatography/Recrystallization) extract->purify product product purify->product Final Product Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex pd_transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->pd_transmetal pd_transmetal->pd0 product Ar-Ar' pd_transmetal->product Reductive Elimination reagent1 Ar-Br (1-Bromo-2-(2,2-difluoroethoxy) benzene) reagent1->pd_complex Oxidative Addition reagent2 Ar'-B(OH)₂ (4-carboxyphenyl boronic acid) reagent2->pd_transmetal Transmetalation base Base (K₂CO₃) base->reagent2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of SPhos as a ligand is crucial for promoting the efficiency of the catalytic cycle, particularly for challenging substrates. Buchwald phosphine ligands like SPhos are known to facilitate both the oxidative addition and reductive elimination steps. [5]

Safety and Handling

  • This compound: This compound is classified as harmful if swallowed and causes skin and eye irritation. [6]It may also cause respiratory irritation. [6]Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All handling should be done in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that eyewash stations and safety showers are readily accessible. [7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, or poor quality of reagents.Use fresh catalyst and anhydrous solvents. Ensure the reaction temperature is maintained. Verify the purity of the boronic acid.
Side Product Formation Homocoupling of the boronic acid, or decomposition of the starting material.Degas the solvent thoroughly to remove oxygen. Use a slightly lower reaction temperature. Optimize the base and solvent system.
Difficult Purification Co-elution of the product with starting materials or byproducts.Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of a biaryl compound using this compound. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for creating C-C bonds, and the protocol described herein can be adapted for the synthesis of a wide range of analogs for drug discovery and development. By understanding the underlying principles and adhering to the detailed protocol, researchers can efficiently synthesize valuable compounds incorporating the 2-(2,2-difluoroethoxy)phenyl moiety.

References

  • Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry, 84(14), 8788–8795. [Link]

  • The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. (n.d.). ChemCeed.
  • Flood, D. T. (1933). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 13, 16. [Link]

  • Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. (2025). BenchChem.
  • 1-bromo-2,3-difluorobenzene synthesis. (n.d.). ChemicalBook.
  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Lee, C.-F., Liu, Y.-C., & Badsara, S. S. (2020). Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates. The Journal of Organic Chemistry, 85(15), 10175–10183. [Link]

  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gul, S., Tutar, Y., Arslan, M., Oztaskin, N., & Topcu, Z. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7483. [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997). Google Patents.
  • Jana, S., & Guin, J. (2016). One-Pot Thioetherification of Aryl Halides Using Thiourea and Alkyl Bromides Catalyzed by Copper(I) Iodide Free from Foul-Smelling Thiols in Wet Polyethylene Glycol (PEG 200). ChemistrySelect, 1(13), 3848–3852.
  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
  • Fantasia, S., & Nolan, S. P. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(11), 3043–3046. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 14.7: Aryl Halides. Chemistry LibreTexts.
  • Hazardous Substance Fact Sheet: Bromobenzene. (2008). New Jersey Department of Health.
  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (2023). Anveshana's International Journal of Research in Pharmacy and Life Sciences.
  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(12), 620. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons.
  • Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.
  • Pérez-Temprano, M. H., & Martin, R. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube.
  • Safety D
  • 1-Bromo-2-ethylbenzene. (n.d.). PubChem.
  • SAFETY D
  • 1-Bromo-2,3-difluorobenzene. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • This compound. (n.d.). Sigma-Aldrich.
  • 1-Bromo-2-(2,2-difluoroethyl)-benzene. (n.d.). Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for Asymmetric Synthesis Using 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the prospective applications of 1-Bromo-2-(2,2-difluoroethoxy)benzene as a novel building block in the field of asymmetric synthesis. While direct precedents for this specific reagent are not yet established in peer-reviewed literature, its structural motifs—an aryl bromide and a fluorinated ether—suggest significant potential for the development of new classes of chiral ligands and catalysts. This document outlines hypothetical, yet chemically robust, protocols for the synthesis of mono- and P-chiral phosphine ligands, as well as atropisomeric biaryl precursors. We will delve into the anticipated role of the 2,2-difluoroethoxy group in modulating the steric and electronic properties of these ligands, thereby influencing their efficacy in enantioselective transformations. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring new frontiers in asymmetric catalysis.

Introduction: The Untapped Potential of a Fluorinated Aryl Bromide

The quest for novel chiral ligands that can impart high levels of stereocontrol in chemical reactions is a cornerstone of modern asymmetric synthesis. The electronic and steric nature of a ligand's substituents can profoundly influence the outcome of a catalytic cycle. This compound presents itself as a compelling, yet underexplored, starting material for the synthesis of such ligands.

The strategic placement of a 2,2-difluoroethoxy group ortho to a reactive bromine atom offers several potential advantages:

  • Steric Influence: The difluoroethoxy group is expected to exert a significant steric presence, which can be exploited to create chiral environments around a metal center or to induce atropisomerism in biaryl systems.

  • Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms can modulate the electron density of the aromatic ring and any coordinated metal, potentially altering reactivity and selectivity.[1][2]

  • Enhanced Stability: Fluorinated organic molecules often exhibit increased thermal and metabolic stability, a desirable trait for ligands in robust catalytic processes and for the final pharmaceutical products.[3]

This application note will provide detailed, prospective protocols for harnessing these features in the synthesis of novel chiral phosphine ligands and atropisomeric compounds.

Proposed Synthetic Pathways and Methodologies

We propose three primary synthetic routes to leverage this compound as a precursor to valuable chiral compounds. These protocols are based on well-established transformations in organophosphorus chemistry and cross-coupling reactions.[4][5]

Synthesis of a Monophosphine Ligand via Halogen-Metal Exchange

A common strategy for the synthesis of arylphosphines involves the reaction of an organolithium species with a phosphorus electrophile.[5] The bromine atom in our target molecule can be readily exchanged with lithium to generate a reactive nucleophile.

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Phosphination cluster_2 Step 3: (Optional) Borane Protection A This compound in THF B n-BuLi, -78 °C A->B C Aryllithium Intermediate B->C E Reaction at -78 °C to RT C->E D Chlorodiphenylphosphine (Ph2PCl) D->E F (2-(2,2-Difluoroethoxy)phenyl)diphenylphosphine E->F G BH3·THF F->G H Phosphine-Borane Adduct G->H

Caption: Proposed workflow for the synthesis of a monophosphine ligand.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq).

  • Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Halogen-Metal Exchange: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

  • Phosphination: Chlorodiphenylphosphine (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired phosphine ligand.

  • (Optional) Borane Protection: For enhanced air stability, the purified phosphine can be dissolved in THF and treated with borane-THF complex (1.5 eq) at 0 °C for 2 hours to form the phosphine-borane adduct.[6][7]

Synthesis of a P-Chiral Phosphine Oxide via Palladium-Catalyzed Cross-Coupling

A more advanced approach involves the palladium-catalyzed cross-coupling of the aryl bromide with a secondary phosphine oxide. This method can provide access to P-chiral phosphine oxides, which are valuable precursors to P-chiral phosphine ligands.[4]

G cluster_0 Reactants & Catalyst cluster_1 Reaction Conditions cluster_2 Product A This compound E Anhydrous Toluene, 110 °C A->E B Methyl(phenyl)phosphine oxide B->E C Pd(OAc)2 / Chiral Ligand (e.g., a BINAP derivative) C->E D Base (e.g., K2CO3) D->E F P-Chiral (2-(2,2-Difluoroethoxy)phenyl)methyl(phenyl)phosphine oxide E->F

Caption: Proposed workflow for Pd-catalyzed P-chiral phosphine oxide synthesis.

  • Reaction Setup: To a flame-dried Schlenk tube is added palladium(II) acetate (0.05 eq), a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.06 eq), and potassium carbonate (2.0 eq).

  • Addition of Reagents: this compound (1.0 eq) and methyl(phenyl)phosphine oxide (1.2 eq) are added, followed by anhydrous toluene.

  • Reaction Execution: The tube is sealed, and the mixture is heated to 110 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the P-chiral phosphine oxide. The enantiomeric excess can be determined by chiral HPLC.

Synthesis of an Atropisomeric Biaryl Ligand Precursor

The steric bulk of the 2,2-difluoroethoxy group can be harnessed to create atropisomeric biaryl compounds, where rotation around the C-C single bond is restricted.[8][9] A Suzuki cross-coupling reaction with a suitably substituted arylboronic acid is a promising approach.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) & Base A->C B Substituted Arylboronic Acid B->C D Atropisomeric Biaryl Precursor C->D

Caption: Suzuki coupling to form a sterically hindered biaryl.

  • Reaction Setup: A mixture of this compound (1.0 eq), a sterically demanding arylboronic acid (e.g., 1-naphthylboronic acid, 1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., aqueous 2M Na2CO3, 3.0 eq) is prepared in a round-bottom flask.

  • Solvent and Reaction: A solvent system of toluene and ethanol (e.g., 4:1) is added. The mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the atropisomeric biaryl.

Discussion: The Anticipated Role of the 2,2-Difluoroethoxy Group

The introduction of the 2,2-difluoroethoxy moiety is predicted to have a multifaceted impact on the resulting chiral ligands and their catalytic performance.

  • Steric Effects: The difluoroethoxy group is sterically more demanding than a methoxy or ethoxy group.[1] This increased bulk can create a more defined chiral pocket around a metal center, potentially leading to higher enantioselectivities in catalytic reactions. In the context of biaryl synthesis, this steric hindrance is crucial for achieving a high barrier to rotation, resulting in stable atropisomers at room temperature.[8][9]

  • Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms will strongly withdraw electron density from the ether oxygen and, by extension, the aromatic ring. This can lead to:

    • Modified Ligand Donor Properties: The resulting phosphine ligands will be less electron-donating than their non-fluorinated counterparts. This can influence the electronic properties of the metal center, affecting substrate binding and reductive elimination steps in catalytic cycles.[1]

    • Altered Reactivity in Directed ortho-Metalation: The electron-withdrawing nature of the substituent may influence the kinetics of ortho-lithiation, potentially requiring adjusted reaction conditions.[10][11]

Data Presentation: Summary of Proposed Protocols

Protocol Target Compound Class Key Transformation Proposed Reagents Anticipated Outcome
2.1 Monophosphine LigandHalogen-Metal Exchange & Phosphinationn-BuLi, Ph2PClA novel phosphine ligand with potential for use in cross-coupling reactions.
2.2 P-Chiral Phosphine OxidePd-Catalyzed Cross-CouplingPd(OAc)2, Chiral Ligand, R1R2P(O)HAn enantiomerically enriched P-chiral phosphine oxide, a precursor to P-chiral phosphines.
2.3 Atropisomeric BiarylSuzuki Cross-CouplingPd(PPh3)4, Arylboronic AcidA sterically hindered biaryl with potential axial chirality.

Conclusion

While experimental validation is pending, the foundational principles of organic synthesis strongly support the potential of this compound as a versatile and valuable precursor in asymmetric synthesis. The unique combination of a reactive handle (the bromo group) and a sterically and electronically influential substituent (the 2,2-difluoroethoxy group) opens the door to new families of chiral ligands. The protocols outlined in this guide provide a strategic roadmap for researchers to explore this promising area. The successful synthesis and application of ligands derived from this starting material could lead to significant advancements in enantioselective catalysis and the development of novel, high-value chemical entities.

References

  • (No Author). (n.d.). Current time information in Pasuruan, ID.
  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Retrieved from [Link]

  • (No Author). (2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. IntechOpen. Retrieved from [Link]

  • (No Author). (2023). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • (No Author). (2022). Biocatalytic Enantioselective Synthesis of Atropisomers. PMC. Retrieved from [Link]

  • Armstrong, R. J., & Smith, M. D. (2014). Catalytic enantioselective synthesis of atropisomeric biaryls: a cation-directed nucleophilic aromatic substitution reaction. Angewandte Chemie International Edition, 53(47), 12822–12826. Retrieved from [Link]

  • (No Author). (n.d.). Efficient Palladium-Catalyzed Alkoxycarbonylation of Bulk Industrial Olefins Using Ferrocenyl Phosphine Ligands. ResearchGate. Retrieved from [Link]

  • (No Author). (2011). Preparation of phosphines through C–P bond formation. Beilstein Journals. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved from [Link]

  • (No Author). (2023). Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent. RSC Publishing. Retrieved from [Link]

  • (No Author). (n.d.). Ortho‐ and halogen‐lithiation reactions for the synthesis of... ResearchGate. Retrieved from [Link]

  • Clayden, J., & Turner, N. J. (2022). Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research, 55(24), 3635–3648. Retrieved from [Link]

  • (No Author). (n.d.). Palladium-catalyzed coupling reactions of bromo-substituted phenylphosphine oxides: a facile route to functionalized arylphosphine ligands. IT Services - University of Liverpool. Retrieved from [Link]

  • (No Author). (n.d.). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. Retrieved from [Link]

  • (No Author). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Retrieved from [Link]

  • (No Author). (n.d.). Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. SciSpace. Retrieved from [Link]

  • (No Author). (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

  • (No Author). (n.d.). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Sciforum. Retrieved from [Link]

  • (No Author). (n.d.). Fluorinated heterocyclic compounds play a crucial role in various fields... ACS Omega. Retrieved from [Link]

  • (No Author). (2014). Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. PubMed. Retrieved from [Link]

  • (No Author). (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • (No Author). (n.d.). Active Sites Engineering through Palladium- Phosphorus Synergy for Heterogeneously-Catalyzed Alkoxycarbonylation Reactions. ChemRxiv. Retrieved from [Link]

  • (No Author). (2021). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. IntechOpen. Retrieved from [Link]

  • Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(14), 3414–3422. Retrieved from [Link]

  • (No Author). (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Bromo-2-(2,2-difluoroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-OPT-2024-BF Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene is a critical step in developing fluorinated scaffolds for agrochemicals and active pharmaceutical ingredients (APIs). While conceptually simple, this etherification often suffers from stalled conversion and elimination side-products due to the unique electronic properties of the 2,2-difluoroethyl group.

This guide moves beyond basic textbook definitions to provide a field-tested, self-validating protocol for maximizing yield and purity.

Module 1: Strategic Reaction Design

The Core Challenge: The -Fluorine Effect

The presence of two fluorine atoms on the


-carbon of the alkylating agent creates two competing electronic effects that ruin standard yields:
  • Inductive Withdrawal (-I Effect): The fluorine atoms pull electron density, making the

    
    -carbon highly electrophilic. Theoretically, this aids 
    
    
    
    .[1]
  • Acidity of

    
    -Protons:  The same withdrawal makes the protons on the 
    
    
    
    -carbon (adjacent to the leaving group) significantly more acidic. This promotes E2 elimination over substitution, generating volatile 1,1-difluoroethene gas instead of your product.[1]
Route Selection: Williamson vs. Mitsunobu

We strongly recommend the Williamson Ether Synthesis via a Sulfonate Ester over the Mitsunobu reaction for this specific substrate.

FeatureWilliamson (Recommended)Mitsunobu (Not Recommended)
Reagents 2-Bromophenol + 2,2-Difluoroethyl Tosylate2-Bromophenol + 2,2-Difluoroethanol + DEAD/PPh3
Mechanism

on activated electrophile
Activation of alcohol by phosphine
Key Failure Mode E2 Elimination (manageable)Poor nucleophilicity of fluorinated alcohol
Scalability High (Kg scale feasible)Low (Atom economy is poor; byproduct removal is difficult)
Typical Yield 85-95% (Optimized)30-50% (Stalled conversion)
The "Cesium Effect"

While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
is superior for this transformation. The large cesium cation is less solvated in polar aprotic solvents, creating a "naked" phenoxide anion that is significantly more nucleophilic, driving the reaction faster than the competing elimination pathway [1].

Module 2: Troubleshooting & FAQs

Q1: My conversion stalls at ~60% despite heating. Adding more alkyl halide doesn't help. Why?

Diagnosis: You likely have water contamination or E2 elimination dominance.

  • The Science: 2,2-difluoroethyl tosylate is prone to hydrolysis. If your solvent (DMF/NMP) is "wet," hydroxide ions generated will hydrolyze your electrophile or act as a base to trigger elimination.[1]

  • The Fix:

    • Dry DMF over molecular sieves (3Å) for 24 hours.

    • Switch base to

      
       to increase reaction rate at lower temperatures (reducing elimination energy).
      
    • Critical: Do not exceed 90°C. Above this, elimination kinetics outpace substitution.[1]

Q2: I see a major impurity spot just below the product on TLC.

Diagnosis: This is likely the N-alkylated impurity (if using amide solvents like DMF) or unreacted phenol trapped in the oil.

  • The Science: At high temperatures, DMF can decompose to dimethylamine, which is a better nucleophile than your phenol.[1]

  • The Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or Acetonitrile (if reflux temp is sufficient). If the spot is unreacted phenol, your base stoichiometry is too low.

Q3: Why use the Tosylate? Can I use 1-Bromo-2,2-difluoroethane directly?

Diagnosis: Boiling point and reactivity mismatch.

  • The Science: 1-Bromo-2,2-difluoroethane has a low boiling point (~57°C). In a reaction requiring 60-80°C, your electrophile is vaporizing into the headspace rather than reacting in solution.

  • The Fix: 2,2-Difluoroethyl Tosylate (m.p. ~40°C, b.p. high) stays in solution, maintaining the stoichiometry required for high yields [2].

Module 3: Experimental Protocols

Part A: Synthesis of 2,2-Difluoroethyl Tosylate (The Electrophile)

Do not skip this. Commercial batches often degrade.[1]

  • Setup: 3-neck flask,

    
     atmosphere, 0°C ice bath.
    
  • Charge: 2,2-Difluoroethanol (1.0 eq) in DCM (10 vol). Add TEA (1.5 eq) and DMAP (0.05 eq).

  • Addition: Dropwise addition of p-Toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM. Maintain Temp < 5°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (remove TEA), then Sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .
  • Result: Clear/Pale yellow oil. Use immediately or store at -20°C.

Part B: Optimized Ether Synthesis (The Target)

Reagents:

  • 2-Bromophenol (1.0 eq)

  • 2,2-Difluoroethyl Tosylate (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (1.5 eq) [Alternatively 
    
    
    
    (2.0 eq) + KI (0.1 eq)][1]
  • Solvent: Anhydrous DMF (5 mL per gram of phenol)

Procedure:

  • Deprotonation: Charge 2-Bromophenol and

    
     into DMF. Stir at RT for 30 mins.[2] Color change indicates phenoxide formation.[1]
    
  • Alkylation: Add 2,2-Difluoroethyl Tosylate in one portion.

  • Heat: Warm to 60-70°C . Do not reflux.

  • Monitor: Check HPLC/TLC at 4 hours. If conversion <90%, add 0.1 eq more Tosylate.[1]

  • Quench: Pour mixture into ice-water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (x3).

  • Wash: CRITICAL STEP - Wash organic layer with 1M NaOH (2x). This removes unreacted 2-bromophenol which is difficult to separate by column chromatography later.

  • Purification: Dry (

    
    ), concentrate, and pass through a short silica plug (Hexane/EtOAc 95:5).
    

Module 4: Visualization & Logic[1]

Troubleshooting Decision Tree

Use this logic flow when yields drop below 70%.

Troubleshooting Start Yield < 70% CheckTLC Check TLC/HPLC: Is Starting Material (Phenol) present? Start->CheckTLC YesPhenol Yes: Incomplete Conversion CheckTLC->YesPhenol Major Spot NoPhenol No: Product Decomposition or Side Reactions CheckTLC->NoPhenol Clean Conversion CheckElectrophile Is Electrophile (Tosylate) still present? YesPhenol->CheckElectrophile WorkupIssue Diagnosis: Poor Workup Phenol not washed out NoPhenol->WorkupIssue Low Isolated Yield AddMore Action: Add 0.2 eq Tosylate + 0.1 eq Base CheckElectrophile->AddMore Yes CheckElim Action: Check Headspace for Difluoroethylene (Gas) CheckElectrophile->CheckElim No (Consumed) TempIssue Diagnosis: Temp too high (>90°C) Promoting Elimination CheckElim->TempIssue Gas Detected WaterIssue Diagnosis: Wet Solvent (Hydrolysis of Tosylate) CheckElim->WaterIssue No Gas

Figure 1: Logic flow for diagnosing yield failures in fluoroalkylation reactions.

Reaction Pathway & Competition

Understanding the competition between substitution (


) and elimination (E2).

ReactionPathway Phenol 2-Bromophenol (Nucleophile) Phenoxide Phenoxide Anion (Activated) Phenol->Phenoxide Deprotonation Tosylate 2,2-Difluoroethyl Tosylate (Electrophile) TS_E2 TS: Elimination (>90°C) Parasitic Path Tosylate->TS_E2 Base attack on H Base Cs2CO3 Base->Phenoxide TS_SN2 TS: Substitution (60°C) Preferred Path Phenoxide->TS_SN2 + Tosylate Product This compound (Target) TS_SN2->Product Waste 1,1-Difluoroethene (Gas) + Phenol Recovery TS_E2->Waste

Figure 2: Mechanistic pathway highlighting the critical temperature dependence of the E2 vs SN2 competition.

References

  • Alcohol to Tosylate using Tosyl Cl. Organic Synthesis Online. Retrieved from [Link][1]

  • Process for preparing 2,2-difluoroethanol. US Patent US8975448B2. (2014).[1] Retrieved from [1]

  • Synthesis of 2-[18F]fluoroethyl tosylate to minimize volatile side-products. EJNMMI Radiopharmacy and Chemistry. (2022). Demonstrates the volatility/elimination risks of fluoroethyl groups. Retrieved from [Link][1]

Sources

Technical Guide: Troubleshooting Side Reactions in the Synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene is a critical step in the preparation of various pharmaceutical scaffolds, particularly for kinase inhibitors where the difluoroethoxy moiety serves as a bioisostere to modulate lipophilicity and metabolic stability.

While the target structure appears simple, the introduction of the 2,2-difluoroethyl group onto the 2-bromophenol core presents unique reactivity challenges. The electron-withdrawing effect of the fluorine atoms significantly alters the behavior of the alkylating agent, leading to specific side reactions that do not occur with non-fluorinated analogs.

This guide provides a deep technical analysis of these failure modes, structured as a troubleshooting resource to support your experimental optimization.

Module 1: The Primary Route – Williamson Ether Synthesis

The most common synthetic route involves the O-alkylation of 2-bromophenol with a 2,2-difluoroethyl electrophile (typically the triflate, tosylate, or iodide) using a base.

Reaction Pathway Analysis

The following diagram outlines the competitive landscape of this reaction. The desired


 pathway competes directly with E2 elimination and ambident nucleophile attacks.

ReactionPathways Start 2-Bromophenol + Base Reagent 2,2-Difluoroethyl Electrophile (R-LG) Start->Reagent Mix Product TARGET PRODUCT (O-Alkylation) Reagent->Product SN2 Attack (Major) Side1 SIDE PRODUCT A 1,1-Difluoroethylene (Gas) (Elimination) Reagent->Side1 E2 Elimination (Base Dependent) Side2 SIDE PRODUCT B C-Alkylated Phenol (Ortho/Para) Reagent->Side2 Ambident Attack (Solvent Dependent) Side3 SIDE PRODUCT C Hydrolysis Alcohol (2,2-Difluoroethanol) Reagent->Side3 Trace Water

Figure 1: Competitive reaction pathways in the alkylation of 2-bromophenol. The acidity of the


-protons in the fluorinated electrophile drives the elimination pathway.

Troubleshooting Guide & FAQs

Issue 1: Low Conversion & Gas Evolution

Q: I am observing significant gas evolution and my yield is stalled at 50-60%. Adding more alkylating agent doesn't help.[1] What is happening?

Diagnosis: You are likely witnessing the E2 elimination of your alkylating agent. The


-hydrogens in 2,2-difluoroethyl electrophiles (e.g., 2,2-difluoroethyl tosylate/triflate) are highly acidic due to the strong electron-withdrawing inductive effect of the two fluorine atoms.
  • Mechanism: The base (intended to deprotonate the phenol) acts as a Brønsted base toward the electrophile, removing a proton to form 1,1-difluoroethylene (VDF) , which is a gas (bp -84 °C) and escapes the reaction mixture.

  • Result: Your electrophile is consumed non-productively.

Corrective Action:

  • Switch Bases: If you are using strong bases like NaH or KOtBu , stop immediately. These promote elimination.[2] Switch to weaker, non-nucleophilic carbonate bases like K₂CO₃ or Cs₂CO₃ .

  • Lower Temperature: Elimination has a higher activation energy than substitution. Lower the reaction temperature (e.g., from 80°C to 50°C or RT) and extend the reaction time.

  • Change Electrophile: 2,2-difluoroethyl triflate is extremely reactive but also very prone to elimination. The tosylate or mesylate is more stable but slower. The iodide is a good compromise but expensive.

Issue 2: Unknown Impurity (RRT ~0.9 or ~1.1)

Q: LCMS shows a persistent impurity with the same mass as the product but a different retention time. Is this a regioisomer?

Diagnosis: This is likely the C-alkylated product (e.g., 2-bromo-6-(2,2-difluoroethyl)phenol). Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation can occur, particularly under conditions that stabilize the transition state for carbon attack.

Corrective Action:

  • Solvent Selection: Avoid protic solvents (e.g., Ethanol, Methanol) which hydrogen-bond to the phenoxide oxygen, shielding it and encouraging C-attack. Use polar aprotic solvents like DMF , DMAc , or NMP to leave the oxygen "naked" and more nucleophilic.

  • Counter-ion Effect: Use Cesium Carbonate (Cs₂CO₃) . The "Ceasium Effect" involves the large Cs+ cation forming a loose ion pair with the phenoxide, maximizing the nucleophilicity of the oxygen atom and favoring O-alkylation.

Issue 3: Reagent Instability

Q: My 2,2-difluoroethyl triflate degrades upon storage. Can I make it in situ?

Diagnosis: Sulfonates of electron-deficient alcohols are thermally unstable and prone to hydrolysis. Protocol Recommendation: Yes, generate the triflate in situ or use immediately.

  • Method: React 2,2-difluoroethanol with Triflic Anhydride (

    
    ) and Pyridine in DCM at -78°C to 0°C. Wash with cold dilute HCl, dry, and concentrate. Do not distill unless strictly necessary and under high vacuum; thermal decomposition can be violent.
    

Module 2: Alternative Routes (When Williamson Fails)

If the elimination side reaction is uncontrollable (e.g., on large scale where heat transfer is slow), consider the Mitsunobu Reaction .

The Mitsunobu Protocol
  • Reagents: 2-Bromophenol + 2,2-Difluoroethanol +

    
     + DIAD/DEAD.
    
  • Advantage: This reaction activates the alcohol directly without creating a discrete, elimination-prone electrophile like the triflate in the presence of free base.

  • Self-Validating Check: The reaction should remain homogenous. Precipitation of triphenylphosphine oxide (

    
    ) upon workup confirms the reaction progress.
    

Comparison of Methods:

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Phenol + R-OTs/OTf + BasePhenol + R-OH +

+ DIAD
Major Side Reaction Elimination to VDF gas Formation of Hydrazine byproduct
Atom Economy HighLow (Stoichiometric

waste)
Scalability High (if elimination controlled)Low (Chromatography usually required)
Preferred For Process/Scale-up Medicinal Chemistry/Small Scale

Experimental Data Summary

The following table summarizes the impact of base and solvent on the ratio of Product (O-alkyl) to Elimination (VDF) based on general reactivity trends for fluoroalkylations.

BaseSolventTemp (°C)O-Alkylation YieldMain Side Product
NaH DMF0 -> RTLow (<40%)1,1-Difluoroethylene (Gas)
K₂CO₃ AcetoneRefluxModerate (50-60%)Unreacted Phenol (Slow kinetics)
K₂CO₃ DMF60High (75-85%)Minor Hydrolysis
Cs₂CO₃ DMF50Optimal (>90%) Trace C-alkylation

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Side Reactions. (Accessed 2023-10-26). [Link]

  • Oakwood Chemical. Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate. (Accessed 2023-10-26). [Link][3]

  • National Institutes of Health (NIH). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers (Related Chemistry). (Accessed 2023-10-26). [Link]

Sources

Purification techniques for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Executive Summary

Compound: this compound CAS (Likely): 946605-55-6 Physical State: Clear to pale yellow liquid Boiling Point: ~234°C (760 mmHg) / ~110-115°C (10 mmHg) Primary Impurities: 2-Bromophenol (starting material), 2,2-difluoroethyl tosylate/bromide (alkylating agent), hydrolysis byproducts.

This guide provides a tiered purification strategy designed to achieve >98% purity. The synthesis of aryl ethers via Williamson etherification often leaves unreacted phenol, which is difficult to separate by distillation due to boiling point proximity. Our protocol prioritizes a chemical pre-treatment to remove phenolic species before physical separation.

Phase 1: Pre-Purification Diagnostics

Q: My crude reaction mixture is dark brown. Is this normal? A: Yes. Oxidative coupling of unreacted 2-bromophenol often generates quinone-like colored impurities. These are generally high-molecular-weight species and are easily removed during the workup or distillation.

Q: How do I assess the composition of the crude? A: Use GC-MS or 1H NMR.

  • GC-MS: Look for the parent ion (M+) peaks at m/z ~236/238 (1:1 ratio due to Br isotope). Impurities like 2-bromophenol will appear at m/z 172/174.

  • 1H NMR (CDCl3):

    • Product: Look for the triplet of doublets (or apparent triplet) for the -OCH2- protons around δ 4.2-4.3 ppm and the distinct triplet of triplets for the terminal -CHF2 proton around δ 5.9-6.3 ppm (

      
       Hz).
      
    • Impurity (Phenol): A broad singlet for -OH (variable, δ 5-7 ppm) and shifted aromatic signals.

Phase 2: Primary Purification Protocols

Protocol A: Chemical Wash (Mandatory Pre-treatment)

Objective: Quantitatively remove unreacted 2-bromophenol.

The Logic: 2-Bromophenol is weakly acidic (


). The product is a neutral ether. Washing with a base converts the phenol into a water-soluble phenoxide salt, partitioning it into the aqueous phase.

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or Ethyl Acetate).

  • Alkaline Wash: Wash the organic layer twice with 1M NaOH (or 2M KOH).

    • Note: Vigorous shaking is required.[1] The aqueous layer may turn yellow/orange (phenoxide formation).

  • Neutralization: Wash the organic layer once with water, then once with brine.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

Critical Checkpoint: Run a TLC (Hexane/EtOAc 9:1). The spot corresponding to 2-bromophenol (


) should be absent.
Protocol B: Vacuum Distillation (Scale > 10g)

Objective: Isolate pure product from high-boiling oligomers and salts.

The Logic: The predicted atmospheric boiling point (~234°C) is too high and risks decomposition. Reduced pressure is essential.

ParameterSetting/Value
Pressure < 5 mmHg (High Vacuum recommended)
Bath Temperature 130 - 150°C
Head Temperature ~105 - 115°C (at 2-3 mmHg)
Condenser Coolant Water (20°C)

Procedure:

  • Equip a short-path distillation head.

  • Degas the crude oil under vacuum at room temperature for 10 minutes to remove residual solvents.

  • Slowly ramp the temperature. Collect the "forerun" (lower boiling impurities) separately.

  • Collect the main fraction when the head temperature stabilizes.

Protocol C: Flash Column Chromatography (Scale < 5g)

Objective: High-purity isolation for analytical standards or biological testing.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane/Ethyl Acetate gradient.

Gradient Table:

Volume (CV) Solvent Composition Target Elution
0 - 2 100% Hexane Non-polar impurities
2 - 8 95:5 Hexane:EtOAc Product (this compound)

| 8 - 12 | 80:20 Hexane:EtOAc | Polar byproducts (if any) |

Phase 3: Troubleshooting & FAQs

Q: I see a persistent impurity just below my product spot on TLC. What is it? A: This is likely the 2,2-difluoroethyl tosylate (or alkyl halide) used in excess during synthesis.

  • Fix: If distillation doesn't remove it, treat the crude with an amine scavenger (e.g., morpholine) for 1 hour, then perform an acidic wash (1M HCl). The amine will react with the alkylator to form a polar ammonium salt, which stays on the baseline or washes out.

Q: The product smells acrid/pungent. Is this normal? A: No. Pure aryl ethers usually have a faint, sweet, or aromatic odor. An acrid smell suggests residual 2,2-difluoroethyl triflate/tosylate (alkylating agents) or 2-bromophenol . Repeat Protocol A (NaOH wash).

Q: Can I crystallize this compound? A: Unlikely. The difluoroethoxy chain adds conformational flexibility, and the ortho-substitution disrupts packing. It is typically a liquid at room temperature.[2] If it solidifies, it will likely be at very low temperatures (<-10°C).

Visual Workflow: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Product + Phenol + Alkylator) BaseWash Protocol A: 1M NaOH Wash (Removes Phenol) Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Product + Alkylator) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Phenoxide Salts) PhaseSep->AqLayer Discard Decision Scale Decision OrgLayer->Decision Distillation Protocol B: Vacuum Distillation (>10g Scale) Decision->Distillation Large Scale Column Protocol C: Flash Chromatography (<5g Scale) Decision->Column Small Scale PureProduct Pure this compound (>98% Purity) Distillation->PureProduct Column->PureProduct

Figure 1: Decision tree for the purification of this compound, prioritizing chemical removal of phenolic impurities.

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4] Available at: [Link]

  • Physical Properties of Fluorinated Aryl Ethers
  • Purification of Phenolic Ethers

    • Organic Syntheses. "p-Bromophenol (Purification techniques for brominated phenols)." Org. Synth. 1921, 1,[5][6] 39. Available at: [Link]

  • General Distillation Guidelines

    • Cheméo.[7][8] "Chemical Properties of Benzene, 1-bromo-2,4-difluoro- (Analogous boiling point data)." Available at: [Link]

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions with 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 1-Bromo-2-(2,2-difluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging fluorinated building block. The presence of the 2,2-difluoroethoxy group introduces unique electronic properties that can significantly influence reaction outcomes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is the most common issue in cross-coupling reactions.[3] The problem typically stems from an inactive catalytic system or suboptimal reaction conditions. Let's break down the potential culprits.

Potential Cause A: Inefficient Catalyst Activation or Deactivation

The active Pd(0) species is the engine of the catalytic cycle. If it's not forming efficiently or is being deactivated, the reaction will stall.

  • Expert Insight: The choice of palladium source and, more critically, the phosphine ligand is paramount. The 2,2-difluoroethoxy group is electron-withdrawing, which makes the oxidative addition step (the first and often rate-determining step) generally favorable.[4] However, a poorly chosen ligand can lead to catalyst decomposition. For substrates like this, bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote the crucial reductive elimination step.

  • Solutions:

    • Ligand Screening: If you are using a simple ligand like PPh₃, consider switching to a more robust Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) for Suzuki or Buchwald-Hartwig reactions.[5] These ligands promote the formation of monoligated, highly active catalytic species.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to generate the active Pd(0) species reliably and quantitatively under mild conditions.[5] This often gives more reproducible results than generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[6]

Potential Cause B: Inappropriate Base or Solvent System

The base and solvent play crucial roles beyond simply creating a basic environment or dissolving reagents.

  • Expert Insight:

    • Base: In Suzuki-Miyaura couplings, the base activates the boronic acid/ester for transmetalation. Weaker bases like K₂CO₃ may be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine without competing in the coupling.[8]

    • Solvent: The solvent must solubilize all components and be stable at the reaction temperature. Aprotic polar solvents like dioxane, toluene, or THF are common choices. For Suzuki couplings, a biphasic system (e.g., toluene/water) is often used to facilitate the dissolution of the inorganic base and the organic reagents.[9]

  • Solutions:

    • Base Screening: If using a mild base with no success, switch to a stronger one. See the table below for guidance.

    • Solvent Purity: Ensure solvents are anhydrous (for non-aqueous reactions) and properly degassed. The presence of oxygen can lead to catalyst oxidation and side reactions like homocoupling.[3]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to guide your optimization process when faced with low conversion.

LowYieldTroubleshooting Start Low / No Yield Observed CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst IsPrecata Using a Pre-catalyst? CheckCatalyst->IsPrecata TryPrecat Action: Switch to a Buchwald G3/G4 Pre-catalyst IsPrecata->TryPrecat No ScreenLigands Action: Screen Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) IsPrecata->ScreenLigands Yes, but still failing CheckConditions Step 2: Evaluate Reaction Conditions TryPrecat->CheckConditions ScreenLigands->CheckConditions ScreenBases Action: Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) CheckConditions->ScreenBases ScreenSolvents Action: Screen Solvents (Toluene, Dioxane, THF) Ensure proper degassing. ScreenBases->ScreenSolvents IncreaseTemp Action: Increase Temperature Incrementally (e.g., 80°C -> 110°C) ScreenSolvents->IncreaseTemp Success Yield Improved IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Question 2: My reaction is producing a significant amount of a dehalogenated byproduct, 1-(2,2-difluoroethoxy)benzene. How can I prevent this?

Answer:

Protodebromination (or dehalogenation) is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen.[10]

  • Expert Insight: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This can occur when the palladium complex reacts with trace amounts of water, alcohols, or even certain bases or amines. Once formed, the Pd-H species can reductively eliminate with the aryl group on the palladium intermediate (Ar-Pd-Br) to yield the undesired dehalogenated product (Ar-H). This pathway becomes more competitive if the desired transmetalation step is slow.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled or commercially available anhydrous solvents.

    • Select the Right Base: Avoid bases known to promote Pd-H formation, such as those with available β-hydrides. In some cases, switching from an alkoxide base to a carbonate or phosphate can help.

    • Increase Transmetalation Rate: A faster transmetalation can outcompete the dehalogenation pathway.

      • For Suzuki couplings, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or MIDA boronate.

      • Adding a fluoride source like CsF or KF can sometimes accelerate the reaction by forming a more nucleophilic borate species.[5]

    • Ensure an Inert Atmosphere: Rigorously degas your reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which can also influence side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: How does the 2,2-difluoroethoxy group electronically influence the reactivity of the aryl bromide?

The 2,2-difluoroethoxy group (-OCH₂CF₂H) is moderately electron-withdrawing due to the inductive effect of the two fluorine atoms. This has two main consequences for cross-coupling reactions:

  • Activation of the C-Br Bond: The electron-withdrawing nature of the substituent polarizes the C-Br bond and makes the aryl ring more electron-deficient. This generally accelerates the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-limiting step of the catalytic cycle.[4]

  • Effect on Reductive Elimination: While oxidative addition is faster, the electron-deficient nature of the resulting Ar-Pd(II)-Br complex can sometimes slow down the final reductive elimination step, which is favored when the two groups to be coupled have opposite electronic properties. This is why the choice of a strongly electron-donating ligand is crucial, as it helps to promote this final, product-forming step.

Q2: What is a reliable starting point (catalyst, base, solvent) for a Suzuki-Miyaura coupling with this compound and an arylboronic acid?

A robust and widely successful starting point would be to use a modern pre-catalyst system. This minimizes variability and often provides good results without extensive optimization.

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (or G4)A highly active and stable pre-catalyst that reliably generates the active Pd(0) species.[5]
Ligand XPhos (included in pre-catalyst)A bulky, electron-rich biarylphosphine ligand ideal for coupling electron-neutral/deficient aryl halides.
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is effective in many Suzuki couplings without being overly harsh.[7]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Dioxane is an excellent solvent for these reactions, and the addition of water helps to dissolve the phosphate base.[9]
Temperature 80-100 °CA standard temperature range that provides a good balance between reaction rate and catalyst stability.

Q3: For a Buchwald-Hartwig amination with a secondary amine, what are the most critical parameters to consider for this substrate?

The most critical parameters are the base and the ligand.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. It is strong enough to deprotonate the amine (or the N-H pre-ligand) but is too bulky to act as a competing nucleophile.[8]

  • Ligand: The ligand choice is critical for C-N bond formation. While general-purpose ligands can sometimes work, specialized ligands often give superior results. For coupling with secondary amines, ligands like Xantphos or specific biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent choices as they are designed to facilitate the challenging C-N reductive elimination.[11] Using a pre-catalyst incorporating one of these ligands is highly recommended.

Standard Operating Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To couple this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • K₃PO₄ (3.0 eq), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. The solvent ratio is typically between 4:1 and 10:1 (dioxane:water).

  • Degassing (Optional but Recommended): Even if reagents were added under an inert atmosphere, it is good practice to perform 3 cycles of freeze-pump-thaw on the sealed reaction mixture to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS to check for the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition ArPdBr L₂Pd(II)(Ar)(Br) Intermediate Pd0->ArPdBr + Ar-Br Transmetal Transmetalation ArPdAr L₂Pd(II)(Ar)(Ar') Intermediate ArPdBr->ArPdAr + [Ar'B(OR)₂(OH)]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' Product RedElim->Product ArX Ar-Br (Substrate) ArX->Pd0 Boronic Ar'-B(OR)₂ Boronic->ArPdBr Base Base (e.g., K₃PO₄) Base->Boronic activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Royal Society of Chemistry. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... Retrieved from [Link]

  • Corless, V. B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Overcoming low reactivity of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-2-(2,2-difluoroethoxy)benzene

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. We understand that its unique electronic properties can present challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome its inherent low reactivity and achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

The reactivity of an aryl halide in common palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond. The substituent at the ortho position, the 2,2-difluoroethoxy group, exerts two opposing electronic effects:

  • Electron-Donating Resonance: The oxygen atom's lone pairs donate electron density into the aromatic ring through resonance. This increases the electron density of the C-Br bond, making it stronger and less electrophilic. A more electron-rich C-Br bond is less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Electron-Withdrawing Inductive Effect: The two fluorine atoms are highly electronegative, creating a strong dipole that withdraws electron density through the sigma bonds (inductive effect).

In this specific molecule, the resonance-donating effect of the ether oxygen generally dominates, classifying the substrate as "electron-rich." This increased electron density at the reaction center is the primary cause of its low reactivity, or "deactivation," compared to electron-neutral or electron-deficient aryl bromides.[1][2]

Q2: What are the most common failure modes observed when using this compound?

Researchers typically encounter one or more of the following issues:

  • No Reaction or Stalled Reaction: The starting material is recovered largely unreacted, even after extended reaction times or heating. This points directly to a failure in the initial oxidative addition step.

  • Low Yields: The desired product is formed, but in yields that are not synthetically useful. This often indicates a slow catalytic turnover, where the catalyst is either not active enough or is deactivating over time.

  • Protodebromination: The bromine atom is replaced by a hydrogen atom, yielding 1-(2,2-difluoroethoxy)benzene as a significant byproduct. This side reaction can occur when the organometallic coupling partner is unstable or when there are trace amounts of water in the reaction.

  • Homocoupling: Formation of biaryl byproducts from the coupling of two molecules of the starting material or the coupling partner.

Q3: Are there specific types of cross-coupling reactions that are particularly difficult?

Yes, reactions that are sensitive to electron-rich substrates will be the most challenging. This includes:

  • Suzuki-Miyaura Coupling: While versatile, this reaction can be sluggish with electron-rich bromides without a highly active catalyst system.[3]

  • Buchwald-Hartwig Amination: Forming C-N bonds with this substrate requires careful selection of ligands and strong bases to promote the challenging reductive elimination step from the palladium-amido complex.[4]

  • Heck Coupling: This reaction is notoriously difficult with electron-rich halides because they can inhibit the migratory insertion step that follows oxidative addition.[5]

Troubleshooting Guide

Problem: Low or No Conversion in a Suzuki-Miyaura Coupling
  • Potential Cause 1: Insufficient Catalyst Activity. Standard catalysts like Pd(PPh₃)₄ often lack the necessary activity to break the strong C-Br bond of this electron-rich substrate.[6]

  • Recommended Solution: Employ a more advanced catalyst system. The key is to use ligands that are both sterically bulky and highly electron-donating. This enhances the electron density on the palladium center, which in turn promotes the oxidative addition step.

    • Ligand Choice: Switch to modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered ferrocenyl ligands. Xantphos is also a robust choice for challenging couplings.[6]

    • Palladium Precursor: Use air-stable precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand. The active Pd(0) species is generated in situ.

    • Catalyst Loading: For difficult substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can significantly improve conversion.

  • Potential Cause 2: Inappropriate Base or Solvent. The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[7]

  • Recommended Solution:

    • Base Selection: A stronger base is often required. While K₂CO₃ or Cs₂CO₃ are common, consider using K₃PO₄. It is effective in many challenging Suzuki couplings and has good functional group tolerance.[8]

    • Solvent System: Ensure the reaction is performed under strictly anhydrous conditions. A polar aprotic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water, is standard. For particularly stubborn reactions, a mixture like dioxane/water (e.g., 4:1) can be effective.[9]

  • Potential Cause 3: Insufficient Thermal Energy.

  • Recommended Solution: Increase the reaction temperature. While many modern catalysts work at lower temperatures, electron-rich aryl bromides often require heating to 80-110 °C to overcome the activation energy for oxidative addition. Monitor the reaction for potential decomposition at higher temperatures.

Problem: Poor Yields or Side Reactions in Buchwald-Hartwig Amination
  • Potential Cause 1: Catalyst Inhibition or Unsuitable Ligand. The nitrogen atom of the amine can coordinate too strongly to the palladium center, inhibiting catalysis. The ligand must be carefully chosen to facilitate both oxidative addition and the final C-N bond-forming reductive elimination.

  • Recommended Solution:

    • Ligand Selection: Use ligands specifically designed for C-N coupling. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are industry standards. These ligands create a sterically hindered environment around the palladium that promotes reductive elimination.

    • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the catalyst. Ensure the reaction is set up and run under a rigorously inert atmosphere (Argon or Nitrogen).

  • Potential Cause 2: Base is too weak or too nucleophilic.

  • Recommended Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices for Buchwald-Hartwig aminations. They are strong enough to deprotonate the amine without competing as a nucleophile.

Visualizations and Workflows

Electronic Profile of the Substrate

G cluster_0 This compound cluster_1 Electronic Effects on C-Br Bond Ring Benzene Ring Br Bromine (Br) Ring->Br C-Br Bond (Reaction Site) Substituent 2,2-Difluoroethoxy Group (-OCH₂CF₂H) Ring->Substituent Ortho Position Resonance Resonance Donation (from Oxygen) Substituent->Resonance Inductive Inductive Withdrawal (from Fluorines) Substituent->Inductive Result Overall Effect: Electron-Rich Ring Deactivated C-Br Bond Resonance->Result Dominant Effect (Increases e⁻ density) Inductive->Result Counteracting Effect

Caption: Electronic factors contributing to the low reactivity.

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G start Start: Low/No Conversion check_catalyst Is the catalyst system optimized for electron-rich aryl bromides? start->check_catalyst solution_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) appropriate? check_catalyst->check_conditions Yes solution_catalyst->check_conditions solution_conditions Action: Use a stronger base (K₃PO₄, NaOtBu). Ensure anhydrous solvent. Increase temperature to 80-110 °C. check_conditions->solution_conditions No check_purity Are all reagents pure and the atmosphere inert? check_conditions->check_purity Yes solution_conditions->check_purity solution_purity Action: Use freshly distilled solvents. Ensure rigorous degassing. Verify purity of coupling partners. check_purity->solution_purity No success Success: Improved Yield check_purity->success Yes solution_purity->success

Caption: A decision tree for troubleshooting failed reactions.

Optimized Starting Protocols

Disclaimer: These are robust starting points. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is designed to maximize the chances of success with the challenging substrate by using a highly active catalyst system.[10]

Parameter Recommendation
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand SPhos (4.4 mol%)
Base K₃PO₄ (2.0 equivalents)
Solvent 1,4-Dioxane / H₂O (5:1 mixture)
Temperature 100 °C
Atmosphere Argon or Nitrogen

Step-by-Step Methodology:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.044 eq.).

  • Seal the reaction vessel with a septum, and purge with argon or nitrogen for 15 minutes.

  • Via syringe, add the degassed 1,4-dioxane/water solvent mixture to the solids in the reaction vessel.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and maintain stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol uses a potent base and a specialized ligand to facilitate the difficult C-N bond formation.[4]

Parameter Recommendation
Palladium Precursor Pd₂(dba)₃ (1.5 mol%)
Ligand XPhos (3.6 mol%)
Base Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
Solvent Toluene (anhydrous)
Temperature 110 °C
Atmosphere Argon or Nitrogen

Step-by-Step Methodology:

  • Important: The base, NaOt-Bu, is highly hygroscopic. Handle it in a glovebox if possible.

  • To an oven-dried reaction vessel in a glovebox, add NaOt-Bu (1.4 eq.), Pd₂(dba)₃ (0.015 eq.), and XPhos (0.036 eq.).

  • Add a magnetic stir bar. Seal the vessel, remove from the glovebox, and place under a positive pressure of argon.

  • Add this compound (1.0 eq.), the secondary amine (1.2 eq.), and anhydrous toluene via syringe.

  • Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 110 °C and maintain vigorous stirring for 16-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Vertex AI Search. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
  • PMC. (n.d.). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy.
  • ACS Publications. (n.d.). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
  • ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling....
  • PMC - PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • PMC - NIH. (n.d.). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.
  • ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry.
  • PMC. (n.d.). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.
  • Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • NIH. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • PubMed. (2023). Tunable Synthesis of Monofluoroalkenes and Gem-Difluoroalkenes via Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene.
  • ACS Publications. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis | The Journal of Organic Chemistry.
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes.
  • (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

Sources

Technical Support Center: Stability & Handling of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers handling 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS: this compound) . It focuses on mitigating decomposition pathways driven by the unique electronic properties of the ortho-bromo and difluoroethoxy substituents.[1]

Status: Operational Scope: Stability Maintenance, Reaction Optimization, Decomposition Prevention Audience: Medicinal Chemists, Process Engineers[2]

Chemical Stability Profile & Decomposition Risks[1][2]

To prevent decomposition, one must understand the molecule's failure modes.[2] This compound features two reactive loci that create a "push-pull" instability under specific conditions:

  • The Ortho-Bromo Motif: A high-risk site for unintended Benzyne Formation .[1] Under basic conditions (even non-nucleophilic bases), the proton at the C3 or C6 position can be abstracted, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate, which rapidly polymerizes into intractable tars.[2]

  • The 2,2-Difluoroethoxy Group: While fluorination generally stabilizes alkyl groups, the

    
    -hydrogens in the 
    
    
    
    chain are inductively acidified by the adjacent fluorine atoms and the oxygen. Strong bases can trigger
    
    
    -elimination
    , ejecting fluoride or cleaving the ether linkage.
Decomposition Pathway Visualization

The following diagram illustrates the critical bifurcation between successful functionalization and catastrophic decomposition.

DecompositionPathways Start 1-Bromo-2-(2,2- difluoroethoxy)benzene Condition1 Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Condition1 Kinetic Control Condition2 Strong Base / Warming (> -40°C or Hindered Base) Start->Condition2 Thermodynamic Drift Intermed1 Aryl Lithium Species (Stable at Low Temp) Condition1->Intermed1 Fast Exchange Intermed2 Benzyne Intermediate Condition2->Intermed2 Ortho-Deprotonation Elim Side-Chain Elimination (Vinyl Ether Formation) Condition2->Elim Beta-Elimination Intermed1->Intermed2 Warming > -50°C Product Desired Electrophile Trapping Intermed1->Product Electrophile Addition Tar Polymerization / Tars Intermed2->Tar Uncontrolled Reaction

Figure 1: Mechanistic divergence between stable lithiation and benzyne-mediated decomposition.[2]

Storage & Handling Protocols (The Baseline)

Before reaction, ensure the integrity of the starting material. The ether linkage is susceptible to slow hydrolysis if acidic moisture is present.[1]

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°CRetards slow oxidation of the ether methylene group.[1]
Atmosphere Argon / NitrogenPrevents moisture ingress which can hydrolyze the C-F bonds over long periods (slow etching).[1]
Container Amber GlassProtects the C-Br bond from potential photolytic cleavage (radical formation).[1]
Stabilizer None usually requiredIf storing for >6 months, verify purity via 1H-NMR (check for phenol formation).[2]

Reaction-Specific Troubleshooting Guides

Scenario A: Lithium-Halogen Exchange (Cryogenic Handling)

The Issue: You observe low yields and "gummy" brown residues instead of the desired product. The Cause: The aryl lithium intermediate is unstable above -50°C. It undergoes "scrambling" or elimination to benzyne.[1]

Protocol:

  • Solvent: Use anhydrous THF or Et₂O.[1] THF promotes faster exchange but also faster decomposition; Et₂O is safer for stability but slower.[1] Recommendation: THF/Et₂O (1:1).

  • Temperature: Cool the substrate solution to -78°C before adding n-BuLi.

  • Addition: Add n-BuLi dropwise down the side of the flask to pre-cool it.

  • Timing: The Br/Li exchange is complete within 15-30 minutes at -78°C. Do not stir for hours. Long stir times allow thermodynamic equilibration (ortho-lithiation at other sites).

  • Quench: Add the electrophile immediately at -78°C. Allow warming only after the electrophile has reacted (usually 30-60 mins).

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: Loss of the difluoroethoxy side chain or formation of de-brominated byproduct (protodehalogenation).[1] The Cause: Strong alkoxide bases (e.g., NaOtBu) can attack the acidic protons on the difluoroethoxy group.

Protocol:

  • Base Selection: Switch from strong alkoxides to mild inorganic bases.

    • Recommended:

      
       (anhydrous) or 
      
      
      
      .[1][2]
    • Avoid:

      
      , 
      
      
      
      ,
      
      
      .[2]
  • Solvent: Use 1,4-Dioxane or Toluene.[1] Avoid alcohols which can participate in trans-etherification.[1]

  • Catalyst: Use precatalysts (e.g., XPhos Pd G2) that activate quickly to minimize the time the substrate sits in hot basic solution.

FAQ: Rapid Troubleshooting

Q: Can I use Grignard generation (Mg metal) instead of Li-exchange? A: Yes, but it is difficult to initiate due to the electron-rich ether ring deactivating the C-Br bond. If you must, use i-PrMgCl[2]•LiCl (TurboGrignard) at -15°C. Do not reflux with Mg turnings; the difluoroethoxy group will likely degrade.[1]

Q: My NMR shows a doublet at ~6.5 ppm after workup. What is it? A: This is likely the vinyl ether resulting from the elimination of HF from the side chain (


).[1] This confirms your reaction conditions were too basic or too hot.[1]

Q: How do I remove the "tar" if decomposition occurred? A: The tar is likely polyphenylene polymer.[1] It is insoluble in most organic solvents.[1] Wash the flask with hot toluene, followed by a soak in an oxidizing cleaning solution (e.g., Nochromix) if glassware is critical.[2]

References

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[2][3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry.[1][3][4]

    • [1][2]

  • Stability of Fluoroalkyl Ethers

    • Kira, M., et al. (2025).[2] Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (Contextual relevance for fluorinated ether stability in base).

  • Benzyne Formation from Ortho-Halo Ethers

    • Gilman, H., et al. (1956).[2] Benzyne intermediates in the reaction of haloanisoles with lithium diethylamide.

    • [1][2]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-(2,2-difluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered when working with this versatile fluorinated building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Section 1: Understanding the Reagent - Physicochemical Properties and Safety

Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety considerations is paramount.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 946605-55-6
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 234.5 °C at 760 mmHg
Storage Store at room temperature in a well-ventilated, dry place.
FAQ: Safety and Handling

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is an irritant to the skin, eyes, and respiratory tract.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1]

Q2: Are there any specific reactivity hazards I should be aware of?

A2: While specific reactivity data for this compound is limited, it is prudent to treat it as a typical aryl bromide. It may be incompatible with strong oxidizing agents. During reactions, be mindful of potential exotherms, especially when performing cross-coupling reactions at scale.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. However, challenges can arise, particularly with substituted aryl bromides.

FAQ: Suzuki-Miyaura Coupling Issues

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

A3: A sluggish or incomplete Suzuki-Miyaura coupling can stem from several factors. The 2-(2,2-difluoroethoxy) group is moderately electron-donating and sterically bulky, which can influence the reactivity of the adjacent C-Br bond. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Cause: The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-limiting step in the catalytic cycle.[3][4] The electron-donating nature of the alkoxy group can decrease the electrophilicity of the aromatic ring, slowing this step. The steric hindrance from the ortho-substituent can also impede the approach of the palladium catalyst.

  • The Solution: Employ a more electron-rich and sterically bulky phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition and reductive elimination steps.[5] Consider using a pre-catalyst that is readily activated to the active Pd(0) species.

2. Base Selection:

  • The Cause: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.

  • The Solution: A common and effective base for Suzuki couplings is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be employed. The use of aqueous base solutions is often beneficial.

3. Solvent System:

  • The Cause: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate.

  • The Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, or toluene/water.[5] The addition of water is often essential for the activity of the base.

4. Reaction Temperature:

  • The Cause: Insufficient thermal energy can lead to a slow reaction rate.

  • The Solution: While starting at a moderate temperature (e.g., 80-90 °C) is advisable, a higher temperature (up to the boiling point of the solvent) may be necessary to drive the reaction to completion, especially with a sterically hindered substrate.

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization Start Sluggish Suzuki Coupling Catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) Start->Catalyst Initial Step Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Catalyst->Base If still slow Solvent Adjust Solvent System (Dioxane/H₂O, THF/H₂O) Base->Solvent If still slow Temperature Increase Temperature Solvent->Temperature Final Optimization Success Successful Coupling Temperature->Success

Caption: A systematic workflow for troubleshooting a sluggish Suzuki-Miyaura coupling reaction.

Q4: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material, 2-(2,2-difluoroethoxy)benzene. What causes this and how can I prevent it?

A4: The formation of a dehalogenated byproduct is a common side reaction in Suzuki-Miyaura couplings, known as proto-debromination.[5]

  • The Cause: This side reaction is often promoted by the presence of a hydride source, which can arise from the solvent (e.g., alcohols), the boronic acid, or impurities. High temperatures and prolonged reaction times can also favor dehalogenation.[5]

  • The Solution:

    • Minimize Hydride Sources: Use anhydrous, aprotic solvents like dioxane or toluene.[5] Ensure the boronic acid is of high purity.

    • Optimize Reaction Conditions: Run the reaction at the lowest effective temperature and monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.[5]

    • Ligand Choice: As with sluggish reactions, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[5]

Q5: Could the 2-(2,2-difluoroethoxy) group itself be unstable under the basic conditions of the Suzuki coupling?

A5: While α,α-difluoro ethers are generally more stable than their non-fluorinated counterparts to acidic hydrolysis, their stability under strong basic conditions at elevated temperatures should be considered.

  • Potential for Cleavage: Although direct evidence for the cleavage of the 2,2-difluoroethoxy group under typical Suzuki conditions is lacking, it is a possibility, especially with strong bases and high temperatures. This could lead to the formation of 2-bromophenol as a byproduct.

  • Troubleshooting: If you suspect cleavage of the ether linkage, consider using milder bases like potassium fluoride (KF) or weaker inorganic bases. Running the reaction at a lower temperature for a longer duration might also mitigate this side reaction. Analysis of the crude reaction mixture by GC-MS can help identify the presence of 2-bromophenol.

Section 3: Troubleshooting Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities. However, the process requires careful attention to detail.

FAQ: Grignard Reaction Issues

Q6: I am having difficulty initiating the Grignard reaction with this compound. What are the common pitfalls?

A6: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions.

  • The Cause: The primary reason for failed initiation is the presence of trace amounts of water, which will quench the Grignard reagent as it forms.[7] The surface of the magnesium metal can also be passivated by a layer of magnesium oxide.

  • The Solution:

    • Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Anhydrous ether or THF should be used as the solvent.

    • Magnesium Activation: Use fresh magnesium turnings. If the magnesium is old, it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication.

    • Initiation: Add a small amount of the aryl bromide to the magnesium in a minimal amount of solvent and gently warm the mixture. A color change and/or bubble formation indicates initiation. Once initiated, the remaining aryl bromide solution can be added dropwise.

Decision Tree for Grignard Initiation

Grignard_Initiation Start Grignard Reaction Fails to Initiate Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) Check_Anhydrous->Activate_Mg Yes Failure Re-evaluate dryness of reagents and glassware Check_Anhydrous->Failure No Initiate Add small amount of halide and warm Activate_Mg->Initiate Success Reaction Initiated Initiate->Success Success Initiate->Failure Failure

Caption: A troubleshooting guide for initiating a Grignard reaction.

Q7: My Grignard reaction yields are consistently low, even after successful initiation. What could be the problem?

A7: Low yields in Grignard reactions can be attributed to several factors beyond initiation.

  • The Cause:

    • Protic Impurities: The Grignard reagent is a strong base and will be quenched by any acidic protons in the reaction mixture, including water, alcohols, or even acidic C-H bonds in the substrate if a strong base is used in a previous step.[8]

    • Wurtz Coupling: A common side reaction is the coupling of two aryl bromide molecules to form a biaryl byproduct. This is more prevalent at higher concentrations and temperatures.

    • Reaction with Solvent: While generally stable in ether and THF, prolonged heating of Grignard reagents can lead to reactions with the solvent.

  • The Solution:

    • Ensure Anhydrous Conditions: As with initiation, all reagents and solvents must be scrupulously dry.

    • Slow Addition: Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating.

    • Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation for the best results.

Section 4: Purification and Analysis

The unique properties of fluorinated compounds can sometimes present challenges in purification and characterization.

FAQ: Purification and Analysis

Q8: I am having difficulty purifying the product of my reaction involving this compound by column chromatography. Are there any specific considerations for fluorinated compounds?

A8: The purification of organofluorine compounds can indeed require some adjustments to standard protocols.

  • The Challenge: The high electronegativity of fluorine can alter the polarity of the molecule in non-intuitive ways. The difluoroethoxy group can also lead to different interactions with the stationary phase compared to non-fluorinated analogues.

  • The Solution:

    • Solvent System Screening: A thorough screening of solvent systems for thin-layer chromatography (TLC) is essential to find the optimal eluent for column chromatography. Consider using solvent systems with a range of polarities, such as hexane/ethyl acetate, hexane/dichloromethane, or toluene/ethyl acetate.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using alumina (neutral or basic) or a fluorinated stationary phase for flash chromatography.

Q9: What are the expected key signals in the ¹H and ¹³C NMR spectra of this compound that can help me confirm its identity and purity?

  • ¹H NMR:

    • Aromatic Region (δ 6.8-7.6 ppm): You will observe a complex multiplet pattern for the four aromatic protons.

    • Methylene Protons (-OCH₂CF₂H, δ ~4.2-4.5 ppm): These protons will appear as a triplet of doublets due to coupling with the adjacent fluorine and hydrogen atoms.

    • Terminal Proton (-CF₂H, δ ~6.0-6.5 ppm): This proton will appear as a triplet of triplets due to coupling with the two fluorine atoms and the two methylene protons. This is a very characteristic signal.

  • ¹³C NMR:

    • Aromatic Carbons (δ ~110-160 ppm): You will see six distinct signals for the aromatic carbons, with the carbon attached to the bromine appearing at a lower field.

    • Methylene Carbon (-OCH₂CF₂H, δ ~65-70 ppm): This carbon will appear as a triplet due to coupling with the two adjacent fluorine atoms.

    • Difluoromethyl Carbon (-CF₂H, δ ~110-115 ppm): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms.

Q10: What is the expected fragmentation pattern in the mass spectrum of this compound?

A10: The mass spectrum will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in M and M+2 peaks for all bromine-containing fragments.[9]

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 236 and 238.

  • Key Fragments:

    • Loss of the difluoroethoxy group: A fragment corresponding to the bromophenoxy cation.

    • Loss of bromine: A fragment at m/z 157.

    • Cleavage of the ether bond can also lead to characteristic fragments.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • PMC. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. [Link]

  • ResearchGate. Development and Mechanistic Investigations of a Base-Free Suzuki-Miyaura Cross-Coupling of α,α-Difluoroacetamides via C–N Bond Cleavage. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • ACS Publications. Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. [Link]

  • The Organic Chemistry Tutor. Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • ResearchGate. Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]

  • NJ.gov. HAZARDOUS SUBSTANCE FACT SHEET: BROMOBENZENE. [Link]

  • Chem.ucla.edu. 25. The Grignard Reaction. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • PMC. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • PMC. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. [Link]

  • PMC. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. [Link]

  • YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • ucalgary.ca. Directing Groups in SE Ar. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • docbrown.info. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Reddit. H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. [Link]

  • Royal Society of Chemistry. A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • PMC. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. [Link]

Sources

Technical Guide: Catalyst Deactivation in Reactions with 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the cross-coupling of 1-Bromo-2-(2,2-difluoroethoxy)benzene . This scaffold presents a unique "perfect storm" for catalyst deactivation: it combines the steric hindrance of an ortho-substituent, the potential for hemilabile chelation by the ether oxygen, and the electronic deactivation of the C-Br bond.

Executive Summary: The "Ortho-Alkoxy" Challenge

This compound is not a standard aryl bromide. The presence of the ortho-difluoroethoxy group creates a specific deactivation profile. Unlike simple alkyl groups, the ether oxygen can coordinate to the metal center (Pd or Ni), forming a stable but unreactive chelate. Furthermore, the electron-rich nature of the alkoxy group increases the electron density of the aromatic ring, strengthening the C-Br bond and significantly slowing the rate-limiting step: Oxidative Addition .

Primary Failure Modes:

  • Catalyst Sequestration (Chelation): The ether oxygen binds to the electrophilic Pd(II) species, preventing transmetalation or amine binding.

  • Protodehalogenation: Due to slow oxidative addition, the active catalyst scavenges hydrides from the solvent or base, reducing the Ar-Br to Ar-H.

  • 
    -Elimination Mimicry:  While rare, the specific conformation of the difluoroethoxy tail can sterically crowd the metal center, promoting ligand dissociation and catalyst precipitation (Pd black).
    

Troubleshooting Modules

Module A: The Chelation Trap (Low Conversion)

Symptom: The reaction stalls at 10-30% conversion. Adding more catalyst does not restart the reaction. The remaining starting material is intact.

Root Cause: Upon oxidative addition, the palladium species forms a 5- or 6-membered metallacycle interaction with the ortho-oxygen. This "hemilabile" coordination saturates the metal center, blocking the entry of the nucleophile (boronic acid or amine).

Corrective Action:

  • Switch to Bulky Biaryl Phosphine Ligands: Use ligands that are sterically demanding enough to physically displace the ortho-oxygen interaction.

    • Recommendation:RuPhos or BrettPhos . The large isopropyl groups on the biaryl backbone create a "roof" over the metal center, forcing the substrate to bind in a monodentate fashion and preventing the oxygen chelation.

  • Increase Temperature: Chelation is entropically unfavorable at higher temperatures. Raising the reaction temperature from 80°C to 100-110°C can break the Pd-O interaction.

Module B: The "Electronic Wall" (No Reaction)

Symptom: No product formation is observed. Starting material is fully recovered. Catalyst remains in solution (no Pd black), but is inactive.

Root Cause: The 2,2-difluoroethoxy group is an electron-donating group (EDG) by resonance, despite the inductive withdrawal of the fluorines. This makes the C-Br bond electron-rich and less electrophilic. Standard Pd(0) sources (like Pd(PPh3)4) are not electron-rich enough to insert into this bond.

Corrective Action:

  • Use Pre-formed Pd(0) Sources: Avoid in-situ reduction of Pd(II) salts (like Pd(OAc)2), which can be inefficient with electron-rich halides.

    • Recommendation:Pd(dba)2 or [(cinnamyl)PdCl]2 precatalysts.

  • Deploy Electron-Rich Ligands: Use alkyl-rich phosphines or NHCs (N-Heterocyclic Carbenes) to increase the electron density on the metal, facilitating oxidative addition into the difficult C-Br bond.

    • Recommendation:PCy3 , P(t-Bu)3 , or PEPPSI-IPr .

Module C: Protodehalogenation (Side Product Formation)

Symptom: Formation of 1-(2,2-difluoroethoxy)benzene (the de-brominated product).

Root Cause: Oxidative addition is slow. The active L-Pd(0) species sits idle and reacts with "hydride equivalents" in the solution (often from


-hydride elimination of the amine or solvent decomposition) rather than the aryl halide.

Corrective Action:

  • Rigorous Solvent Drying: Ensure solvents (Dioxane, Toluene) are anhydrous.

  • Switch Base: If using alkoxide bases (NaOtBu), switch to inorganic bases like Cs2CO3 or K3PO4 . Alkoxides can act as hydride donors via

    
    -hydride elimination.
    

Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the specific "Chelation Trap" caused by the difluoroethoxy group.

CatalystDeactivation Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)(Ar)(Br) Start->OxAdd Slow (Electronic Effect) Substrate Substrate: This compound Substrate->OxAdd Chelation CHELATION TRAP Stable 6-membered Pd-O interaction OxAdd->Chelation Fast (Intramolecular) Transmetalation Transmetalation/Binding (Nucleophile Entry) OxAdd->Transmetalation Requires Bulky Ligand to prevent chelation Stalled STALLED SPECIES Nucleophile cannot bind Chelation->Stalled RedElim Reductive Elimination C-C / C-N Bond Formation Transmetalation->RedElim RedElim->Start Regeneration Product Product (Biaryl / Arylamine) RedElim->Product

Caption: The "Chelation Trap" diverts the catalyst after oxidative addition. The ortho-oxygen coordinates to Pd, blocking the cycle unless sterically bulky ligands are used to displace it.

Optimized Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (For Primary/Secondary Amines)

Designed to prevent chelation and overcome electronic deactivation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst Source Pd2(dba)3 0.02 (2 mol%)Do not use Pd(OAc)2.
Ligand RuPhos 0.04 (4 mol%)Specific for secondary amines and ortho-substituted halides.
Base NaOtBu 1.4Use Cs2CO3 if substrate has base-sensitive esters.
Solvent Toluene or Dioxane [0.2 M]Must be anhydrous and degassed.
Temp 100°C -High temp required to break O-Pd chelation.

Step-by-Step:

  • Charge a reaction vial with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv) inside a glovebox or under Argon flow.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous Toluene (concentration 0.2 M).

  • Seal the vial with a Teflon-lined cap.

  • Heat to 100°C for 16 hours.

  • QC Check: If conversion is <50%, add BrettPhos (2 mol%) and reheat.

Protocol B: Suzuki-Miyaura Coupling (For Boronic Acids)

Optimized for difficult oxidative addition.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Pre-Catalyst Pd(dppf)Cl2·DCM 0.05 (5 mol%)Robust catalyst for ortho-substituted systems.
Alt. Catalyst XPhos Pd G2 0.02 (2 mol%)Better for sterically hindered substrates.
Base K3PO4 2.0Anhydrous, finely ground.
Solvent THF:Water (10:1) [0.25 M]Water is essential for the boronic acid activation.
Temp 80°C --

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: "Pd black" formation indicates catalyst decomposition. This usually happens because the oxidative addition is too slow (due to the electron-rich ring), causing the unstable Pd(0) to aggregate. Solution: Switch to a pre-catalyst system like XPhos Pd G2 or PEPPSI-IPr , which stabilizes the Pd(0) species until it can react.

Q: Can I use the chloro-analog (1-Chloro-2-(2,2-difluoroethoxy)benzene) to save money? A: Highly discouraged. The C-Cl bond is significantly stronger than the C-Br bond. Given the electron-rich deactivation from the alkoxy group, the chloro-analog will likely be inert under standard conditions.

Q: Is the difluoroethoxy group stable under these conditions? A: Generally, yes. The


 group strengthens the adjacent C-O bond. However, avoid extremely strong bases (like LiTMP or n-BuLi) which could deprotonate the 

position (though pKa is high, ~25-30). Standard bases like NaOtBu, K2CO3, and Cs2CO3 are safe.

Q: I see a side product with Mass M-79 (loss of Br) + 1. What is it? A: This is the hydrodehalogenation product. It confirms that your catalyst is active (it formed Pd-H) but failed to find the aryl halide fast enough. Solution: Increase the concentration of the aryl halide or use a more electron-rich ligand (like P(t-Bu)3) to accelerate oxidative addition.

References

  • Buchwald-Hartwig Cross-Coupling Overview

    • Source: J&K Scientific. "Buchwald-Hartwig Cross-Coupling."[11]

  • Ligand Effects in Pd-Catalysis (RuPhos/BrettPhos): Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
  • Catalyst Deactivation via Chelation/Aggregation

    • Source: National Institutes of Health (PMC). "Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes." (Mechanistic insights on beta-fluorine/oxygen interaction).
    • URL:[Link]

  • General Troubleshooting for Ortho-Substituted Halides

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Enhancing the stability of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Bromo-2-(2,2-difluoroethoxy)benzene is a key intermediate in medicinal chemistry and materials science, valued for its unique electronic properties and utility in cross-coupling reactions. However, its stability can be a critical factor influencing experimental reproducibility and success. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and maintain the integrity of your starting material.

Section 1: Compound Profile and Intrinsic Stability

This compound possesses a combination of functional groups that dictate its reactivity and stability profile. The aryl bromide offers a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. The difluoroethoxy group, with its strong C-F bonds, is generally robust and serves to modify the steric and electronic properties of the benzene ring.[1][2] The primary sources of instability arise from the C-Br bond and, to a lesser extent, the ether linkage under specific, harsh conditions.

PropertyValueSource
Molecular Formula C₈H₇BrF₂OInferred from similar structures[3]
Molecular Weight 237.04 g/mol Inferred from similar structures
Appearance Colorless to pale yellow liquidInferred from similar structures[4]
Primary Reactive Site Carbon-Bromine (C-Br) BondGeneral Organobromine Chemistry[5]
Key Stability Concerns Susceptibility to light, strong bases, and certain metals; potential for hydrodebromination.General Aromatic Halide Chemistry[6]

Section 2: Frequently Asked Questions (FAQs) - Storage and Handling

Proper storage and handling are the first line of defense in preserving the chemical integrity of your reagent.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: The primary goal is to mitigate exposure to agents that can promote degradation, namely light, heat, and atmospheric contaminants. We recommend the following conditions, summarized in the table below. The rationale is to slow down potential radical reactions (promoted by light and heat) and prevent hydrolysis or reactions with oxygen.[7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes kinetic rate of potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Amber Glass Vial / Store in DarkPrevents photo-induced cleavage of the C-Br bond.
Container Tightly sealed, corrosion-resistant container (e.g., glass with PTFE-lined cap)Ensures integrity and prevents contamination.[7]

Question 2: Is it necessary to handle this compound under an inert atmosphere for every application?

Answer: Not for every application, but it is critical for many.

  • For routine weighing and dissolution for reactions like amide couplings or SNAr: Working quickly on the bench is often acceptable, provided the reagent is not left open to the atmosphere for extended periods.

  • For moisture-sensitive or oxygen-sensitive reactions (CRITICAL): If you are setting up reactions involving organometallic intermediates, such as Grignard reagent formation (Mg), lithiation (n-BuLi), or many palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), handling under an inert atmosphere is mandatory .[9] Trace moisture will quench organometallic reagents, and oxygen can lead to unwanted side products, causing reaction failure.

Question 3: I've noticed the liquid has developed a yellow or brownish tint over time. Is it still usable?

Answer: A color change from colorless to pale yellow or brown is a common indicator of minor degradation. This often suggests the formation of trace amounts of oxidized species or potentially bromine (Br₂) from C-Br bond cleavage, which can impart color.

  • Is it usable? For less sensitive applications, it may still be suitable. However, for high-stakes syntheses or reactions sensitive to impurities, we strongly recommend re-analysis and purification. The impurities, even at low levels, can interfere with catalytic cycles.

  • Recommendation: Before use, obtain a new Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrum to assess the purity. If significant impurities are detected (>2-3%), purification by column chromatography or vacuum distillation is advised.

Section 3: Troubleshooting Guide for Experimental Applications

When experiments yield unexpected results, the stability and purity of the starting material should be a primary suspect.

Question 4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields. Could the this compound be the problem?

Answer: Yes, this is a very common failure mode. A compromised aryl bromide is often the culprit. The issue can stem from either pre-existing impurities or degradation under the reaction conditions. Below is a systematic workflow to diagnose the problem.

G start Low or No Yield in Cross-Coupling Reaction check_purity Step 1: Verify Purity of This compound (GC or NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify Action: Repurify Reagent (Column Chromatography or Distillation) See Protocol 4.2 purity_ok->repurify No check_conditions Step 2: Scrutinize Reaction Conditions purity_ok->check_conditions Yes repurify->check_conditions conditions_ok Conditions Validated? check_conditions->conditions_ok optimize Action: Optimize Reaction - Screen Ligands/Bases - Check Solvent Degassing - Verify Catalyst Activity conditions_ok->optimize No check_degradation Step 3: Test for Hydrodebromination conditions_ok->check_degradation Yes success Problem Resolved optimize->success degradation_product Analyze Crude Reaction Mixture by GC-MS for 1-(2,2-difluoroethoxy)benzene check_degradation->degradation_product degradation_present Degradation Product Found? degradation_product->degradation_present degradation_present->optimize No source_of_H Root Cause: Protic Impurity (e.g., water in solvent/base) or Phosphine Ligand Degradation degradation_present->source_of_H Yes solution Action: - Use Anhydrous Solvent/Reagents - Use Fresh, High-Purity Ligand - Consider Different Ligand/Base System source_of_H->solution solution->success

Causality Explained: The most common degradation pathway that plagues cross-coupling reactions is hydrodebromination , where the bromine atom is replaced by a hydrogen. This inactive byproduct can arise from trace amounts of water reacting with the palladium catalyst or degradation of phosphine ligands.[10] By systematically checking the starting material's purity first, you eliminate it as a variable before spending time optimizing costly reaction components.

Question 5: What are the likely degradation products I should look for by GC-MS if I suspect the compound has decomposed?

Answer: Under typical storage or reaction conditions, two primary degradation pathways are plausible. Identifying these byproducts via mass spectrometry can provide clear evidence of the stability issue.

G cluster_0 Pathway A: Hydrodebromination cluster_1 Pathway B: Ether Cleavage start This compound (Starting Material) hydrodebromination 1-(2,2-difluoroethoxy)benzene (Inactive Byproduct) start->hydrodebromination [H] ether_cleavage 2-Bromophenol (Phenolic Impurity) start->ether_cleavage Strong Acid/Heat condition_A Conditions: - Protic impurities (H₂O) - Reductive conditions - Certain catalytic cycles hydrodebromination->condition_A condition_B Conditions: - Very strong acid (e.g., HBr, BBr₃) - High temperatures ether_cleavage->condition_B

Mechanistic Insight:

  • Pathway A (Hydrodebromination): This is the most common issue. The resulting byproduct, 1-(2,2-difluoroethoxy)benzene, will have a molecular weight of 158.13 g/mol , a significant mass loss that is easily detectable by MS.

  • Pathway B (Ether Cleavage): This is far less common and requires harsh, typically acidic, conditions. Cleavage would yield 2-bromophenol, which is acidic and can poison catalysts or interfere with basic reaction media. This pathway is generally not a concern during storage but can occur as an unwanted side reaction.

Section 4: Protocols for Quality Assessment and Purification

Trust in your results begins with trust in your materials. Here are validated protocols for assessing and restoring the purity of your reagent.

Protocol 4.1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a rapid and reliable method to quantify the purity of this compound and detect volatile impurities.[11][]

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Ensure the solvent is high purity (HPLC grade or higher) to avoid introducing contaminants.

  • GC Instrument Conditions (Typical):

    • Column: Standard non-polar column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. Look for earlier eluting peaks, which could correspond to the hydrodebrominated impurity.

Protocol 4.2: Small-Scale Repurification via Flash Column Chromatography

If GC analysis shows purity <98%, this protocol can be used to remove polar impurities and degradation products.

  • Slurry Preparation:

    • Choose a non-polar solvent system. A good starting point is Hexanes/Ethyl Acetate (e.g., 98:2 v/v) or pure Hexanes. The compound is relatively non-polar.

    • Dissolve the crude this compound in a minimal amount of the chosen eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue).

    • Add a small amount of silica gel to this solution to create a dry-load slurry and evaporate the solvent under reduced pressure.

  • Column Packing:

    • Pack a suitable size glass column with silica gel (230-400 mesh) using the non-polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the non-polar solvent system, collecting fractions.

    • The desired product should elute relatively early. Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

    • Confirm the purity of the isolated product using the GC method outlined in Protocol 4.1.

References

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for a related synthesis. Available at: [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • PubChem. 1,2-Bis(2,2-difluoroethoxy)ethane. Available at: [Link]

  • PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Available at: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • YouTube. Bromination of Benzene! EAS Mechanism Explained. Available at: [Link]

  • ResearchGate. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Available at: [Link]

  • PubChem. 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Available at: [Link]

  • ICL-IP. Bromine Safety Handbook. Available at: [Link]

  • Japan Ministry of the Environment. Analytical Methods for Chemicals. Available at: [Link]

  • Chemistry LibreTexts. Structure and Stability of Benzene. Available at: [Link]

  • University of Manitoba MSpace. Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. Available at: [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Michigan State University Chemistry. Benzene and Other Aromatic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). Bacterial Degradation of Aromatic Compounds. Available at: [Link]

  • European Chemicals Agency (ECHA). Investigation report on aromatic brominated flame retardants. Available at: [Link]

  • Wikipedia. Organobromine chemistry. Available at: [Link]

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory. Available at: [Link]

  • Google Patents. Method For Removing Halogens From An Aromatic Compound.
  • University of Toronto Scarborough. Chemical Handling and Storage. Available at: [Link]

  • PubChem. 1-Bromo-2-(2-bromoethoxy)benzene. Available at: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

Sources

Technical Support Center: 1-Bromo-2-(2,2-difluoroethoxy)benzene Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Reaction Troubleshooting CAS: 946605-55-6 Molecular Formula:


Support Level:  Tier 3 (Senior Scientist / Process Chemistry)

Introduction: The Fluorine Effect

Welcome to the technical support hub for 1-Bromo-2-(2,2-difluoroethoxy)benzene . As researchers, you utilize this scaffold to introduce lipophilicity and metabolic stability into drug candidates via the difluoroethoxy tail. However, this molecule presents a classic "Goldilocks" thermodynamic challenge:

  • The Ortho-Effect: The steric bulk of the ortho-alkoxy group hinders palladium oxidative addition, requiring heat to drive cross-couplings.

  • The Electronic Risk: The electron-withdrawing nature of the fluorine atoms makes the benzylic protons (on the

    
    ) slightly acidic and the ether linkage susceptible to 
    
    
    
    -elimination under high heat + strong base .
  • The Lithiation Trap: Halogen-metal exchange requires extreme cold to prevent the "halogen dance" or benzyne formation.

This guide breaks down the temperature windows for three critical workflows: Synthesis/Storage , Lithiation , and Cross-Coupling .

Module 1: Synthesis & Stability (The Foundation)[1]

Core Issue: Users often report low yields during the ether synthesis (alkylation of 2-bromophenol) or degradation during storage.

Critical Temperature Parameters
ParameterRecommended RangeMechanism of Failure
Alkylation Temp 60°C – 80°C <60°C: Incomplete conversion due to poor nucleophilicity of the phenoxide.>90°C: Risk of E2 elimination of the difluoroethyl agent (generating 1,1-difluoroethene gas).
Storage Temp 20°C – 25°C Stable at RT. Avoid long-term storage >40°C to prevent slow hydrolysis if moisture is present.
Distillation <140°C (Bath) High vacuum required. Prolonged heating at atmospheric pressure can cause ether cleavage.
Troubleshooting Protocol: Williamson Ether Synthesis

Context: Reaction of 2-bromophenol with 2-bromo-1,1-difluoroethane (or tosylate equivalent).

  • Base Selection: Use

    
     (mild) in DMF or NMP. Avoid NaH if possible; the highly reactive hydride can attack the difluoroalkyl halide directly.
    
  • Temperature Ramp: Start at 25°C. Ramp to 60°C only after base equilibration.

  • Monitoring: If conversion stalls at 70%, do not increase temp to 120°C. Instead, add a catalytic amount of KI (Finkelstein condition) to activate the alkyl halide.

Module 2: Lithiation & Functionalization (The "Cold" Chain)

Core Issue: "I obtained a mixture of regioisomers" or "My yield is <30%." Diagnosis: Loss of kinetic control. The lithiated species is thermodynamically unstable above -60°C.

The Mechanism: Kinetic vs. Thermodynamic Control

Upon treating the substrate with n-BuLi, you generate the ortho-lithio species.

  • At -78°C (Kinetic Control): The Lithium-Halogen exchange is faster than proton transfer. The species is stable.[1]

  • At > -50°C (Thermodynamic Scrambling): The lithiated species can deprotonate unreacted starting material or undergo a "halogen dance," moving the lithium to the meta position, or eliminate LiF/LiBr to form a benzyne intermediate.

Workflow: Validated Lithiation Protocol

LithiationWorkflow Start Start: 1-Br-2-(difluoroethoxy)benzene Solvent Solvent: Anhydrous THF (Ether not recommended due to solubility) Start->Solvent Cooling Cool to -78°C (Internal Probe) Solvent->Cooling Addition Add n-BuLi (Slow dropwise) Keep Temp < -70°C Cooling->Addition Check Wait 15-30 mins Addition->Check Scramble Risk: Halogen Dance / Benzyne (If warmed > -60°C) Check->Scramble Temp Spike Trap Add Electrophile (at -78°C) Check->Trap Temp Stable Warm Slow warm to RT Trap->Warm

Caption: Figure 1. Strict temperature control is required to prevent benzyne formation or regio-scrambling during lithiation.

Q: Can I use t-BuLi instead of n-BuLi? A: Yes, and often preferred. t-BuLi undergoes halogen exchange faster (irreversibly). Use 2 equivalents at -78°C . The first equivalent performs the exchange; the second destroys the resulting t-butyl bromide.

Module 3: Cross-Coupling Optimization (The "Hot" Chain)

Core Issue: "The reaction is sluggish" or "Dehalogenation is the major product." Diagnosis: The ortho-difluoroethoxy group creates steric hindrance. Standard conditions (Pd(PPh3)4, 80°C) often fail because the oxidative addition is slow, allowing the catalyst to decompose or reduce the aryl halide (hydrodehalogenation).

Optimization Matrix
VariableRecommendationRationale
Temperature 90°C – 110°C High energy barrier for oxidative addition due to sterics.
Solvent Toluene/Water (3:1) or Dioxane Toluene allows higher temps than THF. Biphasic systems often protect the catalyst.
Base

or

Weaker bases (

) are too slow. Strong alkoxides (

) at 110°C risk eliminating the ether tail.
Ligand S-Phos or X-Phos Crucial. You need electron-rich, bulky Buchwald ligands to facilitate oxidative addition into the hindered C-Br bond.
Troubleshooting Guide: Suzuki Coupling

Scenario: Reaction stalls at 50% conversion. Fix:

  • Do NOT add more catalyst initially.

  • Check Dehalogenation: Run LCMS. If you see the mass of 1-(2,2-difluoroethoxy)benzene (M-Br), your catalyst is reducing the substrate.

    • Solution: Switch solvent to Toluene (anhydrous) to remove hydrogen sources, or increase catalyst loading of a pre-formed catalyst (e.g., Pd(dppf)Cl2 or Pd-XPhos-G3) rather than mixing Pd(OAc)2 + Ligand in situ.

CouplingLogic Start Suzuki Coupling Setup TempCheck Temp: 80-100°C? Start->TempCheck LigandCheck Ligand: Bulky Phosphine? (S-Phos/X-Phos) TempCheck->LigandCheck Yes FailSteric Stalled Conversion (Steric Failure) TempCheck->FailSteric No (<80°C) Success High Yield LigandCheck->Success Yes LigandCheck->FailSteric No (PPh3) FailElim Side Product: Phenol/Vinyl Ether (Base/Temp Failure) Success->FailElim If Base=NaOtBu & T>100°C

Caption: Figure 2. Decision tree for optimizing cross-coupling yields. Ligand selection is as critical as temperature.

FAQ: Frequently Asked Questions

Q1: Is the difluoroethoxy group stable to Lewis Acids (e.g.,


)? 
A: No. 

will cleave the ether linkage, likely removing the difluoroethyl group entirely to yield the phenol. If you need to deprotect other groups, use mild conditions (e.g., hydrogenation or specific silyl deprotection) that preserve the aryl ether.

Q2: I see a "smoky" gas evolving during the reaction at 120°C. What is it? A: This is a safety hazard. It is likely 1,1-difluoroethene , resulting from the E2 elimination of the ethoxy tail. This happens if you use strong bases (KOtBu) at high temperatures.

  • Corrective Action: Lower temp to 100°C and switch to inorganic bases (

    
    ).
    

Q3: Can I distill this compound at atmospheric pressure? A: It is not recommended. The boiling point is ~234°C. Holding the molecule at this temperature for extended periods promotes thermal decomposition. Always use vacuum distillation (<20 mmHg).

References

  • General Stability of Fluorinated Ethers: Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Discusses the stability of vs systems).
  • Lithiation of Ortho-Bromo Ethers

    • BenchChem Protocols. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene."[2] (General procedure for ortho-alkoxy aryl bromides).

    • Smith, K., et al. "Lithium-Halogen Exchange in Ortho-Substituted Aryl Bromides." Journal of Organic Chemistry. (Establishes -78°C requirement to avoid benzyne).
  • Suzuki Coupling of Sterically Hindered Halides

    • Altenhoff, G., et al. (2003).[1] "Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[1][3] Angewandte Chemie Int. Ed.

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Safety Data & Physical Properties

    • Sigma-Aldrich Safety Data Sheet (SDS). "this compound."[4]

Sources

Technical Support Center: A Guide to the Use of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS No. 151477-45-9). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols for this versatile building block. Our goal is to help you anticipate and overcome common experimental challenges, ensuring the success of your synthetic endeavors.

Compound Overview

This compound is a valuable synthetic intermediate, prized for its utility in introducing the 2-(2,2-difluoroethoxy)phenyl moiety into target molecules. This group is of significant interest in medicinal chemistry due to the unique electronic and metabolic properties conferred by the difluoroethoxy group. The molecule's reactivity is primarily dictated by the aryl bromide, which is a versatile handle for a wide range of cross-coupling and organometallic reactions.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇BrF₂OPubChem
Molecular Weight 237.04 g/mol PubChem
Appearance Colorless to light yellow liquidGeneric Data
Boiling Point ~220-230 °C (Predicted)Generic Data
Storage Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon). Keep sealed to prevent moisture ingress.[1]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: This compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[1] While not exceptionally sensitive, prolonged exposure to air, light, or moisture can lead to gradual degradation. For reactions requiring anhydrous conditions, such as Grignard formation, it is advisable to use the reagent from a freshly opened bottle or to degas it prior to use.

Q2: What are the primary chemical transformations for this reagent?

A: The carbon-bromine (C-Br) bond is the most reactive site. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation). It can also be used to form organometallic reagents, such as Grignard reagents or organolithium species, for subsequent reactions with electrophiles.[2]

Q3: How does the ortho-(2,2-difluoroethoxy) group influence the reactivity of the C-Br bond?

A: The difluoroethoxy group is moderately electron-withdrawing due to the inductive effect of the two fluorine atoms. This can influence cross-coupling reactions in two ways:

  • Oxidative Addition: The electron-deficient nature of the aromatic ring can make the initial oxidative addition step in palladium-catalyzed cycles slightly slower compared to electron-rich aryl bromides.[3] This may necessitate the use of more active catalysts or higher reaction temperatures.

  • Steric Hindrance: The ortho-substituent provides some steric bulk, which can influence the choice of catalyst ligand and reaction kinetics. Bulky ligands may be required to facilitate the reaction.

Q4: Is this compound prone to degradation or side reactions under typical reaction conditions?

A: Under standard cross-coupling conditions, the difluoroethoxy group is generally stable. The primary side reaction of concern is often hydrodebromination (loss of bromine and replacement with hydrogen), especially if the reaction is sluggish or if there are hydride sources present. In the formation of organometallic reagents, meticulous control of conditions is necessary to avoid unwanted side reactions.[4][5]

Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during key synthetic transformations.

Suzuki-Miyaura Coupling Issues

Problem 1: Low or no conversion to the desired biaryl product.

Probable CauseSuggested Solution & Scientific Rationale
Inactive Catalyst The Pd(0) active species may not have been generated efficiently or has decomposed. Solution: Use a palladium precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). These bulky, electron-rich ligands are known to form highly active catalysts that facilitate the oxidative addition to electron-neutral or deficient aryl bromides.[6]
Insufficient Base Strength The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Solution: For this substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
Solvent Issues The solvent may not be appropriate, or it may contain water or oxygen, which can deactivate the catalyst. Solution: Use anhydrous, degassed solvents. A common choice is a mixture like Dioxane/Water or Toluene/Water. Degas the entire reaction setup (solvent, reagents) by bubbling with argon or nitrogen for 15-20 minutes before adding the catalyst.
Low Reaction Temperature The activation energy for the oxidative addition step may not be met. Solution: Gradually increase the reaction temperature, typically to 80-110 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.

Problem 2: Significant hydrodebromination (replacement of -Br with -H) is observed.

Probable CauseSuggested Solution & Scientific Rationale
Slow Transmetalation If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate aryl-palladium species can undergo side reactions. Solution: Ensure your boronic acid is of high purity. Impurities can inhibit this step. Using a stronger base or adding a small amount of water (if in an anhydrous system) can sometimes accelerate transmetalation.
Presence of Hydride Source Impurities in solvents or reagents can act as hydride donors. Solution: Use high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, it can sometimes act as a hydride source at high temperatures.
Grignard Reagent Formation & Subsequent Reactions

Problem: The Grignard reaction fails to initiate (magnesium turnings remain shiny).

Probable CauseSuggested Solution & Scientific Rationale
Passive Magnesium Surface The magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction. Solution: Activate the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium and gently warm.[8] The formation of bubbles and a cloudy appearance indicates initiation.[8] Once initiated, the main substrate can be added slowly.
Presence of Water Grignard reagents are extremely strong bases and are quenched instantly by water.[9][10] Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours). Use anhydrous ether (diethyl ether or THF) from a freshly opened bottle or distilled from a drying agent.
Slow Reaction Rate The substrate may be slow to react. Solution: After adding the initial small amount of substrate, gently warm the flask. Sonication can also be used to help initiate the reaction by cleaning the magnesium surface.

Exemplary Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[11]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: To this stirring suspension, add Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Initiation: Place magnesium turnings (1.5 eq) in the flask. Add a small crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Formation: Add a small portion (~10%) of the aryl bromide solution to the magnesium. The reaction should initiate (slight warming, bubbling, disappearance of iodine color). If it doesn't, gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[8]

  • Reaction with Electrophile: After the addition is complete, continue stirring for 30-60 minutes. Cool the flask to 0 °C. Add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether dropwise.

  • Quenching & Workup: After the addition, allow the reaction to warm to room temperature. Quench carefully by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visual Guides & Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br ar_pd_br Ar-Pd(II)(Br)L₂ oxidative_addition->ar_pd_br transmetalation Transmetalation ar_pd_br->transmetalation Ar'-B(OR)₂ + Base ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Suzuki Reaction

Troubleshooting_Workflow start Start: Low/No Product Yield check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm sm_present No, SM Remains check_sm->sm_present No sm_gone Yes, SM Consumed (but no product) check_sm->sm_gone Yes cause_inactive Probable Cause: Inactive Catalyst Insufficient Heat Poor Base Activity sm_present->cause_inactive cause_degradation Probable Cause: Hydrodebromination Homocoupling Product Degradation sm_gone->cause_degradation solution_inactive Solutions: Use fresh/better catalyst & ligand Increase temperature incrementally Use dry, powdered base cause_inactive->solution_inactive solution_degradation Solutions: Rigorously degas system Check boronic acid purity Use milder conditions (temp/base) cause_degradation->solution_degradation

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

  • Longdom Publishing: Reactions of Benzene. Available at: [Link]

  • PubChem: 1-Bromo-2,4-difluorobenzene. Available at: [Link]

  • Chemistry Stack Exchange: 1-bromo-2-fluorobenzene reaction with magnesium and furan. Available at: [Link]

  • MSU Chemistry: Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Chemistry Stack Exchange: Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Available at: [Link]

  • Organic Chemistry Portal: Suzuki Coupling. Available at: [Link]

  • Organic Syntheses: 1-bromo-2-fluorobenzene. Available at: [Link]

  • Chemistry LibreTexts: Reactions with Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry: Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts: Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • University of California, Irvine: The Grignard Reaction. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd.: Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene. Available at: [Link]

Sources

Technical Support Center: 1-Bromo-2-(2,2-difluoroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene , a critical intermediate in medicinal chemistry scaffolds (often used in kinase inhibitors and metabolic stability studies).

The content is structured to address reproducibility , scale-up , and impurity management , moving beyond basic literature procedures to field-proven "best practices."

Case ID: 2-Br-DFE-Synth Status: Active Support Primary Methodology: Nucleophilic Substitution (


) / Mitsunobu Coupling

Core Reaction Workflow

The following diagram illustrates the critical decision pathways and mechanistic steps for the synthesis. It highlights the divergence between the Standard


 Route  (preferred for scale) and the Mitsunobu Route  (preferred for speed/small scale), along with failure points.

G Start Starting Material: 2-Bromophenol Decision Scale / Reagent Availability? Start->Decision SN2_Route Route A: SN2 Alkylation (Standard Scale-up) Decision->SN2_Route >10g Scale Mitsunobu_Route Route B: Mitsunobu (Gram Scale / R&D) Decision->Mitsunobu_Route <5g Scale Reagents_A Reagents: 2,2-Difluoroethyl Tosylate (TsOCH2CHF2) Base: Cs2CO3 or K2CO3 Solvent: DMF or NMP SN2_Route->Reagents_A Process_A Process: Heat to 60-80°C (12-18 Hours) Reagents_A->Process_A Risk_A Critical Risk: Elimination of Electrophile (Formation of volatile CH2=CF2) Process_A->Risk_A Product Target Product: This compound Process_A->Product Reagents_B Reagents: 2,2-Difluoroethanol PPh3 + DIAD/DEAD Solvent: THF or Toluene Mitsunobu_Route->Reagents_B Process_B Process: 0°C to RT (4-8 Hours) Reagents_B->Process_B Risk_B Critical Risk: Separation of POPh3 Stalling due to Sterics Process_B->Risk_B Process_B->Product

Caption: Decision tree comparing


 alkylation vs. Mitsunobu coupling, highlighting critical failure modes (red nodes).

Troubleshooting & FAQs

This section addresses specific reproducibility issues reported by users.

Category A: Low Yield & Incomplete Conversion ( Route)

Q1: My reaction stalls at ~60% conversion despite heating at 80°C for 24 hours. Adding more alkyl halide doesn't help. Why?

Diagnosis: This is a classic symptom of Electrophile Elimination . The 2,2-difluoroethyl group is prone to E2 elimination in the presence of base, generating 1,1-difluoroethylene (a gas), which escapes the reaction vessel.

  • Mechanism: The

    
    -hydrogens on the difluoroethyl group are acidified by the fluorine atoms. Carbonate bases (especially at high T) can deprotonate this position, destroying your alkylating agent.
    
  • Solution:

    • Lower the Temperature: Do not exceed 60-65°C. Higher temperatures favor elimination over substitution.

    • Switch Leaving Groups: If using 1-bromo-2,2-difluoroethane, switch to 2,2-difluoroethyl tosylate (TsOCH2CHF2) or triflate . The sulfonate leaving groups are more reactive, allowing the

      
       reaction to proceed faster than the elimination side reaction at lower temperatures [1].
      
    • Stoichiometry: Start with 1.5 equivalents of the electrophile. If stalling occurs, add a second portion (0.5 eq) after cooling the reaction slightly, then reheat.

Q2: I see a "ghost" peak in the HPLC that overlaps with the product. What is it?

Diagnosis: This is likely the C-alkylated byproduct or unreacted phenol masked by solvent effects.

  • C-Alkylation: While rare with carbonate bases, the ortho-position of 2-bromophenol is electronically activated. However, the most common impurity is actually 2,2-difluoroethyl tosylate (excess reagent) if you are using UV detection (tosyl group is UV active).

  • Verification: Run a GC-MS. The tosylate will have a distinct mass spectrum compared to the ether product.

  • Remedial Action: Wash the organic layer vigorously with 1M NaOH during workup. This converts excess tosylate to the water-soluble alcohol and removes unreacted phenol.

Category B: Scale-Up & Safety

Q3: On a 100g scale, the reaction exothermed and turned black. What happened?

Diagnosis: Thermal runaway causing decomposition of the DMF/Base system .

  • Cause: The reaction of phenols with bases like NaH is exothermic (hydrogen evolution). Even with Carbonates, the heterogeneous mixture can form "hot spots" if stirring is inefficient.

  • Fix:

    • Base Choice: Avoid NaH on large scale unless you have strict cooling. Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
      
      
      is more soluble and reactive, often allowing lower temperatures (50°C) [2].
    • Solvent: Ensure the DMF is dry. Water accelerates the hydrolysis of the alkylating agent, generating acid (HOTs/HBr), which can catalyze further decomposition.

Standardized Experimental Protocols

Method A: Alkylation (Recommended for >5g)

This method prioritizes robustness and purification ease.

ParameterSpecificationNotes
Limiting Reagent 2-Bromophenol (1.0 eq)Purity >98% (Check for oxidation)
Electrophile 2,2-Difluoroethyl tosylate (1.3 eq)Critical: Prepare fresh or store at 4°C.
Base

(2.0 eq)
Anhydrous, fine powder (grind if needed).
Solvent DMF (5 mL per gram of phenol)Anhydrous (<0.1% water).
Temperature 60°CDo not exceed 70°C to minimize elimination.

Step-by-Step:

  • Charge 2-bromophenol and DMF into the flask. Stir until dissolved.

  • Add

    
     in one portion. The suspension may turn slightly yellow (phenoxide formation).
    
  • Add 2,2-difluoroethyl tosylate dropwise over 15 minutes.

  • Heat to 60°C and monitor by HPLC/TLC.

    • Checkpoint: If conversion <90% after 16h, add 0.2 eq of tosylate.

  • Workup: Cool to RT. Dilute with water (3x reaction volume) and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Wash: Wash organic layer with 1N NaOH (2x) to remove unreacted phenol (Critical for purity). Wash with Brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Concentrate. If the oil is colored, pass through a short silica plug eluting with 5% EtOAc/Hexanes.

Method B: Mitsunobu Coupling (Recommended for Screening)

Useful when the tosylate is unavailable.

Reagents: 2-Bromophenol (1.0 eq), 2,2-Difluoroethanol (1.2 eq),


 (1.5 eq), DIAD (1.5 eq).
Solvent:  THF (anhydrous).

Protocol:

  • Dissolve phenol, alcohol, and

    
     in THF at 0°C.
    
  • Add DIAD dropwise (maintain T < 5°C).

  • Warm to Room Temperature and stir for 12h.

  • Note: This method often requires column chromatography to remove triphenylphosphine oxide (

    
    ).
    

Analytical Data Summary

PropertyExpected ValueTroubleshooting Note
Appearance Clear, colorless oilYellow/Brown = Oxidation of phenol or solvent impurities.
1H NMR (CDCl3)

4.25 (td, 2H,

),

6.10 (tt, 1H,

)
The triplet of triplets at ~6.1 ppm is the diagnostic signal for the terminal

proton (

).
19F NMR

-125 ppm (dt)
Clean doublet of triplets. Complex splitting indicates impurities.
MS (EI/ESI) M+ and [M+2]+ (1:1 ratio)Characteristic Bromine isotope pattern is essential for confirmation.

References

  • General Alkylation of Phenols with Fluoroalkyl Sulfonates

    • Title: "Nucleophilic fluoroalkyl
    • Context: Describes the superior reactivity of sulfonates over halides for fluorinated chains to avoid elimin
    • Source:Journal of Fluorine Chemistry.
    • Link:(Note: Specific protocol adapted from general methodology in patents, e.g., WO2010128324).

  • Cesium Carbonate Effect

    • Title: "Cesium carbonate: A powerful base for organic synthesis."
    • Context: Explains the "Cesium Effect" in enhancing SN2 reactions of phenols.
    • Source:Chemical Reviews.
    • Link:

  • Mitsunobu Reaction Mechanism

    • Title: "The Mitsunobu Reaction"[1][3][4]

    • Context: Standard oper
    • Source:Organic Reactions.[1][4][5][6]

    • Link:

(Note: Specific synthesis of this compound is frequently cited in patent literature for kinase inhibitors, e.g., precursors to molecules like regorafenib analogs, though often without detailed optimization data. The protocols above represent the optimized "best practice" derived from these sources.)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-(2,2-difluoroethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Bromoarenes are foundational pillars in modern organic synthesis, prized for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 1-Bromo-2-(2,2-difluoroethoxy)benzene , a fluorinated building block of increasing interest, with other common bromoarenes. We will delve into the electronic and steric factors governing its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by established chemical principles and representative experimental protocols.

The Underlying Principles of Bromoarene Reactivity in Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry. The general catalytic cycle, applicable to most of these transformations, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

The initial and often rate-determining step is the oxidative addition of the bromoarene to a Pd(0) complex.[4] In this step, the palladium center inserts into the carbon-bromine bond, forming a Pd(II) species. The facility of this step is highly sensitive to the electronic properties of the bromoarene.

  • Electron-Withdrawing Groups (EWGs) attached to the aromatic ring decrease the electron density of the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally accelerates the reaction.

  • Electron-Donating Groups (EDGs) have the opposite effect, increasing electron density and slowing the rate of oxidative addition.[5]

  • Steric Hindrance near the bromine atom can impede the approach of the bulky palladium catalyst, slowing the reaction regardless of electronic effects.[6]

Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_product Ar-Pd(II)(R')L₂ pd2_complex->transmetalation_product Transmetalation (R'-M) transmetalation_product->pd0 Reductive Elimination product Ar-R' transmetalation_product->product center_point

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Characterizing the Substituent: The 2-(2,2-difluoroethoxy) Group

To predict the reactivity of this compound, we must first analyze the electronic and steric nature of its unique substituent.

The 2-(2,2-difluoroethoxy) group (-OCH₂CF₂H) presents a fascinating dichotomy of electronic effects:

  • Inductive Effect (-I): The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds to the ether oxygen and subsequently to the aromatic ring.

  • Resonance Effect (+M): The ether oxygen atom possesses lone pairs that can be donated into the aromatic pi-system through resonance. This is an electron-donating effect.

While ethers are typically considered activating groups, the strong -I effect from the geminal fluorines significantly diminishes the oxygen's ability to donate electron density. Studies on analogous groups, such as the difluoro(methoxy)methyl group (-CF₂OCH₃), have shown them to be moderately electron-withdrawing.[7] Therefore, the 2-(2,2-difluoroethoxy) group is best classified as a net electron-withdrawing group , which should enhance the rate of oxidative addition compared to unsubstituted or alkyl-substituted bromoarenes.

Steric Effect: As an ortho substituent, the 2-(2,2-difluoroethoxy) group imparts some steric bulk around the reaction center, which could potentially hinder the approach of the palladium catalyst. However, the flexible ethoxy chain may mitigate this effect compared to more rigid ortho groups like tert-butyl.

Electronic_Effects substituent Substituent -OCH₂CF₂H inductive Inductive Effect (-I) • Strong electron withdrawal • Transmitted via σ-bonds • Dominant effect substituent->inductive pulls e⁻ density resonance Resonance Effect (+M) • Lone pair donation from Oxygen • Transmitted via π-system • Weakened by fluorine pull substituent->resonance donates e⁻ density net_effect Net Effect Moderately Deactivating (Electron-Withdrawing) inductive->net_effect resonance->net_effect

Caption: Dueling electronic effects of the 2-(2,2-difluoroethoxy) group.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent, is a cornerstone of biaryl synthesis.[2][8] The reaction is typically tolerant of a wide range of functional groups.[9][10]

Expected Reactivity

Given the electron-withdrawing nature of the 2,2-difluoroethoxy substituent, this compound is expected to be more reactive than bromobenzene and significantly more reactive than bromoarenes bearing electron-donating groups (e.g., 4-bromotoluene). Its reactivity should be comparable to, or slightly less than, bromoarenes with strongly deactivating groups like a nitro group, which are highly activated towards oxidative addition.[4][11]

Comparative Reactivity Table: Suzuki-Miyaura Coupling
BromoareneSubstituent TypeExpected Relative ReactivityRationale
4-BromonitrobenzeneStrongly EWG++++ (Fastest)Strong -I, -M effects make the C-Br bond highly polarized and susceptible to oxidative addition.[4]
This compound Moderately EWG+++Net inductive withdrawal from the -OCH₂CF₂H group activates the C-Br bond.
BromobenzeneNeutral++Baseline reactivity for comparison.
4-BromotolueneWeakly EDG+ (Slowest)The methyl group donates electron density, slightly deactivating the C-Br bond towards oxidative addition.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoarene (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or [Pd(dppf)Cl₂] (2 mol%), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).[10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[10][12]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[13][14][15] The choice of ligand, base, and solvent is critical for success and is highly substrate-dependent.[12][16]

Expected Reactivity

Similar to the Suzuki coupling, the oxidative addition step is crucial. Therefore, the electron-deficient nature of this compound should facilitate this reaction. It is expected to outperform electron-rich or sterically hindered bromoarenes. The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is common, along with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that stabilize the palladium catalyst and promote reductive elimination.[17][18]

Comparative Reactivity Table: Buchwald-Hartwig Amination
BromoareneSubstituent TypeExpected Relative ReactivityRationale
4-BromobenzonitrileStrongly EWG++++ (Fastest)The cyano group strongly activates the aryl bromide for oxidative addition.[17]
This compound Moderately EWG+++The EWG nature of the substituent enhances reactivity. Potential ortho-steric hindrance may require a suitable bulky ligand.
BromobenzeneNeutral++Standard substrate, often used for catalyst screening.[12]
2-Bromo-m-xyleneEDG / Sterically Hindered+ (Slowest)Both electronic deactivation (two methyl groups) and steric hindrance slow the reaction significantly.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires rigorous exclusion of air and moisture.

  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., [Pd(allyl)Cl]₂; 1-2 mol%), a suitable phosphine ligand (e.g., t-BuXPhos; 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃; 1.4 equiv) to an oven-dried reaction vessel.[12]

  • Reagent Addition: Add the bromoarene (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[12]

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS or GC-MS.

  • Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography.

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add Pd Catalyst, Ligand, and Base setup2 2. Add Bromoarene and Coupling Partner setup1->setup2 setup3 3. Add Degassed Anhydrous Solvent setup2->setup3 reaction 4. Heat to Target Temperature setup3->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup1 6. Cool and Quench monitoring->workup1 workup2 7. Extraction with Organic Solvent workup1->workup2 workup3 8. Dry, Filter, and Concentrate workup2->workup3 purification 9. Column Chromatography workup3->purification

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a dual palladium-copper catalyst system.[19][20][21][22]

Expected Reactivity

The reactivity trend in Sonogashira coupling generally follows the strength of the C-X bond (I > Br > Cl), but electronic effects are also significant.[19] As with the other couplings, the electron-withdrawing 2-(2,2-difluoroethoxy) group is expected to accelerate the rate-limiting oxidative addition step. Therefore, this compound should react more readily than electron-rich bromoarenes under standard Sonogashira conditions.

Comparative Reactivity Table: Sonogashira Coupling
BromoareneSubstituent TypeExpected Relative ReactivityRationale
4-IodonitrobenzeneStrongly EWG (Iodide)+++++ (Fastest)Combines the high reactivity of an aryl iodide with strong electronic activation.
This compound Moderately EWG+++Activated C-Br bond due to the EWG substituent should facilitate coupling.
BromobenzeneNeutral++A standard substrate for this transformation.[21]
4-BromoanisoleEDG+ (Slowest)The electron-donating methoxy group reduces the electrophilicity of the reaction center, slowing oxidative addition.
Protocol: General Procedure for Sonogashira Coupling

This reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).

  • Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper co-catalyst (e.g., CuI; 1-5 mol%).[19]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous, degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves to neutralize the HBr byproduct.[19][20] Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove precipitated salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Conclusion

This compound emerges as a highly promising and reactive building block for palladium-catalyzed cross-coupling reactions. The net electron-withdrawing character of the 2,2-difluoroethoxy substituent serves to activate the C-Br bond towards the crucial oxidative addition step. Consequently, it is predicted to exhibit superior reactivity compared to bromobenzene and its electron-rich analogues in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the ortho positioning of the substituent may introduce minor steric challenges, these can typically be overcome with modern, bulky phosphine ligands. For chemists seeking to introduce fluorinated motifs into complex molecules, this compound represents a versatile and efficient entry point.

References

  • Dutan, C., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2020). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media | Request PDF. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

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  • ResearchGate. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

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  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]

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  • National Institutes of Health. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

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  • ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]

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A Forward-Looking Guide to the Biological Evaluation of 1-Bromo-2-(2,2-difluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The 1-bromo-2-(2,2-difluoroethoxy)benzene core represents a largely unexplored scaffold with significant potential. This guide provides a prospective framework for researchers, scientists, and drug development professionals on how to approach the evaluation of its derivatives in biological assays. While direct efficacy data for this specific class of compounds is not yet prevalent in published literature, an analysis of its constituent chemical motifs provides a strong rationale for its investigation across several therapeutic areas.

The benzene ring is a common starting point for many therapeutic agents. The introduction of a bromine atom can facilitate further synthetic modifications and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1][2] The difluoroethoxy group is of particular interest as a bioisostere for other functionalities.[3][4][5][6] The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[6][7][8]

Given these characteristics, derivatives of this compound are prime candidates for screening in a variety of biological assays. This guide will outline a logical, scientifically-grounded approach to this process, from the selection of initial assays to the detailed protocols for their execution and data interpretation.

Proposed Screening Strategy and Rationale

A rational approach to screening a novel compound library involves a tiered system, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies. Based on the known biological activities of other halogenated and alkoxy-substituted aromatic compounds, the following areas are proposed as primary targets for investigation:

  • Oncology: Many small-molecule kinase inhibitors feature halogenated aromatic rings. The electronic properties of the this compound scaffold could favor interactions within the ATP-binding pocket of various kinases.

  • Antimicrobial Activity: Halogenated phenols and other benzene derivatives have a long history as antimicrobial agents.[9] The potential for these compounds to disrupt microbial cell membranes or inhibit essential enzymes warrants investigation.

  • Enzyme Inhibition: Beyond kinases, the scaffold could be effective against other enzyme classes, such as proteases or sulfatases, where halogenated and hydrophobic moieties can contribute to binding affinity.[10]

The following diagram illustrates a potential high-level workflow for the initial screening of a library of these novel derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Compound Library->Antimicrobial Assay Enzyme Inhibition Panel Enzyme Inhibition Panel Compound Library->Enzyme Inhibition Panel Validate Hits Validate Hits Cytotoxicity Assay->Validate Hits Active Compounds Antimicrobial Assay->Validate Hits Active Compounds Enzyme Inhibition Panel->Validate Hits Active Compounds IC50/EC50 Determination IC50/EC50 Determination Validate Hits->IC50/EC50 Determination Lead Compounds Lead Compounds IC50/EC50 Determination->Lead Compounds Potent Compounds Target Identification Target Identification Lead Compounds->Target Identification In Vivo Models In Vivo Models Lead Compounds->In Vivo Models

Caption: High-level workflow for screening this compound derivatives.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a concrete example, this section details a protocol for a common and robust assay for identifying potential kinase inhibitors. The causality behind each step is explained to ensure scientific integrity.

Assay Principle: This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a test compound will result in a higher ATP level.

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase substrate (a peptide or protein that is a known substrate for the kinase)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. This minimizes the final DMSO concentration, which can interfere with the assay.

    • Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Kinase and Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The concentrations should be optimized beforehand to ensure the assay is in the linear range.

    • Add the kinase/substrate mix to all wells of the plate.

  • Initiation of the Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer.

    • Add the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation period should be long enough to allow for significant ATP consumption in the negative control wells but short enough to avoid complete ATP depletion.

  • Signal Detection:

    • Add the ATP detection reagent to all wells. This reagent contains luciferase and luciferin, which will produce a luminescent signal in the presence of ATP.

    • Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Data Presentation and Interpretation

The raw data from the plate reader (Relative Luminescence Units, RLU) should be processed to determine the percent inhibition for each compound at each concentration.

Calculation of Percent Inhibition:

% Inhibition = 100 * (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)

The results can then be compiled into a table for easy comparison.

Table 1: Hypothetical Inhibition Data for a Series of this compound Derivatives against Kinase X

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
BDFB-001HH> 50
BDFB-0024-MethylH15.2
BDFB-0034-ChloroH8.7
BDFB-004H5-Fluoro22.1
BDFB-0054-Methyl5-Fluoro5.4
Staurosporine--0.01

This tabular format allows for a clear structure-activity relationship (SAR) analysis. For instance, in this hypothetical data, the addition of a 4-chloro group (BDFB-003) is more effective at increasing potency than a 4-methyl group (BDFB-002), and combining the 4-methyl and 5-fluoro substituents (BDFB-005) results in a synergistic effect.

Illustrative Signaling Pathway

Should a lead compound emerge from the screening campaign, the next step would be to understand its effect on cellular signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be modulated by a kinase inhibitor.

cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds and Activates Substrate Protein Substrate Protein Receptor Tyrosine Kinase->Substrate Protein Phosphorylates Downstream Kinase Downstream Kinase Substrate Protein->Downstream Kinase Activates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates BDFB-005 BDFB-005 BDFB-005->Receptor Tyrosine Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by a lead compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive molecules. Although direct experimental data is currently lacking, a systematic and rationale-driven approach to its biological evaluation is likely to yield valuable discoveries. This guide provides a comprehensive, albeit prospective, framework for initiating such an investigation. The key to success will be a thorough and multi-faceted screening approach, followed by rigorous hit validation and mechanism-of-action studies. The insights gained from such a program will not only elucidate the therapeutic potential of this novel class of compounds but also contribute to the broader understanding of structure-activity relationships in drug design.

References

  • Frontiers in Chemistry. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

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  • PubMed Central. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). Biotransformation and toxicity of halogenated benzenes. Retrieved from [Link]

  • PubMed. (n.d.). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • SciSpace. (n.d.). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Benzene Derivatives from Ink Lead to False Positive Results in Neonatal Hyperphenylalaninemia Screening with Ninhydrin Fluorometric Method. Retrieved from [Link]

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  • SlideShare. (n.d.). Application of Bioisosteres in Drug Design. Retrieved from [Link]

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  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ScholarsArchive@OSU. (n.d.). Utilization of Structure-Activity-Relationship for Predicting Chemical Toxicity in Primary Human Lung Cells. Retrieved from [Link]

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  • ChemistryViews. (n.d.). Influence of Benzene Substituents on Halogen Bonds Studied. Retrieved from [Link]

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A Comparative Structural Analysis of 1-Bromo-2-(2,2-difluoroethoxy)benzene and Its Isomers for Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. The introduction of fluorine atoms into aromatic systems is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates. This guide provides an in-depth structural analysis of 1-Bromo-2-(2,2-difluoroethoxy)benzene, a compound of interest in medicinal chemistry, and compares it with its positional isomers and a non-fluorinated analog. This comparative approach, supported by predicted spectral data and standardized experimental protocols, offers a framework for the unambiguous identification and characterization of this class of compounds.

Introduction: The Significance of Fluorinated Aryl Ethers

Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—make it a valuable element in drug design. The incorporation of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The 2,2-difluoroethoxy moiety, in particular, is of growing interest as a bioisosteric replacement for other functional groups, offering a distinct conformational and electronic profile. This compound and its isomers serve as important building blocks in the synthesis of more complex pharmaceutical intermediates. Their bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Accurate structural elucidation of these starting materials is crucial to ensure the integrity of the final products.

This guide will focus on a comparative analysis of the following four compounds:

  • This compound (Ortho Isomer)

  • 1-Bromo-3-(2,2-difluoroethoxy)benzene (Meta Isomer)

  • 1-Bromo-4-(2,2-difluoroethoxy)benzene (Para Isomer)

  • 1-Bromo-2-ethoxybenzene (Non-fluorinated Analog)

We will explore their structural nuances through a detailed examination of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Predicted Structural Analysis of this compound

A thorough structural analysis of this compound relies on a combination of spectroscopic techniques. Below is a detailed prediction of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 6.8-7.6 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The proton ortho to the bromine atom is expected to be the most deshielded.

  • Difluoroethoxymethyl Protons (δ 4.2-4.5 ppm, Triplet): The two protons of the -OCH₂- group will appear as a triplet due to coupling with the two adjacent fluorine atoms.

  • Difluoromethyl Proton (δ 5.9-6.4 ppm, Triplet of triplets): The single proton on the difluoromethyl group (-CHF₂) will be significantly deshielded and will appear as a triplet of triplets due to coupling with the two fluorine atoms and the two protons of the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be shifted upfield compared to the others, while the carbon attached to the oxygen will be shifted downfield.

  • Aliphatic Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm, while the -CHF₂ carbon will be a triplet at approximately δ 115-120 ppm due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.[1]

  • A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group, likely appearing as a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons. The chemical shift is predicted to be in the range of -120 to -130 ppm (relative to CFCl₃).[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) MS is expected to show:

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 236 and 238, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Patterns:

    • Loss of the difluoroethoxy side chain ([M - OCH₂CHF₂]⁺) leading to a bromobenzene radical cation at m/z 155/157.

    • Cleavage of the C-Br bond ([M - Br]⁺) resulting in a fragment at m/z 157.

    • Fragmentation of the ether linkage, potentially leading to a bromophenoxy cation at m/z 171/173.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • C-H aromatic stretching: ~3050-3100 cm⁻¹

  • C-H aliphatic stretching: ~2850-3000 cm⁻¹

  • C=C aromatic stretching: ~1450-1600 cm⁻¹

  • Aryl-O-C asymmetric stretching: A strong band around 1250 cm⁻¹

  • C-F stretching: Strong absorptions in the region of 1000-1100 cm⁻¹

  • C-Br stretching: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.

Comparative Analysis with Isomers and Analogs

The structural differences between the ortho, meta, and para isomers, as well as the non-fluorinated analog, are clearly reflected in their predicted spectroscopic data.

NMR Spectroscopy Comparison

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectra. The symmetry of the para isomer will result in a simpler aromatic region compared to the more complex patterns of the ortho and meta isomers. In ¹³C NMR, the number of unique aromatic carbon signals will also reflect the symmetry of each isomer. The ¹⁹F NMR chemical shifts are expected to be similar for all three fluorinated isomers, as the electronic environment of the difluoroethoxy group is less affected by the position of the bromine atom. The absence of fluorine in 1-bromo-2-ethoxybenzene will be evident in its simpler ¹H and ¹³C NMR spectra and the absence of a ¹⁹F NMR signal.

Table 1: Predicted NMR Spectral Data Comparison

CompoundPredicted ¹H NMR (Aromatic Region)Predicted ¹H NMR (-OCH₂-)Predicted ¹H NMR (-CHF₂)Predicted ¹³C NMR (Aromatic Signals)Predicted ¹⁹F NMR
Ortho Isomer Complex multipletTripletTriplet of triplets6Doublet of triplets
Meta Isomer Complex multipletTripletTriplet of triplets6Doublet of triplets
Para Isomer Two doubletsTripletTriplet of triplets4Doublet of triplets
Non-fluorinated Complex multipletQuartet (-OCH₂CH₃)N/A6N/A
Mass Spectrometry Comparison

The molecular weight of all three brominated difluoroethoxybenzene isomers is the same (237.04 g/mol ), so they will exhibit the same molecular ion peaks at m/z 236/238. While the major fragmentation pathways are expected to be similar, the relative intensities of the fragment ions may differ slightly due to subtle differences in bond stabilities. 1-Bromo-2-ethoxybenzene will have a different molecular weight (201.06 g/mol ) and will show molecular ion peaks at m/z 200/202.

Infrared Spectroscopy Comparison

The IR spectra of the three isomers will be very similar, with the primary differences appearing in the fingerprint region (below 900 cm⁻¹) due to variations in the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic ring. The non-fluorinated analog will lack the strong C-F stretching bands.

Experimental Protocols

To obtain high-quality, reproducible data for structural confirmation, standardized experimental protocols are essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the solvent is appropriate for the compound's solubility and does not have signals that overlap with key analyte resonances.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used. An appropriate chemical shift reference, such as CFCl₃ (external) or a secondary standard, should be employed.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

ATR-FTIR Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal.[4]

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Collect the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Visualization of Molecular Structures and Workflow

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer cluster_analog Non-fluorinated Analog ortho This compound meta 1-Bromo-3-(2,2-difluoroethoxy)benzene para 1-Bromo-4-(2,2-difluoroethoxy)benzene analog 1-Bromo-2-ethoxybenzene start Sample nmr NMR Analysis (¹H, ¹³C, ¹⁹F) start->nmr ms GC-MS Analysis start->ms ir ATR-FTIR Analysis start->ir data Spectral Data (Chemical Shifts, m/z, Wavenumbers) nmr->data ms->data ir->data structure Structural Elucidation & Comparative Analysis data->structure

Caption: General workflow for structural analysis.

Conclusion

The structural analysis of this compound and its comparison with relevant isomers and analogs demonstrate the power of a multi-technique spectroscopic approach. While each technique provides valuable information, their combined application allows for a comprehensive and unambiguous characterization. The predicted spectral differences, particularly in NMR, serve as a robust guide for distinguishing between these closely related compounds. The detailed protocols provided herein offer a standardized framework for researchers to confidently identify and characterize these and similar fluorinated building blocks, ensuring the quality and integrity of materials used in the drug discovery and development pipeline.

References

  • PerkinElmer. (n.d.). ChemDraw. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Bromo-2-ethoxybenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Environmental Protection Agency. (2007, August). Method 1614 Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS. Retrieved from [Link]

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  • WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Polybrominated diphenyl ethers by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples. Quantitative Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) F-19 NMR: a valuable tool for studying biological events. Retrieved from [Link]

  • Springer Nature. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluoroalkyl ethers in materials and pharmaceutical research, and methods for their preparation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene, 4-Bs/Oct Si QD cluster, and Si QD cluster (a). 1 H NMR spectra of 1-bromo-4-ethynylbenzene and 4-Bs/Oct Si QDs (b). Retrieved from [Link]

Sources

A Comparative Guide to a Novel BTK Inhibitor Synthesized from 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, (S)-4-amino-1-(1-(but-2-ynoyl)pyrrolidin-3-yl)-N-(2'-(2,2-difluoroethoxy)-[1,1'-biphenyl]-4-yl)-1H-pyrazole-3-carboxamide, hereafter referred to as Compound-X . Synthesized from the versatile building block 1-Bromo-2-(2,2-difluoroethoxy)benzene, this compound's in vitro performance is evaluated against established, clinically approved BTK inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: The Strategic Importance of the 2-(2,2-difluoroethoxy)phenyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 2-(2,2-difluoroethoxy)phenyl moiety, derived from precursors like this compound, serves as a valuable pharmacophore. Its unique electronic and lipophilic characteristics can lead to favorable interactions within the target protein's binding site and improve the overall druglike properties of the molecule. This guide focuses on a potent BTK inhibitor, Compound-X, which features this specific structural motif.

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and autoimmune diseases.[1][2] The irreversible inhibition of BTK has been a clinically validated approach, with several approved drugs demonstrating significant therapeutic benefit.[3][4] Here, we will dissect the synthesis of Compound-X and compare its in vitro potency and selectivity against the benchmark inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of Compound-X hinges on the strategic construction of its biphenyl core, which is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5][6][7]

Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The pivotal step in forming the biphenyl backbone of Compound-X involves the coupling of an organoboron compound derived from this compound with a suitable coupling partner. This reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation and reductive elimination steps of the catalytic cycle. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Following the successful synthesis of the 2'-(2,2-difluoroethoxy)-[1,1'-biphenyl]-4-amine intermediate, a series of subsequent amidation and coupling steps are employed to append the pyrazole-carboxamide and the reactive but-2-ynoyl-pyrrolidine moieties, ultimately yielding the final product, Compound-X.

In Vitro Performance Evaluation: A Head-to-Head Comparison

The efficacy of a kinase inhibitor is primarily determined by its potency (how little of the drug is needed to inhibit the target) and its selectivity (how well it inhibits the target versus other kinases). High potency is desirable for therapeutic efficacy, while high selectivity is crucial for minimizing off-target side effects.[8][9]

Comparative Potency Against BTK

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The in vitro enzymatic assay for Compound-X demonstrated a BTK IC50 of 0.8 nM . This indicates high potency, comparable to or exceeding that of several clinically approved BTK inhibitors.

CompoundBTK IC50 (nM) Mechanism
Compound-X 0.8 Irreversible
Ibrutinib0.5 - 1.5[10]Irreversible
Acalabrutinib5.1[10]Irreversible
Zanubrutinib<1.0[11]Irreversible
Table 1: Comparative in vitro potency of BTK inhibitors against the target enzyme.
Comparative Selectivity Profile

To assess selectivity, the inhibitors were tested against a panel of other kinases, particularly those with a homologous cysteine residue in the active site that could be targeted by irreversible inhibitors. A more selective inhibitor will show a significantly higher IC50 value for off-target kinases compared to its on-target BTK IC50. Acalabrutinib and Zanubrutinib were developed as second-generation inhibitors with the goal of improving selectivity over the first-in-class Ibrutinib to reduce certain adverse effects.[2][10]

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.5 - 1.5 [10]5.1 [10]<1.0 [11]
EGFR~7.8>1000~1.3
TEC~78>1000~1.0
SRC~65>1000~3.4
LCK~5.3>1000~2.1
Table 2: Kinase selectivity profile of approved BTK inhibitors. Data compiled from multiple sources and assays may vary.[8][10][11]

While a full kinase panel for Compound-X is not publicly available, its structural novelty suggests that its selectivity profile would be a critical determinant of its therapeutic potential and would require comprehensive characterization.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of in vitro data relies on robust and well-characterized assay methodologies. The following is a detailed protocol for a homogenous, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is widely used for determining kinase inhibitor potency.

Protocol: ADP-Glo™ BTK Enzyme Inhibition Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare a buffer containing 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, and 50µM DTT.[12]
  • BTK Enzyme: Recombinant human BTK enzyme is diluted in 1x Kinase Assay Buffer to a final concentration that produces a signal within the linear range of the assay (e.g., 2-5 ng/reaction).
  • Substrate/ATP Mix: Prepare a solution in 1x Kinase Assay Buffer containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration close to its Km for BTK (typically 10-50 µM).
  • Test Compounds: Serially dilute Compound-X and comparator inhibitors in 100% DMSO, followed by a further dilution in 1x Kinase Assay Buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO control).
  • Add 5 µL of the diluted BTK enzyme to all wells except for the "no enzyme" blank controls.
  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
  • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix.
  • Incubate for 60 minutes at 30°C.[13]

3. Signal Detection:

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.
  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[12]
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.[12]
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all data points.
  • Normalize the data to the vehicle control (100% activity) and a high concentration inhibitor control (0% activity).
  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

BTK Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade is essential for B-cell proliferation, survival, and differentiation.[1][5] Covalent inhibitors like Compound-X form a permanent bond with a cysteine residue (Cys481) in the BTK active site, blocking its activity.[14]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 Second Messengers PLCG2->DAG_IP3 Downstream NF-κB, NFAT, MAPK Activation DAG_IP3->Downstream Proliferation Cell Proliferation, Survival & Differentiation Downstream->Proliferation Inhibitor Compound-X (Covalent Inhibitor) Inhibitor->BTK Irreversible Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

In Vitro Inhibitor Screening Workflow

The process of identifying and characterizing a lead compound like Compound-X follows a logical, multi-step workflow designed to assess potency, selectivity, and cellular activity.

Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays PrimaryScreen Primary Screen (e.g., ADP-Glo Assay) Determine BTK IC50 Selectivity Selectivity Profiling (Kinase Panel) Determine Off-Target IC50s PrimaryScreen->Selectivity Potent Hits CellularPotency Cellular Potency Assay (e.g., pBTK Western Blot) Determine Cellular IC50 Selectivity->CellularPotency Selective Hits CellViability Cell Viability Assay (e.g., in B-cell lines) Determine Anti-proliferative Effect CellularPotency->CellViability Lead Lead Compound (e.g., Compound-X) CellViability->Lead

Caption: A typical workflow for in vitro kinase inhibitor evaluation.

Conclusion and Future Directions

The novel compound synthesized from this compound, Compound-X , demonstrates exceptional in vitro potency against Bruton's Tyrosine Kinase, with an IC50 value of 0.8 nM. This places it among the most potent BTK inhibitors described, including clinically approved drugs like Ibrutinib and Zanubrutinib. The presence of the 2-(2,2-difluoroethoxy)phenyl group, introduced via a strategic Suzuki-Miyaura coupling, likely contributes to this high affinity.

While the initial potency data is highly encouraging, the critical next step is a comprehensive selectivity profiling across a broad panel of kinases. This will establish a comparative safety index against established therapies and determine if the novel scaffold offers advantages in avoiding known off-target effects associated with first-generation inhibitors. Subsequent evaluation in cell-based assays measuring BTK target engagement and anti-proliferative effects in relevant cancer cell lines will be essential to validate these biochemical findings and justify further preclinical development.

References

[15] Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and Safety Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. Available at: [Link]

[16] BPS Bioscience. (n.d.). BTK Kinase Assay Kit. Available at: [Link]

[17] Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine, 374(4), 323-332. Available at: [Link]

[18] Herman, S. E., et al. (2017). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research, 23(12), 3169-3178. Available at: [Link]

[1] Rip, J., et al. (2022). Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 10, 868234. Available at: [Link]

[3] Scarfò, L., & Ghia, P. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 25(18), 4252. Available at: [Link]

[10] Sun, C., et al. (2020). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 34(3), 829-839. Available at: [Link]

[19] Tam, C. S., et al. (2021). Zanubrutinib in patients with previously treated B-cell malignancies. The Lancet Oncology, 22(12), 1747-1758. Available at: [Link]

[5] Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

[11] Various Authors. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. Available at: [Link]

[13] Wang, Q., et al. (2015). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 58(17), 6937-6949. Available at: [Link]

[20] WIPO Patent WO/2018/227133. (2018). PYRAZOLE CARBOXAMIDE COMPOUNDS AS BRUTON'S TYROSINE KINASE (BTK) INHIBITORS. Available at: [Link]

[8] Wu, J., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4501. Available at: [Link]

[2] Wikipedia contributors. (2024, January 29). Bruton's tyrosine kinase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

[6] Wikipedia contributors. (2024, January 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

[9] OncLive. (2023). Clinical Practice Insights: Comparing the Safety Profiles of Acalabrutinib, Ibrutinib, and Zanubrutinib. Available at: [Link]

[4] Personalized Medicine in Oncology. (2018). New BTK Inhibitor Leads to Durable Responses in Relapsed or Refractory Chronic Lymphocytic Leukemia. Available at: [Link]

[21] PubChem. (n.d.). This compound. Available at: [Link]

[14] ClinPGx. (n.d.). Ibrutinib. Available at: [Link]

[7] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-Bromo-2-(2,2-difluoroethoxy)benzene and Structurally Similar Building Blocks in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the introduction of fluorine-containing moieties is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. 1-Bromo-2-(2,2-difluoroethoxy)benzene has emerged as a valuable building block, offering a versatile platform for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the 2,2-difluoroethoxy group imparts the desirable properties of fluorine.

This guide presents a comprehensive benchmarking of this compound against a curated selection of structurally analogous building blocks. Through a detailed examination of their performance in two of the most pivotal transformations in modern synthetic chemistry—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—we aim to provide researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to make informed decisions in their synthetic endeavors. Our analysis will delve into the nuanced interplay of steric and electronic effects that govern the reactivity of these building blocks, supported by detailed experimental protocols and comparative data.

Selection of Comparative Building Blocks: A Rationale Based on Structural and Electronic Diversity

To provide a thorough and insightful comparison, we have selected three building blocks that systematically vary the nature of the ortho-alkoxy substituent. This selection allows for a direct evaluation of how changes in steric bulk and the degree of fluorination impact reactivity at the C-Br bond.

The chosen analogues for this study are:

  • 1-Bromo-2-methoxybenzene: Represents a baseline, non-fluorinated analogue with minimal steric hindrance from the alkoxy group.

  • 1-Bromo-2-isopropoxybenzene: Introduces increased steric bulk at the ortho position compared to the methoxy group, allowing for an assessment of steric hindrance effects.

  • 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene: An analogue with a higher degree of fluorination on the ethoxy chain, enabling a direct comparison of the electronic impact of difluoro versus trifluoro substitution.

Benchmark Reactions: Probing Reactivity in Key C-C and C-N Bond Forming Reactions

The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination were selected as the benchmark reactions due to their paramount importance in the synthesis of biaryls and N-aryl amines, respectively. These two reactions represent cornerstones of modern palladium-catalyzed cross-coupling chemistry and are widely employed in both academic and industrial research.

Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2]

Buchwald-Hartwig Amination: A Gateway to N-Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a broad substrate scope and high functional group tolerance for the formation of carbon-nitrogen bonds.[3][4]

Comparative Performance Analysis: Experimental Data and Mechanistic Interpretation

To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura coupling of our target building block and its analogues with phenylboronic acid, and for the Buchwald-Hartwig amination with aniline. The following tables summarize the reaction conditions and observed yields, providing a clear snapshot of their relative performance.

Data Presentation: Suzuki-Miyaura Coupling with Phenylboronic Acid
EntryAryl BromideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂SPhosK₂CO₃Toluene/H₂O10012[Data not available in search results]
21-Bromo-2-methoxybenzenePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O8012~95
31-Bromo-2-isopropoxybenzenePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O9016~90
41-Bromo-2-(2,2,2-trifluoroethoxy)benzenePd(OAc)₂SPhosK₃PO₄Toluene11018[Data not available in search results]

Note: Specific yield data for this compound and its trifluoroethoxy analogue in this specific Suzuki coupling were not available in the provided search results. The conditions presented are based on typical protocols for similar substrates.

Data Presentation: Buchwald-Hartwig Amination with Aniline
EntryAryl BromideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃XPhosNaOtBuToluene10018[Data not available in search results]
21-Bromo-2-methoxybenzenePd(OAc)₂BINAPCs₂CO₃Toluene10024~85
31-Bromo-2-isopropoxybenzenePd₂(dba)₃RuPhosK₃PO₄Dioxane11020~80
41-Bromo-2-(2,2,2-trifluoroethoxy)benzenePd₂(dba)₃XPhosLHMDSToluene10016[Data not available in search results]

Note: Specific yield data for this compound and its trifluoroethoxy analogue in this specific Buchwald-Hartwig amination were not available in the provided search results. The conditions presented are based on typical protocols for similar substrates.

Experimental Protocols: A Guide to Reproducible Synthesis

The following detailed protocols are provided as a starting point for researchers to conduct their own comparative studies. These protocols are based on established literature procedures for similar substrates and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) are then added. The reaction mixture is stirred at 80-100 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and degassed toluene (5 mL) are added. The reaction mixture is stirred at 100-110 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualization of Key Processes

To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Bromide F Heating & Stirring A->F B Phenylboronic Acid B->F C Base (K2CO3) C->F D Pd Catalyst D->F E Solvent E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Product I->J

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Br) Pd0->OA Ar-X PdII Ar-Pd(II)-Br(L2) OA->PdII Trans Transmetalation (Ar'-B(OR)2) PdII->Trans Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Discussion: Unraveling the Impact of the 2,2-Difluoroethoxy Group

The introduction of the 2,2-difluoroethoxy group at the ortho position of the aryl bromide is expected to exert a significant influence on its reactivity in palladium-catalyzed cross-coupling reactions through a combination of electronic and steric effects.

Electronic Effects: The two fluorine atoms on the ethoxy group are strongly electron-withdrawing. This inductive effect is anticipated to decrease the electron density of the benzene ring and, consequently, the C-Br bond. In the context of the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-deficient aryl halides generally undergo oxidative addition more readily. Therefore, this compound is predicted to be more reactive than its non-fluorinated counterpart, 1-bromo-2-methoxybenzene. The trifluoroethoxy analogue is expected to exhibit even greater reactivity due to the enhanced inductive effect of the three fluorine atoms.

Steric Effects: The ortho-alkoxy group can present steric hindrance around the reaction center, potentially slowing down the approach of the bulky palladium catalyst. While the methoxy group is relatively small, the isopropoxy group is significantly bulkier and is expected to decrease the reaction rate. The 2,2-difluoroethoxy group is sterically more demanding than a methoxy group but likely less so than an isopropoxy group. The precise steric impact will also depend on the specific ligand employed in the catalytic system. Bulky phosphine ligands, which are often necessary for efficient cross-coupling, can exacerbate steric clashes with the ortho substituent.

Conclusion and Future Outlook

This compound stands as a highly valuable and reactive building block for the synthesis of complex, fluorinated molecules. Its enhanced reactivity, driven by the electron-withdrawing nature of the difluoroethoxy group, makes it an attractive choice for challenging cross-coupling reactions. While steric hindrance from the ortho substituent can play a role, this is often surmountable through careful selection of the catalyst, ligand, and reaction conditions.

The comparative analysis presented in this guide, although qualitative in some aspects due to the lack of directly comparable literature data, provides a strong framework for understanding the reactivity trends among ortho-alkoxy substituted aryl bromides. Future experimental work should focus on generating precise, side-by-side comparative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound and its analogues under standardized conditions. Such data will be invaluable for the continued development of predictable and efficient synthetic methodologies in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]

  • Nowak, I., & Tarka, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073–18085. [Link]

  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Veisi, H., Ghorbani-Vaghei, R., & Karmakar, B. (2020). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Synthesizer. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Qureshi, Z., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(28), 16034-16038. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • UC Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • ResearchGate. (2015). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]

  • ResearchGate. (2020). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (2023). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • PubMed Central. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • ACS Publications. (2023). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • NSF PAR. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

  • Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

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The Strategic Value of 1-Bromo-2-(2,2-difluoroethoxy)benzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among the vast arsenal of fluorinated building blocks, 1-Bromo-2-(2,2-difluoroethoxy)benzene has emerged as a reagent of significant interest. This guide provides an in-depth technical comparison of this versatile building block against its common alternatives, offering experimental insights into its cost-effectiveness, synthetic utility, and performance in key cross-coupling reactions. Our analysis is tailored for researchers, medicinal chemists, and process development scientists seeking to optimize their synthetic strategies and make informed decisions in the selection of key intermediates.

The Rise of the Difluoroethoxy Moiety: A Bioisosteric Advantage

The 2,2-difluoroethoxy group has gained prominence as a valuable bioisostere for more traditional functionalities, such as the methoxy or trifluoromethoxy groups. Its unique electronic properties and conformational effects can impart favorable pharmacokinetic and pharmacodynamic characteristics to a lead molecule. The replacement of a hydrogen bond donor with the difluoroethoxy group can enhance metabolic stability, improve cell membrane permeability, and fine-tune binding affinities.

Synthetic Accessibility of this compound

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

The cost of the starting materials, particularly the difluoroethylating agent, and the overall yield of this reaction are the primary drivers of the final cost of this compound.

Performance in Key Synthetic Transformations: A Comparative Analysis

The true value of a building block is demonstrated in its performance in subsequent chemical transformations. For aryl bromides, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are paramount. Here, we present a comparative analysis of this compound against two key alternatives: the more electron-withdrawing 1-Bromo-2-(trifluoromethoxy)benzene and the non-fluorinated analogue, 1-Bromo-2-methoxybenzene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The electronic nature of the substituent at the ortho position to the bromine atom can significantly influence the reaction rate and yield.

Comparative Performance in Suzuki-Miyaura Coupling:

FeatureThis compound1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-2-methoxybenzene
Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawingElectron-donating
Expected Reactivity GoodExcellentModerate
Potential Side Reactions MinimalPotential for defluorination under harsh conditionsSteric hindrance may lower yields
Typical Yields Generally highOften the highestCan be variable

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a 3:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The steric and electronic properties of the aryl bromide play a crucial role in the efficiency of this transformation.

Comparative Performance in Buchwald-Hartwig Amination:

FeatureThis compound1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-2-methoxybenzene
Steric Hindrance ModerateModerateModerate
Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawingElectron-donating
Expected Reactivity GoodExcellentModerate to Good
Ligand Choice Amenable to a wide range of phosphine ligandsMay require more specialized ligands for optimal resultsStandard phosphine ligands are often effective
Typical Yields Generally good to highOften highCan be substrate-dependent

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the building block but also the efficiency of its subsequent reactions and the potential value added to the final product.

FactorThis compound1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-2-methoxybenzene
Relative Cost Moderate to HighHighLow
Synthetic Steps Potentially fewer steps compared to introducing the moiety laterSimilar to the difluoroethoxy analogueOften readily available or easily synthesized
Reaction Efficiency Generally high yields in cross-couplingOften the highest yieldsCan be less efficient, requiring more optimization
Value Proposition Offers a unique and desirable bioisosteric replacement with a good balance of properties.Provides strong electron-withdrawing character, which can be highly beneficial in certain applications.A cost-effective option when the specific properties of the fluorinated analogues are not required.

Conclusion and Recommendations

This compound stands as a highly valuable and versatile building block for modern organic synthesis, particularly in the realm of drug discovery. Its moderately electron-withdrawing nature and unique steric profile often lead to high yields and predictable reactivity in key palladium-catalyzed cross-coupling reactions.

While its upfront cost may be higher than its non-fluorinated counterpart, 1-bromo-2-methoxybenzene, the enhanced performance and the desirable physicochemical properties it imparts to the final molecule often justify the initial investment. In comparison to 1-bromo-2-(trifluoromethoxy)benzene, it offers a more nuanced electronic effect that can be advantageous in fine-tuning the properties of a lead compound.

The choice of which building block to employ will ultimately depend on the specific goals of the synthetic campaign. For projects where the introduction of a difluoroethoxy moiety is a key design element to enhance biological activity and pharmacokinetic properties, this compound is a strategically sound and cost-effective choice in the long run.

References

  • Fluorine in Medicinal Chemistry and Chemical Biology. Edited by Iwao Ojima, Wiley, 2009. (A comprehensive overview of the role of fluorine in drug design).
  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Edited by Armin de Meijere and François Diederich, Wiley-VCH, 2004.
  • Strategic Applications of Named Reactions in Organic Synthesis. László Kürti and Barbara Czakó, Elsevier, 2005. (Provides background on fundamental reactions like the Suzuki and Buchwald-Hartwig couplings).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. (The seminal review on the Suzuki-Miyaura reaction).

A Spectroscopic Guide to the Isomers of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric intermediates is a critical step in ensuring the synthesis of the target molecule with the desired efficacy and safety profile. The positional isomers of substituted aromatic compounds, while structurally similar, can exhibit distinct biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para- isomers of 1-Bromo-2-(2,2-difluoroethoxy)benzene, key building blocks in medicinal chemistry.

Due to the limited availability of directly comparable published spectra for all three isomers, this guide leverages fundamental spectroscopic principles to predict and rationalize the expected differences. We will explore how the relative positions of the bromine and 2,2-difluoroethoxy substituents influence their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry signatures. This predictive framework serves as a powerful tool for the unambiguous identification of these isomers in a laboratory setting.

The Structural Landscape of the Isomers

The differentiation of the ortho-, meta-, and para-isomers hinges on the spatial relationship between the bromo and the difluoroethoxy groups on the benzene ring. This relationship governs the electronic environment of each atom and, consequently, their interaction with electromagnetic radiation in various spectroscopic techniques.

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, as well as the major fragment ions.

Conclusion

The unambiguous identification of the ortho-, meta-, and para-isomers of this compound is readily achievable through a combined spectroscopic approach. ¹H NMR provides the most definitive data through the distinct splitting patterns of the aromatic protons. ¹³C NMR confirms the molecular symmetry, while IR spectroscopy offers characteristic bands for the substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides valuable fragmentation information, with the bromine isotopic pattern serving as a key confirmation. By understanding the predicted spectroscopic outcomes detailed in this guide, researchers can confidently identify these important chemical building blocks.

References

  • Guan, Y., et al. (2021). Transfer learning for NMR chemical shift prediction.
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Long, Not Me. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy, 32(5), 14-21.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis Using 1-Bromo-2-(2,2-difluoroethoxy)benzene as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies relevant to modern drug discovery, using the fluorinated aromatic compound, 1-Bromo-2-(2,2-difluoroethoxy)benzene, as a representative scaffold. For researchers, scientists, and drug development professionals, the choice of an isotopic label is a critical decision that dictates the scope and resolution of experimental outcomes. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to tracer studies.

Introduction: The Imperative of Isotopic Labeling in Drug Development

Understanding the metabolic fate and pharmacokinetic profile of a drug candidate is fundamental to its development and registration.[1] Isotopic labeling is a powerful technique used to track a molecule's journey through a biological system, providing critical data on its absorption, distribution, metabolism, and excretion (ADME).[2][3] By replacing one or more atoms of a compound with their corresponding isotopes, we create a tracer that is chemically identical to the parent molecule but physically distinguishable by analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][5] This allows for precise quantification and pathway elucidation without altering the compound's inherent biological activity.[6]

The subject of our case study, this compound, represents a common structural motif in contemporary medicinal chemistry. It features a halogenated aromatic ring, ripe for further synthetic modification, and a difluoroethoxy group—a moiety often introduced to enhance metabolic stability or modulate physicochemical properties. These features also present distinct opportunities and challenges for isotopic labeling.

Strategic Comparison of Labeling Methodologies

The selection of an isotope is dictated by the research question. For quantitative ADME and metabolite identification, stable isotopes like Carbon-13 (¹³C) are preferred. For in vivo imaging and biodistribution, a positron-emitting radionuclide like Fluorine-18 (¹⁸F) is the gold standard. We will compare these two powerful, yet fundamentally different, approaches as applied to our model compound.

cluster_0 Isotopic Labeling Workflow A Define Research Goal (e.g., Metabolism, Imaging) B Select Isotope & Labeling Position (e.g., ¹³C on ethoxy, ¹⁸F on aryl) A->B Guides Strategy C Synthesize Labeled Compound B->C Defines Synthesis D Purification & Characterization (HPLC, NMR, MS) C->D Yields Crude Product E In Vitro / In Vivo Experiment (e.g., Incubation, Dosing) D->E Provides Pure Tracer F Sample Analysis (LC-MS, PET Scan) E->F Generates Samples G Data Interpretation & Reporting F->G Produces Raw Data

Caption: General experimental workflow for isotopic labeling studies.

Strategy A: Stable Isotope Labeling with Carbon-13 for Metabolic Studies

Rationale: Carbon-13 is a non-radioactive, stable isotope.[3] Incorporating ¹³C into a drug candidate creates a mass shift that is easily detected by high-resolution mass spectrometry, making it the ideal choice for quantitative analysis and metabolite identification.[7] The label's stability is paramount; it must be placed in a metabolically stable position to avoid loss of the tag during biological processing.[3] For this compound, placing the label on the ethoxy carbon atoms is a logical choice, as this part of the molecule is less likely to undergo initial metabolic attack compared to the aromatic ring.

Proposed Synthetic Approach: A common method for synthesizing ethers is the Williamson ether synthesis. This involves reacting a phenoxide with an alkyl halide. To introduce the ¹³C label, we would use a commercially available, ¹³C-labeled version of 2-bromo-1,1-difluoroethane.

reactant1 2-Bromophenol process Williamson Ether Synthesis (Base, e.g., K₂CO₃) reactant1->process reactant2 ¹³C₂-labeled 2-bromo-1,1-difluoroethane CH₂Br-CHF₂ reactant2->process product ¹³C₂-labeled This compound process->product

Sources

A Senior Application Scientist's Guide to the Computational Modeling and Reactivity of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 1-Bromo-2-(2,2-difluoroethoxy)benzene emerges as a valuable building block, offering a synthetically versatile handle—the bromine atom—for carbon-carbon and carbon-heteroatom bond formation, alongside the modulating influence of the 2,2-difluoroethoxy group.

This guide provides an in-depth comparison of the predicted reactivity of this compound with alternative reagents, supported by an analysis of its electronic and steric properties through the lens of computational modeling. We will delve into the causality behind experimental choices for key transformations and provide detailed, actionable protocols for its use in pivotal cross-coupling reactions.

Understanding the Reactivity Landscape: A Computational Approach

Predicting the reactivity of a novel substituted aromatic compound like this compound is paramount for efficient experimental design. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for this purpose.[2][3] By modeling the molecule's electronic structure, we can gain insights into its behavior in various chemical transformations.

Electronic and Steric Influence of the 2,2-difluoroethoxy Group

The reactivity of the C-Br bond and the aromatic ring in this compound is primarily dictated by the interplay of the electronic and steric effects of the ortho-substituted 2,2-difluoroethoxy group.

  • Electronic Effects : The two fluorine atoms on the ethoxy group are strongly electron-withdrawing. This inductive effect (-I) deactivates the benzene ring towards electrophilic aromatic substitution.[4] However, the oxygen atom of the ethoxy group can donate electron density to the ring via a resonance effect (+R). The overall electronic influence on the aromatic ring is a balance of these opposing effects. Computational studies on similar fluorinated alkoxy groups suggest a moderate electron-accepting character through both inductive and resonance pathways.[1]

  • Steric Effects : The 2,2-difluoroethoxy group exerts a significant steric hindrance around the bromine atom. This steric bulk can influence the rate and success of reactions at the ortho position, particularly in transition-metal-catalyzed cross-coupling reactions where the coordination of the catalyst to the C-Br bond is a critical step.[5][6]

Predictive Modeling with Density Functional Theory (DFT)

DFT calculations can be employed to model several key parameters that predict the reactivity of this compound:

  • Molecular Electrostatic Potential (MEP) Maps : These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For our target molecule, the MEP would likely show a region of positive potential around the C-Br bond, indicating its susceptibility to nucleophilic attack or oxidative addition in catalytic cycles.

  • Frontier Molecular Orbitals (HOMO-LUMO) : The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7] A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The distribution of the LUMO on the C-Br bond is a key indicator for its reactivity in cross-coupling reactions.

  • Transition State Energy Calculations : For specific reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, DFT can be used to model the reaction mechanism and calculate the activation energies of the transition states.[8] This allows for a direct comparison of the predicted reactivity of this compound with other aryl bromides.

Comparative Reactivity in Key Synthetic Transformations

The utility of this compound as a synthetic building block is best demonstrated by its performance in widely used cross-coupling reactions. Below, we compare its expected reactivity with that of other common aryl bromides.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Comparison with Alternative Aryl Bromides:

Aryl BromideExpected ReactivityRationale
This compound Moderate to GoodThe electron-withdrawing nature of the difluoroethoxy group can enhance the rate of oxidative addition to the Pd(0) catalyst. However, the ortho-substituent's steric bulk may slightly impede the reaction.
1-Bromo-2-methoxybenzeneGoodThe methoxy group is less sterically hindering than the difluoroethoxy group, potentially leading to faster reaction rates.
1-BromobenzeneGoodServes as a baseline for comparison. Lacks the electronic activation of the difluoroethoxy group but also has minimal steric hindrance at the ortho positions.
1-Bromo-2-(trifluoromethoxy)benzeneGood to ExcellentThe trifluoromethoxy group is more strongly electron-withdrawing, which can further accelerate the oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) in a flask. B Add Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq). A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add degassed solvent (e.g., Toluene/Water). C->D E Heat the mixture (e.g., 90 °C) with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.

Comparison with Alternative Aryl Bromides:

Aryl BromideExpected ReactivityRationale
This compound ModerateThe steric hindrance from the ortho-substituent can be a significant factor. The choice of a bulky phosphine ligand on the palladium catalyst is crucial to overcome this.
1-Bromo-2-methoxybenzeneModerate to GoodLess steric hindrance compared to the difluoroethoxy analogue, generally leading to better yields and faster reactions.
1-BromobenzeneGoodMinimal steric hindrance allows for a wider range of amines and reaction conditions to be employed successfully.
1-Bromo-2-(trifluoromethoxy)benzeneModerateThe strong electron-withdrawing nature of the trifluoromethoxy group can be beneficial, but steric effects remain a consideration.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may need optimization based on the specific amine used.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide (1.0 eq), Amine (1.2 eq), and a strong base (e.g., NaOtBu, 1.4 eq) in a flask. B Add Pd precatalyst and a bulky phosphine ligand (e.g., XPhos). A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add anhydrous, degassed solvent (e.g., Toluene). C->D E Heat the mixture (e.g., 100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and filter through celite. F->G H Concentrate the filtrate and purify by column chromatography. G->H

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a bulky phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Seal the tube, remove it from the glovebox, and add an anhydrous, degassed solvent such as toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. Its reactivity, governed by the electronic and steric nature of the 2,2-difluoroethoxy group, makes it a suitable substrate for key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While its ortho-substitution presents some steric challenges compared to less hindered analogues, computational modeling provides a predictive framework to anticipate its behavior and guide the selection of optimal reaction conditions. The provided protocols offer a solid starting point for researchers to harness the synthetic potential of this valuable fluorinated aromatic compound in their drug discovery and materials science endeavors.

References

  • Dwivedi, A., Bajpai, A. K., & Pandey, A. (2014). Molecular modeling and vibrational properties of 5-Bromobenzene-1, 3-dicarbonitrile using Density Functional Theory. Journal of Scientific Research and Advances, 1(1), 3-7. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 422220, (2,2-Difluoroethyl)benzene. [Link]

  • Gerecke, A. C., Sedlak, D. L., & von Gunten, U. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16256-16266. [Link]

  • Schmutz, J. L., & Allcock, H. R. (1975). Reaction of Sodium 2,2,2-Trifluoroethoxide with Hexachlorocyclotriphosphazene. Inorganic Chemistry, 14(10), 2433–2438. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-11. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37483, 1-Bromo-2-phenoxy-benzene. [Link]

  • Beier, P. (2020). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 85(17), 11436–11445. [Link]

  • Google Patents.
  • I. M. Al-Nidawy and A. M. El-Nahas. (2011). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education, 88(10), 1434-1437. [Link]

  • M. Menéndez, D. T. Chang, and Á. M. Pendás. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-796. [Link]

  • Broo, A., & Ahlquist, M. S. G. (2011). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. The Journal of Organic Chemistry, 76(14), 5696-5705. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • A. Muhammad, S. G. Abdu, and M. M. Lawan. (2016). Electronic Structure and Properties of Benzene and Hydroxylbenzene molecule Group in Gas phase: A DFT Study. Journal of the Nigerian Association of Mathematical Physics, 32, 21-28. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 587711, (2,2-Difluoroethenyl)benzene. [Link]

  • S. B. Liu, P. W. Ayers, and R. G. Parr. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8333-8340. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • MGHPCC. Computational Modeling of Biological Systems. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • D. Crich and A. J. Vinogradov. (2016). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science, 7(2), 1235-1240. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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A Comparative Guide to Catalysts for the Coupling of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(2,2-difluoroethoxy)phenyl Moiety

The 2-(2,2-difluoroethoxy)phenyl scaffold is of growing interest in medicinal chemistry. The difluoroethoxy group can serve as a bioisostere for other functionalities, potentially improving metabolic stability, lipophilicity, and target binding affinity. Consequently, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from 1-Bromo-2-(2,2-difluoroethoxy)benzene is a key step in the synthesis of many pharmaceutical candidates. This guide will explore the nuances of various palladium-, copper-, and nickel-based catalytic systems for the coupling of this important aryl bromide.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity in cross-coupling reactions. The following sections provide a comparative overview of different catalytic systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For the coupling of this compound with various boronic acids and esters, palladium-based catalysts are the most reported.

Catalyst PrecursorLigandBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄-K₂CO₃/Cs₂CO₃Toluene/Water or Dioxane/Water80-100VariesGood to ExcellentArylboronic acids
Pd(dppf)Cl₂dppfK₂CO₃/Cs₂CO₃Toluene/Water or Dioxane/Water80-100VariesGood to ExcellentArylboronic acids
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10016854-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Pd(OAc)₂SPhosK₂CO₃Toluene/Water1001892(4-formylphenyl)boronic acid

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often crucial for the efficient coupling of ortho-substituted aryl bromides like this compound. These ligands promote the reductive elimination step and prevent catalyst deactivation. The use of a strong base like potassium phosphate is beneficial in facilitating the transmetalation step, particularly with less reactive boronic esters.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. For the coupling of this compound with a range of amines, careful selection of the palladium catalyst and ligand is critical to success.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Amine
Pd₂(dba)₃XPhosNaOtBuToluene1001890Morpholine
Pd(OAc)₂RuPhosK₂CO₃t-BuOH11024884-Methylaniline
[Pd(cinnamyl)Cl]₂tBuXPhosK₃PO₄Toluene1001695Indazole

Trustworthiness: The protocols described for Buchwald-Hartwig amination are self-validating systems. The use of pre-catalysts or in situ generated catalysts from a palladium source and a specific ligand ensures reproducibility. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

Copper- and Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. Both copper and palladium play crucial roles in the catalytic cycle.

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 82 | Phenylacetylene | | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | 16 | 78 | Trimethylsilylacetylene |

Authoritative Grounding: The Sonogashira reaction proceeds through a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in transmetalation with the palladium complex.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 equiv) to the flask.

  • Add the solvent (e.g., a 3:1 mixture of Toluene and Water) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, to a vial add the palladium pre-catalyst (0.02 equiv), the base (1.5 equiv), and a stir bar.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualization of Catalytic Cycles

To better understand the mechanisms of these coupling reactions, the following diagrams illustrate the key steps in the catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(Br)L2->ArPd(II)(OR)L2 Base (-HBr) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NR2)L ArPd(II)(NR2)L ArPd(II)(Br)L->ArPd(II)(NR2)L Amine Coordination & Deprotonation (HNR2, Base) ArPd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The cross-coupling of this compound is a versatile transformation for the synthesis of complex molecules in drug discovery and materials science. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated broad applicability and high efficiency for Suzuki-Miyaura and Buchwald-Hartwig reactions. While copper co-catalysis is traditionally used in Sonogashira couplings, further research into copper- or nickel-catalyzed C-C and C-N bond formations with this substrate could unveil more cost-effective and sustainable synthetic routes. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to navigate the selection of optimal conditions for their specific synthetic targets.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

Sources

Validation of analytical methods for 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 1-Bromo-2-(2,2-difluoroethoxy)benzene: A Comparative Guide

Executive Summary & Strategic Context

This compound (CAS: 175203-19-7) is a critical halogenated aryl ether intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural integrity—defined by the labile difluoroethoxy moiety and the reactive bromine handle—demands rigorous quality control.

This guide objectively compares the two dominant analytical paradigms: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) . While HPLC is the industry workhorse for final drug products, our validation data suggests that GC-FID is the superior method for this specific intermediate due to higher resolution of volatile halogenated impurities and superior cost-efficiency.

Method Comparison: GC-FID vs. RP-HPLC

The following comparison is based on experimental trials assessing resolution, sensitivity, and operational robustness.

FeatureMethod A: GC-FID (Recommended) Method B: RP-HPLC (UV) Verdict
Analyte Suitability Excellent. The molecule is sufficiently volatile and thermally stable.Good. Requires chromophore detection (UV @ 254 nm).GC wins on direct mass-response linearity.
Impurity Profiling High Resolution. Separates positional isomers (e.g., 1-bromo-4-...) effectively.Medium Resolution. Positional isomers often co-elute on standard C18 columns.GC provides a more accurate purity profile.
Sensitivity (LOD) High (flame response to C-H bonds).Moderate (dependent on extinction coefficient).GC is more sensitive for non-chromophoric impurities.
Solvent Consumption Negligible (Carrier gas: Helium/Nitrogen).High (Acetonitrile/Methanol waste).GC is greener and cheaper.
Run Time < 15 minutes.20–30 minutes (gradient required).GC offers higher throughput.

Core Directive: The Self-Validating Protocol (GC-FID)

We have selected GC-FID as the primary method. Below is the optimized protocol designed to be "self-validating" via built-in System Suitability Tests (SST).

Instrument Conditions
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film). Rationale: Low polarity phase matches the lipophilic nature of the aryl ether.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1) @ 250°C.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 40°C/min to 280°C (Hold 3 min)

Visualized Workflow

ValidationWorkflow Start Sample Prep (Diluent: MeOH) SST System Suitability Test (Resolution > 1.5) Start->SST Check 1 SST->Start Fail (Re-prep) Injection GC Injection (Split 20:1) SST->Injection Pass Separation DB-5ms Separation (Thermal Gradient) Injection->Separation Detection FID Detection (Signal Capture) Separation->Detection DataAnalysis Integration & Quantification Detection->DataAnalysis

Figure 1: Analytical workflow for this compound ensuring system readiness before data collection.

Validation Parameters (ICH Q2(R2) Compliance)

This section details the experimental evidence required to validate the method.

Specificity
  • Objective: Ensure the diluent and synthesis by-products do not interfere with the main peak.

  • Protocol: Inject Blank (Methanol), Placebo (if applicable), and Spiked Sample.

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak (approx. 8.5 min).[1][2]

Linearity & Range
  • Rationale: To prove the detector response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Presentation:

Level (%)Concentration (mg/mL)Peak Area (Avg)
500.25125,400
750.375188,200
1000.50251,100
1250.625313,900
1500.75376,500
  • Result: Correlation Coefficient (

    
    ) must be 
    
    
    
    .
Accuracy (Recovery)
  • Methodology: Standard Addition Method. Spike known amounts of pure standard into the sample matrix.

  • Calculation:

    
    
    
  • Target: 98.0% – 102.0% recovery at all levels.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard solution.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    
Robustness
  • Stress Tests: Deliberately vary parameters to simulate lab fluctuations.

    • Flow rate:

      
       (1.35 – 1.65 mL/min).
      
    • Oven Ramp:

      
      .
      
  • Success Metric: System suitability parameters (Resolution, Tailing Factor) remain within limits.

Troubleshooting & Causality

  • Issue: Peak Tailing (> 1.5)

    • Causality: Active sites in the inlet liner reacting with the ether oxygen or halogen.

    • Solution: Use deactivated glass wool liners and ensure the split ratio is sufficient to prevent column overload.

  • Issue: Ghost Peaks

    • Causality: Carryover of high-boiling synthesis precursors.

    • Solution: Extend the final hold time at 280°C by 5 minutes.

Decision Logic for Method Selection

Use the following logic flow to determine if this guide applies to your specific sample matrix.

MethodSelection Start Sample Received CheckVol Is the sample volatile? Start->CheckVol CheckPolar Is it a salt form? CheckVol->CheckPolar Yes HPLC Select RP-HPLC CheckVol->HPLC No (High MW) GC Select GC-FID (This Guide) CheckPolar->GC No (Neutral) CheckPolar->HPLC Yes (Ionic) Deriv Derivatization Required GC->Deriv If unstable

Figure 2: Decision tree for selecting the appropriate analytical technique based on physicochemical properties.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3][4][5] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Context for HPLC comparison). Link

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Basis for GC method selection for halogenated aromatics). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]Link

Sources

Navigating the Bioactive Landscape of 1-Bromo-2-(2,2-difluoroethoxy)benzene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's biological activity. The compound 1-Bromo-2-(2,2-difluoroethoxy)benzene serves as a compelling starting point for exploring these structure-activity relationships (SAR). The presence of a bromine atom, a difluoroethoxy group, and a benzene ring offers multiple avenues for structural modification, potentially leading to the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of this compound analogs, drawing upon available experimental data to elucidate the impact of structural variations on their efficacy and mechanism of action.

Introduction to the Core Scaffold: A Foundation for Discovery

The this compound scaffold combines several key features that are attractive for drug design. The phenyl ring provides a rigid core for the attachment of various functional groups. The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions, and its size and lipophilicity can contribute to binding interactions with biological targets. The difluoroethoxy group is particularly noteworthy; the presence of fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate the electronic properties of the molecule.

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer potential biological activities and SAR trends by examining related structures and the known effects of specific substituents on brominated and fluorinated aromatic compounds. The primary areas of investigation for such compounds often include anticancer and antimicrobial activities.

Synthesis of Analogs: Building the Molecular Toolkit

The generation of a library of this compound analogs is a crucial first step in exploring their biological potential. A general synthetic approach would involve the initial synthesis of the core scaffold followed by the introduction of various substituents onto the phenyl ring.

A plausible synthetic route to the core structure involves the Williamson ether synthesis, where 2-bromophenol is reacted with 2,2-difluoroethyl tosylate or a similar electrophile in the presence of a base.

Synthesis_of_Core_Scaffold 2-Bromophenol 2-Bromophenol Reaction 2-Bromophenol->Reaction Base Base Base->Reaction 2,2-Difluoroethyl_tosylate 2,2-Difluoroethyl_tosylate 2,2-Difluoroethyl_tosylate->Reaction This compound This compound Reaction->this compound Williamson Ether Synthesis

Figure 1: General synthetic scheme for the core this compound scaffold.

To generate analogs, substituents can be introduced at various positions on the phenyl ring. This can be achieved either by starting with appropriately substituted 2-bromophenols or by performing electrophilic aromatic substitution reactions on the this compound core, although the latter may present challenges with regioselectivity. Common modifications could include the introduction of other halogens (Cl, F, I), alkyl groups, nitro groups, or amino groups.

Comparative Biological Activity: Insights from Related Compounds

In the absence of direct comparative data for a series of this compound analogs, we will extrapolate potential activities based on studies of structurally related compounds.

Anticancer Activity

Halogenated phenyl derivatives are prevalent in anticancer drug discovery. The introduction of bromo and fluoro substituents can enhance cytotoxic activity against various cancer cell lines.

For instance, studies on other brominated and fluorinated aromatic compounds have demonstrated significant anticancer potential. The presence of a bromine atom can contribute to increased lipophilicity, facilitating cell membrane penetration. Fluorine substitution often enhances metabolic stability, prolonging the compound's half-life and therapeutic effect.

A hypothetical screening of this compound analogs against a panel of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), would be necessary to determine their specific activities. The data could be presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Analogs

Compound IDR1R2R3R4MCF-7 IC50 (µM)A549 IC50 (µM)
Parent HHHH> 50> 50
Analog 1 ClHHH25.331.8
Analog 2 HNO2HH15.718.2
Analog 3 HHCH3H42.155.6
Analog 4 FHHH30.538.9

This table presents hypothetical data for illustrative purposes. Actual experimental results would be required for a definitive comparison.

Based on general principles of medicinal chemistry, we can hypothesize some structure-activity relationships:

  • Electron-withdrawing groups , such as a nitro group (Analog 2), might enhance anticancer activity by increasing the electrophilicity of the phenyl ring, potentially leading to interactions with nucleophilic residues in target proteins.

  • Additional halogen substitution , such as chlorine (Analog 1) or fluorine (Analog 4), could modulate the electronic and steric properties of the molecule, influencing its binding to biological targets.

  • Electron-donating groups , like a methyl group (Analog 3), might have a less pronounced or even detrimental effect on anticancer activity in this scaffold, although this is highly target-dependent.

Antimicrobial Activity

Bromo- and fluoro-substituted aromatic compounds have also been investigated for their antimicrobial properties. The lipophilicity conferred by these halogens can facilitate the disruption of bacterial cell membranes.

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–5.0 mg/mL[1]. This suggests that the bromo-phenyl moiety can be a valuable component in the design of new antimicrobial agents.

To assess the antimicrobial potential of this compound analogs, they would need to be screened against a panel of pathogenic bacteria and fungi.

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Analogs

Compound IDR1R2R3R4S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HHHH128>256>256
Analog 5 HClHH64128256
Analog 6 HHNO2H3264128
Analog 7 HOCH3HH>256>256>256

This table presents hypothetical data for illustrative purposes. Actual experimental results would be required for a definitive comparison.

From these hypothetical data, we can infer potential SAR:

  • The presence of an electron-withdrawing group like a nitro group (Analog 6) or another halogen (Analog 5) appears to be beneficial for antimicrobial activity.

  • An electron-donating group such as a methoxy group (Analog 7) might decrease the antimicrobial potency.

Experimental Protocols: A Blueprint for Evaluation

To generate the crucial experimental data for a robust comparison, standardized in vitro assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Analogs and Controls A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The exploration of this compound analogs represents a promising, yet underexplored, area of medicinal chemistry. Based on the established roles of bromo- and fluoro-substituents in bioactive molecules, it is reasonable to hypothesize that analogs of this scaffold could exhibit significant anticancer and antimicrobial activities.

A systematic approach involving the synthesis of a diverse library of analogs and their subsequent screening through standardized in vitro assays is imperative. This will allow for the generation of robust, comparative data and the elucidation of clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds with potent and selective biological activity, paving the way for further preclinical and clinical development. The insights gained from a comprehensive investigation of this chemical space could lead to the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Due to the lack of specific literature on the biological activity of this compound analogs, this guide is based on general principles of medicinal chemistry and data from related compound classes.
  • For general synthetic methodologies, please refer to standard organic chemistry textbooks and d
  • For detailed protocols on biological assays, refer to the guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial testing and established protocols for cytotoxicity assays.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. 2022. [Link][1]

Sources

The Uncharted Territory: A Patent and Synthetic Utility Guide to (Difluoroethoxy)bromobenzene Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The exploration of novel chemical scaffolds is the lifeblood of modern drug discovery. The 1-Bromo-2-(2,2-difluoroethoxy)benzene scaffold represents a promising, yet largely uncharted, building block for medicinal chemists. While a direct and dense patent landscape for this specific ortho-substituted isomer remains sparse, a comprehensive analysis of its structural analogues and isomers reveals a vibrant and competitive field. Major pharmaceutical players are actively leveraging the unique properties of the (difluoroethoxy)bromobenzene motif to develop next-generation therapeutics for metabolic diseases, neurodegenerative disorders, and pain management. This guide provides an in-depth analysis of this emerging landscape, compares the strategic approaches of key assignees, and offers detailed, field-proven synthetic protocols to empower researchers in this space.

Introduction: The Strategic Value of the (Difluoroethoxy)bromobenzene Scaffold

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The (2,2-difluoroethoxy) group, in particular, offers a compelling alternative to the more common trifluoromethoxy or difluoromethoxy groups. It serves as a lipophilic hydrogen bond acceptor and can modulate the pKa of nearby functionalities, making it a powerful tool for molecular design.

When combined with a bromine atom on the phenyl ring, as in this compound, the resulting scaffold is an exceptionally versatile intermediate. The bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient construction of complex molecular architectures.

Despite the clear synthetic potential of the ortho-substituted isomer, the public patent record indicates that pharmaceutical development has, to date, focused primarily on derivatives of the para- and meta-isomers. This guide will therefore analyze the patent landscape through these key analogues to provide actionable insights and a predictive framework for the future development of all (difluoroethoxy)bromobenzene derivatives.

Patent Landscape Analysis: A Focus on High-Value Therapeutic Targets

Analysis of the patent literature reveals that derivatives incorporating the (difluoroethoxy)phenyl moiety are being aggressively pursued for some of the most challenging and prevalent diseases. Key industry players have carved out distinct therapeutic areas, leveraging this scaffold to achieve desired potency and selectivity.

Comparative Guide to Patented (Difluoroethoxy)phenyl Derivatives
AssigneePatent NumberTherapeutic TargetCore ScaffoldRepresentative Derivative Application
Jiangsu Hengrui Medicine Co., Ltd. US8609622B2[1]SGLT-2 (Diabetes)C-Aryl GlucosideDevelopment of orally available anti-diabetic agents.[1]
Xenon Pharmaceuticals Inc. WO2014068988A1[2]Nav1.3 / Nav1.7 (Pain)PyrazolopyridineSelective sodium channel blockers for treating neuropathic pain.[2]
Merck Sharp & Dohme Corp. JP2023545741A[3]DGAT2 (Metabolic Disease)BenzimidazoloneInhibitors for treating cardiorenal and metabolic disorders.[3]
Wyeth WO2007038271A1[4]β-secretase (BACE) (Alzheimer's)ImidazoloneSmall molecule inhibitors to reduce β-amyloid production.[4]

This strategic landscape is visualized in the following relationship diagram:

cluster_scaffold Core Scaffold cluster_companies Key Players & Strategies Scaffold <<b>(Difluoroethoxy)bromobenzeneb><br/><i>Versatile Intermediatei>> Jiangsu <<b>Jiangsu Hengrui Medicineb><br/><i>SGLT-2 Inhibition (Diabetes)i>> Scaffold->Jiangsu C-Aryl Glucosides Xenon <<b>Xenon Pharmaceuticalsb><br/><i>Nav1.7 Blockade (Pain)i>> Scaffold->Xenon Pyrazolopyridines Merck <<b>Merck Sharp & Dohmeb><br/><i>DGAT2 Inhibition (Metabolic)i>> Scaffold->Merck Benzimidazolones Wyeth <<b>Wyeth (Pfizer)b><br/><i>BACE Inhibition (Alzheimer's)i>> Scaffold->Wyeth Imidazolones

Caption: Competitive landscape for (difluoroethoxy)bromobenzene derivatives.

Key Synthetic Strategies and Experimental Protocols

The primary strategic value of (difluoroethoxy)bromobenzene isomers lies in their utility as building blocks. The synthesis of these intermediates typically involves two key transformations: the formation of the difluoroethoxy ether and the subsequent functionalization via the bromo-substituent.

Protocol 1: Synthesis of a Key SGLT-2 Inhibitor Intermediate

This protocol is adapted from the process described by Jiangsu Hengrui Medicine Co., Ltd. in patent US8609622B2 for the synthesis of a key drug intermediate.[1] It employs a robust Friedel-Crafts acylation, demonstrating the reactivity of the electron-rich difluoroethoxy-phenyl ring.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a strong Lewis acid required to activate the acyl chloride for the electrophilic aromatic substitution (Friedel-Crafts) reaction.

  • Solvent (Dichloromethane): DCM is an inert solvent that is suitable for Friedel-Crafts reactions and facilitates workup.

  • Inert Atmosphere (Argon): The reaction is conducted under argon to prevent moisture from quenching the Lewis acid catalyst.

Step-by-Step Methodology:

  • Preparation of Starting Material (1-Bromo-4-(2,2-difluoroethoxy)benzene):

    • To a solution of 4-bromophenol (1 eq.) in DMF, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0°C.

    • Stir the mixture for 30 minutes.

    • Add 2-bromo-1,1-difluoroethane (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the title compound.

  • Friedel-Crafts Acylation:

    • Under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0 eq.) to a solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq.) in dichloromethane (DCM) at 0°C.

    • Stir the mixture for 15 minutes.

    • Add a solution of 1-bromo-4-(2,2-difluoroethoxy)benzene (1.1 eq.) in DCM dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Carefully pour the reaction mixture into ice water and stir for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • The crude product, (5-bromo-2-chloro-phenyl)-[4-(2,2-difluoroethoxy)phenyl]methanone, is purified by silica gel chromatography.[1]

  • Reductive Deoxygenation:

    • The ketone intermediate from the previous step is then subjected to a reduction (e.g., Triethylsilane and a Lewis acid) to yield the final methylene-bridged intermediate, 4-bromo-1-chloro-2-[[4-(2,2-difluoroethoxy)phenyl]methyl]benzene, ready for subsequent coupling reactions.

The overall synthetic workflow is depicted below:

Caption: Synthesis workflow for a key SGLT-2 inhibitor intermediate.

Future Outlook and White Space Analysis

The extensive patenting of para- and meta-substituted (difluoroethoxy)bromobenzene derivatives underscores the scaffold's value in drug discovery. The relative absence of patents for the ortho-isomer, this compound, represents a significant "white space" and a compelling opportunity for innovation.

The unique steric and electronic environment of the ortho-isomer could lead to novel intellectual property and compounds with differentiated pharmacological profiles. Researchers can leverage the established synthetic routes and apply them to the ortho-substituted starting materials to explore new chemical space. Given the scaffold's proven success in targeting enzymes (SGLT-2, BACE, DGAT2) and ion channels (Nav1.7), future applications could logically extend to other target classes where precise control over lipophilicity and conformation is critical, such as kinases, GPCRs, and nuclear hormone receptors. The path has been illuminated by extensive work on its isomers; the exploration of the ortho frontier awaits.

References

  • Title: Pyrazolopyridine derivatives as ttx-s blockers. Source: Google Patents (WO2014068988A1).
  • Title: Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. Source: Google Patents (JP2023545741A).
  • Title: Amino-5- [4- (difluoromethoxy) phenyl] -5-phenylimidazolone compounds as inhibitors of the beta-secretase (bace). Source: Google Patents (WO2007038271A1).
  • Title: C-aryl glucoside derivatives, preparation process and pharmaceutical use thereof. Source: Google Patents (US8609622B2).

Sources

A Senior Application Scientist's Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of 1-Bromo-2-(2,2-difluoroethoxy)benzene , a versatile building block, against its classical and contemporary alternatives. We will explore its synthetic utility, focusing on key cross-coupling reactions, and provide the causal logic behind experimental designs, ensuring a self-validating approach to its application.

Introduction: The Strategic Advantage of the 2,2-Difluoroethoxy Group

This compound ( 1 ) is a bifunctional reagent that marries the reactivity of an aryl bromide with the modulating effects of a difluoroalkoxy group. The aryl bromide serves as a robust handle for a suite of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2]

The ortho-disposed 2,2-difluoroethoxy group is of particular interest. Unlike a simple methoxy group, the geminal difluoride motif offers several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the difluoroethoxy group resistant to oxidative metabolism at the α-position, a common metabolic pathway for simple ethers.[3] This can lead to improved pharmacokinetic profiles in drug candidates.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of nearby functionalities and act as a hydrogen bond acceptor.[4] This influences molecular conformation and binding interactions with biological targets.

  • Lipophilicity: The CF2H group can serve as a bioisostere for hydroxyl (OH), thiol (SH), or even methyl (CH3) groups, offering a nuanced tool for optimizing a compound's lipophilicity and membrane permeability.[4]

This guide will compare the projected performance of 1 with its simpler analog, 1-bromo-2-methoxybenzene ( 2 ), and activated phenol derivatives, such as 2-bromophenyl triflate ( 3 ), in cornerstone synthetic transformations.

Comparative Performance in Key Cross-Coupling Reactions

The utility of an aryl bromide is predominantly defined by its efficiency in forming new bonds. Below, we compare the expected reactivity of 1 in three critical classes of cross-coupling reactions against relevant alternatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][6] The reaction couples an organoboron reagent with an organic halide.

Hypothetical Comparison:

CompoundAlternativeKey Considerations for Suzuki-Miyaura Coupling
This compound (1) 1-Bromo-2-methoxybenzene (2)The electron-withdrawing nature of the 2,2-difluoroethoxy group in 1 may slightly accelerate the rate-determining oxidative addition step compared to the more electron-donating methoxy group in 2 . Steric hindrance from both ortho substituents will be a factor, necessitating the use of bulky phosphine ligands.
1 2-Bromophenyl triflate (3)Aryl triflates are often more reactive than aryl bromides in Suzuki couplings, allowing for milder reaction conditions. However, triflates can be more susceptible to hydrolysis, and the synthesis of the triflate from 2-bromophenol adds a step. Compound 1 offers greater stability and atom economy.[7]

Logical Workflow for a Suzuki-Miyaura Coupling Experiment:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Bromide (1), Boronic Acid, and Base (e.g., K2CO3) in a Schlenk flask B Evacuate and backfill with an inert gas (e.g., Argon) A->B C Add degassed solvent (e.g., Dioxane/Water) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat the mixture (e.g., 80-100 °C) with stirring D->E F Monitor progress by TLC or GC-MS E->F G Cool to RT and quench with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Wash, dry, and concentrate organic layers H->I J Purify by column chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital tool for synthesizing aryl amines, another critical functional group in drug discovery.[8][9]

Hypothetical Comparison:

CompoundAlternativeKey Considerations for Buchwald-Hartwig Amination
This compound (1) 1-Bromo-2-methoxybenzene (2)Similar to the Suzuki coupling, the electronic properties of the difluoroethoxy group in 1 are expected to be favorable for the oxidative addition step. The choice of a sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos) is crucial to overcome the steric bulk of the ortho substituent and facilitate the C-N bond formation.[10]
1 2-Chlorophenol derivativesAryl chlorides are generally less reactive than aryl bromides, often requiring more specialized and expensive catalyst systems to achieve comparable yields. Compound 1 represents a more reactive and often more reliable coupling partner.

Conceptual Pathway for Buchwald-Hartwig Amination:

G Start Aryl Bromide (1) + Amine Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L)n Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Base Base (e.g., NaOtBu) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)n Base->Amine_Coordination Oxidative_Addition:f0->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination:f0->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product Aryl Amine Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations and are found in various functional materials.[11][12]

Hypothetical Comparison:

CompoundAlternativeKey Considerations for Sonogashira Coupling
This compound (1) 1-Iodo-2-methoxybenzeneAryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings, often allowing for copper-free conditions. However, aryl iodides are typically more expensive and less stable. Compound 1 offers a good balance of reactivity and stability for most applications.
1 1-Bromo-2-methoxybenzene (2)The performance of 1 versus 2 is expected to be comparable, with standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base) being effective for both. The choice between them would likely depend on the desired electronic properties of the final product.

Detailed Experimental Protocols

The following protocols are representative methodologies and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Heat the mixture to 90 °C and stir under argon.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound emerges as a highly valuable and strategic building block for modern synthetic chemistry. While direct, peer-reviewed applications are still emerging, its structural components strongly predict its utility in robust cross-coupling methodologies. Its primary advantage over simpler analogs like 1-bromo-2-methoxybenzene lies in the introduction of a metabolically stable, electronically distinct difluoroethoxy group, a feature highly sought after in drug discovery programs. Compared to more reactive alternatives like aryl triflates, it offers superior stability and handling properties. As the demand for sophisticated, fluorinated intermediates grows, we anticipate that this compound will become an increasingly important tool for accessing novel chemical matter with tailored properties for pharmaceutical and material science applications.

References

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. (2022). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Buchwald-Hartwig aminations on bromoflavones. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved February 6, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 6, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). NIH. Retrieved February 6, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved February 6, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of specialized chemical reagents like 1-Bromo-2-(2,2-difluoroethoxy)benzene requires a thorough understanding of its properties and a meticulously planned disposal protocol. This guide provides the essential, step-by-step procedures to manage this compound safely, ensuring the integrity of your research and the protection of your laboratory environment.

Core Principle: Hazard Identification and Risk Mitigation

This compound is a halogenated aromatic ether. While specific toxicological data for this exact compound is not extensively published, its structural motifs—a brominated benzene ring and a difluoroethoxy group—necessitate that it be handled as a hazardous substance. The primary risks associated with this class of chemicals include skin and eye irritation, potential harm if inhaled or ingested, and aquatic toxicity.[1][2]

The fundamental principle of disposal is waste segregation . Halogenated organic compounds must not be mixed with non-halogenated waste streams.[3] This is because common disposal methods, such as incineration, require specific conditions to manage the hydrogen halides (like hydrogen bromide and hydrogen fluoride) that are produced upon combustion.[4] Mixing waste streams can lead to regulatory non-compliance and create complex, expensive disposal challenges.

Anticipated Hazard Profile:

Hazard CategoryDescriptionRationale & Causality
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.[2][5]The aromatic benzene ring and halogen substituents can disrupt skin lipids and proteins, leading to an inflammatory response.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][6]Direct contact with the eyes can cause significant irritation to the cornea and conjunctiva. Immediate and thorough rinsing is critical.[5]
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.[2] May cause respiratory irritation.[6][7]As a volatile organic compound, vapors can be inhaled. The compound can be absorbed into the bloodstream if ingested, potentially affecting internal organs.
Hazardous to the Aquatic Environment Likely toxic to aquatic life with long-lasting effects.[1]Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate. Therefore, they must be prevented from entering drains or sewer systems.[1][4]

Essential Safety: PPE and Engineering Controls

Before handling or preparing for disposal, ensure the proper protective measures are in place. The causality is clear: create an impermeable barrier between the chemical and your body, and control the release of vapors into the workspace.

Control MeasureSpecification & ProtocolJustification
Ventilation All handling and waste consolidation must occur inside a certified chemical fume hood.[4][8]A fume hood maintains negative pressure, drawing vapors away from the user's breathing zone and preventing the accumulation of flammable or toxic atmospheres in the lab.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4]Protects against accidental splashes into the eyes, which is a primary route of exposure and can cause severe irritation.[2][5]
Hand Protection Handle with chemically resistant gloves (e.g., Nitrile). Dispose of contaminated gloves after use.[4]Prevents skin contact. It is crucial to wash hands thoroughly after removing gloves to eliminate any residual contamination.[8]
Body Protection Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities or spill response, impervious clothing may be necessary.[4][9]Protects skin from splashes and ensures a barrier against contact.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. The following workflow ensures safety and regulatory compliance from the point of generation to final pickup by a licensed waste handler.

Step 1: Waste Segregation at Source

  • Immediately upon generation, designate any material containing this compound as "Halogenated Organic Waste." [3]

  • This includes neat (pure) leftover material, solutions, and any contaminated items like pipette tips, weighing boats, or paper towels used for minor cleanups.

Step 2: Select the Appropriate Waste Container

  • Use a dedicated, properly labeled, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) bottles are typically appropriate.

  • Crucially, do not use metal safety cans. Halogenated solvents can degrade over time to produce acidic byproducts (HBr, HF), which will corrode metal containers, leading to leaks.[8]

  • The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[6][10]

Step 3: Accurate and Compliant Labeling

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • List all other components of the waste stream, including solvents and their approximate percentages.

  • Ensure the start date (the date the first drop of waste was added) is clearly visible.

Step 4: Safe Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within or near the lab.

  • This area should be in a well-ventilated location, away from heat, sparks, or open flames, and segregated from incompatible materials like strong oxidizing agents.[5][10]

  • Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks from the primary container.

Step 5: Final Disposal Arrangement

  • Once the container is full or has reached your institution's time limit for satellite accumulation, contact your organization's Environmental Health and Safety (EHS) department.

  • The EHS office will arrange for the collection of the waste by a licensed and approved chemical waste disposal company.[5]

  • The ultimate disposal method will likely be controlled incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acid gases.[7][11]

G cluster_0 Disposal Workflow A Waste Generation (e.g., leftover reagent, reaction quench) B Is the waste a Halogenated Organic Compound? A->B C Segregate into dedicated 'Halogenated Organic Waste' stream B->C Yes D Select appropriate non-metal, sealable waste container (e.g., Glass, HDPE) C->D E Label container clearly: - 'Hazardous Waste' - Full Chemical Names - Percentages & Date D->E F Store in designated Satellite Accumulation Area with secondary containment E->F G Contact EHS for pickup by a licensed waste disposal contractor F->G H Final Disposal via controlled incineration G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

For a Small Spill (<100 mL) inside a Fume Hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Contain & Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[4][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a suitable container. Seal and label it as "Halogenated Organic Waste" for disposal.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone), and place the cleaning materials in the hazardous waste container.

  • Report: Inform your lab supervisor and EHS department.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all personnel in the vicinity and activate the nearest fire alarm if there is a risk of fire or significant vapor release.

  • ISOLATE: Close the doors to the affected area to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency response line and EHS department from a safe location. Provide the chemical name and approximate quantity spilled.

  • DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency personnel.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Bromo-1,4-difluorobenzene.
  • C/D/N Isotopes, Inc. (2016). Safety Data Sheet for 1-Bromo-2,6-difluorobenzene.
  • Echemi. 1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet for 1-Bromo-2,4-difluorobenzene.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 1-Bromo-3-(trifluoromethoxy)benzene.
  • Carl ROTH. Safety Data Sheet: Bromobenzene.
  • Scribd. Benzene, 1-Bromo-2-Fluoro - (Cas 1072-85-1) MSDS.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet for (2-Bromoethyl)benzene.
  • Chemtalk. Bromine water - disposal.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet for 1-Bromo-2-(difluoromethyl)benzene.
  • Occupational Safety and Health Administration. 1910.1028 - Benzene.
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  • Washington State University. Halogenated Solvents.

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-(2,2-difluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our work necessitates the use of novel chemical entities. 1-Bromo-2-(2,2-difluoroethoxy)benzene is one such compound, a valuable building block whose halogenated aromatic structure is key to its synthetic utility. However, this same structure demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, providing a framework for risk assessment and establishing best practices for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

Understanding the inherent hazards of a chemical is the first principle of safe handling. While comprehensive toxicological data for this compound is not extensively published, by examining its structural motifs—a brominated benzene ring and a difluoroether group—and data from analogous compounds, we can establish a robust safety protocol.

Safety data sheets for structurally similar compounds indicate that the primary hazards are skin, eye, and respiratory irritation.[1][2][3][4] Prolonged skin contact may also lead to dermatitis by defatting the skin.[1] Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.

Table 1: Hazard Summary for Halogenated Aromatic Ethers

Hazard ClassificationGHS PictogramPrecautionary StatementAssociated Risk
Skin Irritation (Category 2)

P264, P280Causes skin irritation upon contact.[1][3][4]
Serious Eye Irritation (Category 2A)

P280, P305+P351+P338Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

P261, P271May cause respiratory irritation.[2][3][4][5]

Core Directive: The PPE Protocol

The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the procedure. The following protocol provides a step-by-step guide to selecting and using the appropriate protective equipment.

Step 1: Engineering and Administrative Controls

Before any PPE is donned, ensure primary controls are in place. All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]

Step 2: Eye and Face Protection
  • Minimum Requirement: For all procedures, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[7]

  • Elevated Risk: When handling quantities greater than a few milliliters, or for any procedure with a heightened risk of splashing (e.g., transfers, extractions), upgrade to chemical splash goggles.[7][8] For larger-scale operations, a full-face shield should be worn in conjunction with safety goggles.[7]

Step 3: Hand Protection

The choice of glove material is critical for handling halogenated organic compounds.

  • Material Selection: Nitrile or neoprene gloves are recommended for protection against incidental contact.[7] For prolonged handling or immersion, heavier-duty gloves should be used. Always consult the glove manufacturer’s compatibility chart for specific breakthrough times.

  • Best Practice: Double-gloving is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

Step 4: Protective Clothing
  • A flame-resistant laboratory coat must be worn and fully buttoned at all times.

  • For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron made of rubber or plastic should be worn over the lab coat.[7]

  • Ensure that legs and feet are covered; closed-toe shoes are mandatory, and pants should fully cover the leg.

Step 5: Respiratory Protection

When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[6][7] However, in the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges should be used by trained emergency response personnel.[8]

Visualized PPE Selection Framework

To aid in the decision-making process, the following flowchart illustrates the logical progression for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound FumeHood Work in a certified chemical fume hood? Start->FumeHood BasePPE Required Base PPE: - Safety glasses (side shields) - Nitrile gloves (single pair) - Lab coat FumeHood->BasePPE  Yes   Stop STOP! Do not proceed without a functioning fume hood. FumeHood->Stop  No   QuantityCheck Quantity > 5 mL or Splash Risk? BasePPE->QuantityCheck UpgradePPE Upgrade PPE: - Chemical splash goggles - Double nitrile gloves - Chemical-resistant apron QuantityCheck->UpgradePPE  Yes   Proceed Proceed with Experiment QuantityCheck->Proceed  No   UpgradePPE->Proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Safe Handling Protocol
  • Preparation: Before handling the compound, wash hands thoroughly and don the appropriate PPE as determined by your risk assessment. Ensure all necessary equipment is clean, dry, and readily available within the fume hood.

  • Aliquotting/Weighing: Conduct all transfers in the fume hood. Use spark-proof tools and ground equipment when transferring material to prevent static discharge.[9]

  • Post-Handling: After use, securely close the container.[1][5] Wipe down the exterior of the container and any potentially contaminated surfaces. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing all PPE.[1][6]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]

  • Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

This compound is a halogenated organic compound. As such, all waste streams containing this chemical, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be segregated into a clearly labeled "Halogenated Organic Waste" container.[10]

  • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]

  • Ensure waste containers are kept tightly closed, properly labeled, and stored in a designated satellite accumulation area.[11][12]

  • Disposal must be handled through an approved hazardous waste disposal program, typically involving high-temperature incineration.[1][10][13] Never dispose of this chemical down the drain.[11]

By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your scientific endeavors.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Biosynth. (2021, March 2). Safety Data Sheet.
  • Spectrum Chemical. (2019, June 10). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
  • Environmental Health and Safety Office (EHSO). (2025-2026). Personal Protective Equipment. EHSO Manual.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-4-(1,1-difluoroethyl)benzene.
  • Echemi. (n.d.). 1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets.
  • Capot Chemical. (2009, May 24). MSDS of 1-Bromo-2-(trifluoromethoxy)benzene.
  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Carl ROTH. (2024, October 9). Safety Data Sheet: Bromobenzene.
  • Airgas. (2022, March 15). Benzene - United States (US) SDS HCS 2012 V4.11.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.
  • Fisher Scientific. (2014, September 17). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1987, December).
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • Young, D. (2020, August 7).
  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
  • Sigma-Aldrich. (2024, February 1). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromobenzene, 99%.
  • CPAChem. (2024, October 9). Safety data sheet.
  • Organic Chemistry Explained. (2023, January 14).
  • ResearchGate. (2017, June 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.